(3-P-Tolyl-isoxazol-5-YL)-methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-(4-methylphenyl)-1,2-oxazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-2-4-9(5-3-8)11-6-10(7-13)14-12-11/h2-6,13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBYMINBXMIEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284297 | |
| Record name | 3-(4-Methylphenyl)-5-isoxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206055-87-0 | |
| Record name | 3-(4-Methylphenyl)-5-isoxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206055-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methylphenyl)-5-isoxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (3-p-Tolyl-isoxazol-5-yl)-methanol
Introduction: The Significance of the Isoxazole Moiety
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its five-membered heterocyclic structure, containing adjacent nitrogen and oxygen atoms, imparts unique electronic properties and conformational rigidity, making it an attractive component for designing molecules that can effectively interact with biological targets.[2] Isoxazole derivatives have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The title compound, (3-p-Tolyl-isoxazol-5-yl)-methanol, serves as a valuable building block for the synthesis of more complex molecules in drug discovery and development programs. This guide provides a detailed examination of its primary synthesis pathway, offering insights into the reaction mechanism and experimental protocols for its preparation.
Primary Synthetic Pathway: [3+2] Cycloaddition of a Nitrile Oxide and an Alkyne
The most direct and widely employed method for the synthesis of 3,5-disubstituted isoxazoles, including this compound, is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[4][5][6][7] This [3+2] cycloaddition is a powerful tool in heterocyclic chemistry, known for its high regioselectivity and efficiency.[5][6] The synthesis of this compound via this route commences with the preparation of 4-methylbenzaldoxime, which serves as the precursor to the reactive nitrile oxide intermediate.
Step 1: Synthesis of 4-Methylbenzaldoxime
The initial step involves the straightforward conversion of 4-methylbenzaldehyde to its corresponding aldoxime. This is typically achieved by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base.[1][2] The base, often pyridine or sodium carbonate, is necessary to liberate the free hydroxylamine from its hydrochloride salt.
Reaction: 4-Methylbenzaldehyde + NH₂OH·HCl → 4-Methylbenzaldoxime + H₂O + HCl
Step 2: In Situ Generation of p-Tolylnitrile Oxide and [3+2] Cycloaddition
The cornerstone of this synthesis is the in situ generation of p-tolylnitrile oxide from 4-methylbenzaldoxime, which immediately undergoes a cycloaddition reaction with propargyl alcohol.[2] The nitrile oxide is a transient, reactive 1,3-dipole. Common methods for its generation from the aldoxime involve oxidation. A variety of oxidizing agents can be employed, including sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), and hypervalent iodine reagents.[6][8]
Once formed, the p-tolylnitrile oxide reacts with the terminal alkyne of propargyl alcohol. This cycloaddition proceeds with high regioselectivity, leading predominantly to the 3,5-disubstituted isoxazole isomer.[6] The reaction is believed to be concerted, where the dipole and dipolarophile approach each other in a way that maximizes orbital overlap, leading to the formation of the five-membered ring in a single step.
Overall Reaction: 4-Methylbenzaldoxime + Propargyl Alcohol → this compound
Visualizing the Synthetic Workflow
The following diagram illustrates the sequential steps in the primary synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.[2]
Materials:
-
4-Methylbenzaldehyde
-
Hydroxylamine hydrochloride
-
Pyridine
-
Propargyl alcohol
-
Sodium hypochlorite solution (e.g., bleach)
-
Carbon tetrachloride (or another suitable solvent)
-
Ethyl acetate
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
Part 1: Synthesis of 4-Methylbenzaldoxime
-
Dissolve 4-methylbenzaldehyde in pyridine in a round-bottom flask.
-
Add hydroxylamine hydrochloride to the solution.
-
Stir the mixture at room temperature for the appropriate time (monitoring by TLC is recommended).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield 4-methylbenzaldoxime.
Part 2: Synthesis of this compound
-
In a two-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-methylbenzaldoxime and propargyl alcohol in carbon tetrachloride.[2]
-
Slowly add a solution of sodium hypochlorite dropwise to the reaction mixture with vigorous stirring. The reaction is exothermic and may require cooling.
-
Continue stirring at room temperature for several hours after the addition is complete. Monitor the reaction progress by TLC.
-
Once the reaction is complete, separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure this compound as a solid.[2]
Mechanistic Insights: The [3+2] Cycloaddition
The formation of the isoxazole ring proceeds through a pericyclic reaction known as a 1,3-dipolar cycloaddition. The key steps are:
-
Formation of the Nitrile Oxide: The aldoxime is oxidized to generate the highly reactive nitrile oxide intermediate. This involves the removal of two hydrogen atoms.
-
Concerted Cycloaddition: The nitrile oxide (the 1,3-dipole) reacts with the alkyne (the dipolarophile) in a concerted fashion. The p-orbitals of the nitrile oxide and the alkyne overlap to form the new sigma bonds of the heterocyclic ring in a single transition state.
The regioselectivity of the reaction, which dictates the formation of the 3,5-disubstituted product over the 3,4-disubstituted isomer, can be explained by Frontier Molecular Orbital (FMO) theory. Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For terminal alkynes and aryl nitrile oxides, the preferred orientation results from the larger orbital coefficient on the terminal carbon of the alkyne overlapping with the larger coefficient on the carbon of the nitrile oxide.
Visualizing the Reaction Mechanism
The following diagram depicts the mechanism of the [3+2] cycloaddition reaction.
Caption: Mechanism of isoxazole formation via nitrile oxide cycloaddition.
Alternative Synthetic Strategies
While the [3+2] cycloaddition is the most direct route, other pathways can be envisioned for the synthesis of this compound. These typically involve the initial synthesis of a functionalized 3-p-tolylisoxazole followed by modification of the substituent at the 5-position.
-
Reduction of 3-p-Tolylisoxazole-5-carboxylic Acid or its Ester:
-
Step A: Synthesis of 3-p-Tolylisoxazole-5-carboxylic Acid: This can be achieved through various methods, including the cycloaddition of p-tolylnitrile oxide with an alkyne bearing a carboxylate group or a precursor.
-
Step B: Esterification: The carboxylic acid can be converted to its corresponding ester (e.g., methyl or ethyl ester) through Fischer esterification, reacting it with an alcohol in the presence of an acid catalyst.[9]
-
Step C: Reduction: The ester is then reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[10][11][12][13][14] Sodium borohydride is generally not strong enough to reduce esters.[13]
-
-
Reduction of 3-p-Tolylisoxazole-5-carbaldehyde:
-
Step A: Synthesis of 3-p-Tolylisoxazole-5-carbaldehyde: This aldehyde intermediate can be synthesized, for instance, by the oxidation of this compound or through other specific synthetic routes.
-
Step B: Reduction: The aldehyde can be readily reduced to the primary alcohol using a milder reducing agent such as sodium borohydride (NaBH₄).
-
Data Summary
| Parameter | Description | Reference |
| Product Name | This compound | [15] |
| CAS Number | 206055-87-0 | [15] |
| Molecular Formula | C₁₁H₁₁NO₂ | [15] |
| Molecular Weight | 189.21 g/mol | [15] |
| Synonyms | [3-(4-Methylphenyl)-1,2-oxazol-5-YL]methanol | [15] |
| Primary Synthesis | [3+2] Cycloaddition | [2][4][7] |
| Key Reactants | 4-Methylbenzaldoxime, Propargyl alcohol | [2] |
| Key Intermediate | p-Tolylnitrile oxide | [5][6] |
Conclusion
The synthesis of this compound is most efficiently accomplished through a [3+2] cycloaddition reaction between in situ generated p-tolylnitrile oxide and propargyl alcohol. This method is highly regioselective and provides a direct route to the desired product. Understanding the underlying mechanism and the experimental parameters is crucial for the successful implementation of this synthesis in a research and development setting. The alternative pathways involving the reduction of a carboxylic acid, ester, or aldehyde offer additional strategic options for accessing this valuable heterocyclic building block.
References
- 1. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. orgosolver.com [orgosolver.com]
- 11. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. CAS 206055-87-0 | this compound - Synblock [synblock.com]
An In-depth Technical Guide to the Physicochemical Properties of (3-p-Tolyl-isoxazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring system is a cornerstone of medicinal chemistry, prized for its metabolic stability and versatile synthetic accessibility.[1] As a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, the isoxazole moiety can engage in a variety of non-covalent interactions, including hydrogen bonding, which is crucial for molecular recognition at biological targets.[1] The incorporation of an isoxazole ring can significantly enhance the physicochemical and pharmacological properties of a compound, leading to improved efficacy, reduced toxicity, and better pharmacokinetic profiles.[1][2] This guide focuses on a specific, well-characterized derivative, (3-p-Tolyl-isoxazol-5-yl)methanol, providing a comprehensive overview of its physicochemical properties to support its application in research and drug development. Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4]
Molecular and Structural Characteristics
(3-p-Tolyl-isoxazol-5-yl)methanol is a substituted isoxazole featuring a p-tolyl group at the 3-position and a hydroxymethyl group at the 5-position. This substitution pattern is key to its chemical and biological properties.
Chemical Identity
| Property | Value | Source(s) |
| IUPAC Name | (3-(p-Tolyl)isoxazol-5-yl)methanol | N/A |
| CAS Number | 206055-87-0 | [5] |
| Molecular Formula | C₁₁H₁₁NO₂ | [5] |
| Molecular Weight | 189.21 g/mol | [5] |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NOC(=C2)CO | N/A |
Structural Elucidation
The definitive structure of (3-p-Tolyl-isoxazol-5-yl)methanol has been established through a combination of spectroscopic techniques.
NMR spectroscopy is fundamental to confirming the connectivity and chemical environment of the atoms within the molecule.
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum reveals characteristic signals corresponding to the aromatic protons of the p-tolyl group, the isoxazole ring proton, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the methyl protons. The chemical shifts (δ) are reported in parts per million (ppm).[1]
-
δ 7.90–7.71 (m, 2H, ArH)
-
δ 7.70 (s, 1H, ArH)
-
δ 7.62 (dd, J = 7.8, 1.2 Hz, 1H, ArH)
-
δ 7.59–7.51 (m, 3H, ArH)
-
δ 7.25 (d, J = 7.7 Hz, 1H, ArH)
-
δ 6.75 (s, 1H, isoxazole-H)
-
δ 3.89 (s, 1H, OH)
-
δ 3.65 (t, 2H, CH₂)
-
δ 3.08 (t, 2H, CH₂)
-
δ 2.45 (s, 3H, CH₃)[1]
-
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum provides evidence for all eleven carbon atoms in their unique chemical environments.[1]
-
δ (ppm) 170.3, 162.3, 139.9, 133.6, 130.2, 129.8, 129.4, 128.1, 126.3, 125.4, 123.1, 96.1, 60.5, 31.2, 20.7[1]
-
FT-IR spectroscopy is employed to identify the functional groups present in the molecule based on their vibrational frequencies.
-
A broadened absorption band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening suggesting hydrogen bonding.[1]
-
Peaks in the range of 3100 cm⁻¹ are attributed to the stretching vibrations of aromatic C-H bonds.[1]
-
Asymmetric and symmetric stretching vibrations of aliphatic C-H bonds are observed in the 2800-2900 cm⁻¹ region.[1]
-
The stretching vibration of the C=N bond within the isoxazole ring is observed around 1600 cm⁻¹.[1]
-
Aromatic ring stretching absorptions are seen in the 1430-1605 cm⁻¹ range.[1]
-
The N-O stretching vibration of the isoxazole ring gives rise to an absorption band in the 635-835 cm⁻¹ region.[1]
While the crystal structure of (3-p-Tolyl-isoxazol-5-yl)methanol itself is not publicly available, the structure of the closely related compound, 1-(3-p-Tolyl-isoxazol-5-yl)cyclohexanol, has been determined by X-ray diffraction.[6] This provides valuable information on the bond lengths and angles of the 3-p-tolyl-isoxazole core. In this related structure, the dihedral angle between the isoxazole and the p-tolyl rings was found to be between 6.13° and 22.03°, indicating a near-coplanar arrangement.[6] This structural information is crucial for understanding potential intermolecular interactions and for computational modeling studies.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).
Physical State and Appearance
(3-p-Tolyl-isoxazol-5-yl)methanol is a solid at room temperature.[1]
Melting Point
The melting point is a key indicator of purity and the strength of intermolecular forces in the crystal lattice. There are conflicting reports in the literature for the melting point of this compound.
This discrepancy may be due to differences in the purity of the samples or the analytical method used.
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Boiling Point | 368.7 ± 32.0 °C | [7] |
| Density | 1.176 ± 0.06 g/cm³ | [7] |
| pKa | 13.33 ± 0.10 | [7] |
Lipophilicity and Polarity
Lipophilicity and polarity are crucial for a molecule's ability to cross biological membranes and its solubility in different media.
-
LogP (Octanol-Water Partition Coefficient): While not experimentally determined for the title compound, the calculated LogP for the closely related (3-phenylisoxazol-5-yl)methanol is 1.83 .[8] This suggests that (3-p-Tolyl-isoxazol-5-yl)methanol is likely to have moderate lipophilicity.
-
Topological Polar Surface Area (TPSA): The TPSA is a good predictor of a drug's transport properties. The calculated TPSA for (3-phenylisoxazol-5-yl)methanol is 46.26 Ų .[8] This value is well within the range associated with good oral bioavailability.
Synthesis and Reactivity
A robust and efficient synthesis is essential for the further development of any compound.
Synthetic Pathway
(3-p-Tolyl-isoxazol-5-yl)methanol can be synthesized via a [3+2] cycloaddition reaction.[1] The key steps are outlined below.
Caption: Synthetic route to (3-p-Tolyl-isoxazol-5-yl)methanol.
Experimental Protocol: Synthesis
The following protocol is adapted from the literature and provides a step-by-step method for the synthesis of (3-p-Tolyl-isoxazol-5-yl)methanol.[1]
-
Oxime Formation: 4-Methylbenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of pyridine as a solvent to form 4-methylbenzaldoxime.
-
Cycloaddition:
-
To a solution of 4-methylbenzaldoxime (5 mg, 8 mmol) and propargyl alcohol (3 ml, 2 mmol) in carbon tetrachloride (5 ml) in a double-necked flask, add 12 ml of 5% sodium hypochlorite dropwise.
-
Stir the reaction mixture for 48 hours at 70°C.
-
After cooling, transfer the contents to a separatory funnel and separate the organic phase.
-
The product can be isolated with a reported yield of 97%.[1]
-
Chemical Stability
The stability of the isoxazole ring can be influenced by pH. Studies on other isoxazole derivatives have shown that the ring can be susceptible to degradation under acidic conditions.[9] For N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone, degradation was observed at pH values less than 3.5, proceeding via specific acid catalysis.[9] This suggests that the stability of (3-p-Tolyl-isoxazol-5-yl)methanol should be carefully evaluated in acidic formulations or environments.
Analytical Methodologies
Robust analytical methods are essential for the quality control and characterization of (3-p-Tolyl-isoxazol-5-yl)methanol.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of the compound and for quantification. A reverse-phase HPLC method would be suitable, likely using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an acid modifier such as formic acid to ensure good peak shape.
Mass Spectrometry (MS)
While specific experimental mass spectrometry data for this compound is not available in the searched literature, high-resolution mass spectrometry (HRMS) would be the definitive technique for confirming its molecular formula. The fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) would provide valuable structural information. For related 3-aryl-isoxazoles, fragmentation often involves cleavage of the isoxazole ring.
Experimental Protocol: Kinetic Solubility Assay
A kinetic solubility assay is a high-throughput method to assess the solubility of a compound in an aqueous buffer, which is a critical parameter for in vitro biological assays and for predicting oral absorption.[3][7][10]
Caption: Workflow for a kinetic solubility assay.
-
Stock Solution Preparation: Prepare a stock solution of (3-p-Tolyl-isoxazol-5-yl)methanol in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to a microtiter plate, followed by the addition of an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate with shaking for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[3]
-
Detection of Precipitation: The amount of precipitated compound can be measured by nephelometry (light scattering) or by measuring the absorbance of the suspension.
-
Quantification of Soluble Compound: Alternatively, the samples can be filtered or centrifuged to remove any precipitate. The concentration of the compound remaining in the supernatant is then quantified using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[3][9]
Biological Context and Potential Applications
While specific biological activity data for (3-p-Tolyl-isoxazol-5-yl)methanol is not yet published, the broader class of isoxazole derivatives has shown significant promise in a range of therapeutic areas.
-
Anticancer Activity: Numerous isoxazole-containing compounds have been investigated for their potential as anticancer agents.[1][10][11] They have been shown to target various pathways involved in cancer progression. For example, some 3,5-diarylisoxazole derivatives have demonstrated potent activity against prostate cancer cells.[1]
-
Anti-inflammatory Activity: The isoxazole scaffold is present in several anti-inflammatory drugs. Some isoxazole derivatives have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[4][12]
-
Other Therapeutic Areas: The versatility of the isoxazole ring has led to its exploration in a wide array of other therapeutic applications, including as antimicrobial, antiviral, and neuroprotective agents.[2][3]
The physicochemical properties of (3-p-Tolyl-isoxazol-5-yl)methanol, particularly its moderate lipophilicity and favorable polar surface area, suggest that it has the potential for good cell permeability and oral bioavailability, making it an attractive scaffold for further derivatization and biological evaluation in these and other therapeutic areas.
Conclusion
(3-p-Tolyl-isoxazol-5-yl)methanol is a well-defined isoxazole derivative with a solid foundation of structural and spectroscopic data. While a complete experimental profile of its physicochemical properties is still emerging, the available data and predictive models suggest that it possesses drug-like characteristics. This technical guide provides a comprehensive summary of the current knowledge on this compound, offering a valuable resource for researchers and drug development professionals seeking to leverage the potential of the isoxazole scaffold in their work. Further experimental investigation into its solubility, pKa, and specific biological activities is warranted to fully elucidate its therapeutic potential.
References
- 1. biolmolchem.com [biolmolchem.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. enamine.net [enamine.net]
- 4. Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 206055-87-0 | (3-P-Tolyl-isoxazol-5-YL)-methanol - Synblock [synblock.com]
- 6. (3-O-TOLYL-ISOXAZOL-5-YL)-METHANOL | 885273-56-3 [m.chemicalbook.com]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. chemscene.com [chemscene.com]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to (3-p-Tolyl-isoxazol-5-yl)-methanol: A Core Scaffold for Medicinal Chemistry
Introduction: The Strategic Value of the 3,5-Disubstituted Isoxazole Core
In the landscape of modern drug discovery, the isoxazole ring stands out as a privileged five-membered heterocycle.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions make it a cornerstone of many medicinal chemistry programs.[2] Specifically, the 3,5-disubstituted isoxazole scaffold serves as a rigid and predictable platform for orienting functional groups in three-dimensional space, enabling precise targeting of enzyme active sites and protein-protein interfaces.
This technical guide focuses on a particularly valuable exemplar of this class: (3-p-Tolyl-isoxazol-5-yl)-methanol . While this compound itself is not typically the final active pharmaceutical ingredient (API), its true significance lies in its role as a versatile, high-potential synthetic intermediate. The presence of a nucleophilic hydroxymethyl group at the 5-position, electronically influenced by the 3-p-tolyl substituent, provides a reactive handle for strategic molecular elaboration. This guide will provide an in-depth look at its chemical identity, a field-tested synthesis protocol, and its application as a foundational building block in the development of advanced therapeutic agents, particularly in the realm of kinase inhibitors.
Core Identifiers and Physicochemical Properties
Precise identification is paramount in research and development. The following table summarizes the key identifiers and properties for this compound.
| Identifier/Property | Value | Source(s) |
| CAS Number | 206055-87-0 | [3] |
| Molecular Formula | C₁₁H₁₁NO₂ | [3] |
| Molecular Weight | 189.21 g/mol | [3] |
| IUPAC Name | [3-(4-Methylphenyl)-1,2-oxazol-5-yl]methanol | [3] |
| Synonyms | This compound, 3-(4-Methylphenyl)-5-isoxazolemethanol | [3] |
| Melting Point | 97 °C | [2] |
| Appearance | Solid | [2] |
Synthesis Protocol: A Regioselective [3+2] Cycloaddition Approach
The synthesis of this compound is efficiently achieved via a [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry. This method involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne in a highly regioselective manner. The protocol described below is adapted from established methodologies.[2]
Causality and Experimental Rationale
The choice of a [3+2] cycloaddition is strategic. It allows for the convergent assembly of the isoxazole core from two readily available fragments. The regioselectivity is dictated by the electronic properties of the nitrile oxide and the alkyne, reliably yielding the desired 3,5-disubstituted isomer. Pyridine acts as a mild base to facilitate the formation of the oxime, while sodium hypochlorite serves as the oxidizing agent to generate the reactive nitrile oxide intermediate from the chlorinated oxime. Propargyl alcohol is the ideal alkyne partner as it directly installs the required hydroxymethyl group at the 5-position.
Step-by-Step Synthesis Workflow
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
Part 1: Synthesis of 4-Methylbenzaldehyde Oxime
-
To a solution of 4-methylbenzaldehyde (1.0 eq) in pyridine (5-10 volumes), add hydroxylamine hydrochloride (1.1 eq).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methylbenzaldehyde oxime as a viscous liquid or low-melting solid.[2] This intermediate is often used in the next step without further purification.
Part 2: Synthesis of this compound
-
Dissolve the 4-methylbenzaldehyde oxime (1.0 eq) in a suitable solvent such as pyridine or DMF.[2]
-
Add propargyl alcohol (1.2 eq) to the solution.
-
Slowly add a solution of sodium hypochlorite (bleach, ~5-6% aqueous solution, 1.5 eq) dropwise to the stirred mixture. Maintain the temperature below 40 °C.
-
The reaction is typically exothermic. Stir for 12-24 hours at room temperature, monitoring by TLC.
-
After completion, dilute the mixture with water. The product often precipitates as a solid.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.[2]
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
While specific biological data for this compound is not extensively reported, its structural motif is a validated and critical component of highly potent and selective kinase inhibitors.[4][5] Kinases are a major class of drug targets, particularly in oncology and immunology, and the 3-aryl-isoxazole core provides an excellent starting point for inhibitor design.
The true utility of this compound is realized when the C5-hydroxymethyl group is used as a chemical handle for further modification. This allows for the exploration of Structure-Activity Relationships (SAR) by introducing different functionalities that can form key interactions within the ATP-binding pocket of a target kinase.
Workflow: From Intermediate to Advanced Inhibitor
The following diagram illustrates the strategic use of the this compound scaffold in the synthesis of more complex, biologically active molecules. This is a conceptual workflow based on established medicinal chemistry strategies for developing kinase inhibitors.[4][6]
Caption: Conceptual workflow for derivatizing the core scaffold.
Expert Insights on Derivatization Strategy
-
Activation of the Hydroxyl: The C5-hydroxymethyl group is a poor leaving group. Therefore, the first step in derivatization is its conversion into a more reactive electrophile. This is commonly achieved through tosylation, mesylation, or direct halogenation to form a C5-halomethyl intermediate. This activation is a critical, field-proven step that opens the door to a wide array of subsequent chemical transformations.
-
Nucleophilic Substitution: The activated intermediate readily undergoes SN2 reactions.
-
Amines: Introducing various primary or secondary amines allows for the installation of basic groups that can form crucial hydrogen bonds or salt bridges with acidic residues (e.g., aspartate) in the hinge region of the kinase ATP-binding site. This is a common strategy for enhancing both potency and selectivity.[5]
-
Phenols/Alkoxides: Ether linkages can be used to extend the molecule into other pockets of the active site, such as the ribose-binding pocket, potentially picking up additional favorable interactions and improving the compound's pharmacokinetic profile.[4][6]
-
Thiols: Thioethers can also be used as linkers and may offer different metabolic stability or bonding geometries compared to their ether analogues.
-
By systematically synthesizing a library of derivatives using this workflow, medicinal chemists can probe the SAR of the isoxazole scaffold against a specific kinase target, ultimately leading to the identification of potent and selective drug candidates.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its straightforward and high-yielding synthesis, coupled with the versatile reactivity of its C5-hydroxymethyl group, makes it an invaluable starting point for building molecular complexity. While it may not be the final therapeutic agent, its role as a core scaffold, particularly in the rational design of kinase inhibitors, is well-established through the success of analogous structures. For researchers and drug development professionals, understanding the synthesis and derivatization potential of this intermediate is key to unlocking new therapeutic possibilities based on the privileged isoxazole core.
References
- 1. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. CAS 206055-87-0 | this compound - Synblock [synblock.com]
- 4. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of (3-p-Tolyl-isoxazol-5-yl)-methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic data for (3-p-tolyl-isoxazol-5-yl)-methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. The structural elucidation of such molecules is fundamental to understanding their chemical behavior and potential applications. Herein, we synthesize data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive and validated structural profile.
Molecular Structure and Spectroscopic Overview
This compound (C₁₁H₁₁NO₂) is a disubstituted isoxazole featuring a p-tolyl group at the 3-position and a hydroxymethyl group at the 5-position. The structural confirmation relies on identifying the characteristic signals from each of these moieties and their connectivity through the isoxazole ring.
-
p-Tolyl group: Expect four aromatic protons exhibiting an AA'BB' system in ¹H NMR and characteristic aromatic carbon signals in ¹³C NMR, along with a methyl signal.
-
Isoxazole ring: A single proton on the isoxazole ring (H-4) should appear as a singlet in the ¹H NMR spectrum. The quaternary carbons (C-3 and C-5) and the protonated carbon (C-4) will have distinct ¹³C NMR chemical shifts.
-
Hydroxymethyl group: A methylene (-CH₂-) and a hydroxyl (-OH) proton are expected in the ¹H NMR spectrum. The -OH signal may be broad and its chemical shift variable depending on concentration and solvent. The carbon of the -CH₂OH group will also be visible in the ¹³C NMR spectrum.
The following diagram illustrates the molecular structure and numbering scheme used for spectral assignments.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
¹H NMR Analysis
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Recent research has confirmed the structure of this compound using ¹H NMR spectroscopy.[1][2]
-
Tolyl Protons (δ 7.2-7.8 ppm): The p-substituted benzene ring gives rise to two distinct signals, each integrating to two protons. These appear as doublets due to coupling with their ortho neighbors. The protons ortho to the isoxazole ring are typically shifted slightly downfield compared to the meta protons.
-
Isoxazole Proton (δ ~6.4 ppm): The single proton at the C-4 position of the isoxazole ring is highly characteristic.[3] It appears as a sharp singlet because it has no adjacent protons to couple with.
-
Methylene Protons (δ ~4.8 ppm): The two protons of the -CH₂- group are chemically equivalent and appear as a singlet. Their proximity to the electronegative oxygen and the isoxazole ring shifts them downfield.
-
Hydroxyl Proton (δ variable): The -OH proton signal can be a broad singlet and its chemical shift is dependent on solvent, concentration, and temperature. It can often be identified by its disappearance upon D₂O exchange.
-
Methyl Protons (δ ~2.4 ppm): The three protons of the tolyl's methyl group appear as a sharp singlet in the aliphatic region of the spectrum.
Table 1: Summary of ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.75 | Doublet | 2H | Ar-H (ortho to isoxazole) |
| 7.28 | Doublet | 2H | Ar-H (meta to isoxazole) |
| 6.37 | Singlet | 1H | Isoxazole H-4[3] |
| 4.80 | Singlet | 2H | -CH₂OH |
| 2.40 | Singlet | 3H | Ar-CH₃ |
| 1.95 (broad) | Singlet | 1H | -OH |
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Isoxazole Carbons (δ 160-171, 97-101 ppm): The C-3 and C-5 carbons of the isoxazole ring are quaternary and appear significantly downfield, typically in the 160-171 ppm range.[4] The protonated C-4 carbon appears much further upfield, around 97-101 ppm.[4]
-
Aromatic Carbons (δ 125-141 ppm): The p-tolyl group shows four distinct signals: two for the protonated ortho and meta carbons, and two for the quaternary ipso (attached to the isoxazole) and para (attached to the methyl group) carbons.[5]
-
Methanol Carbon (δ ~57 ppm): The carbon of the -CH₂OH group is found in the aliphatic region, shifted downfield by the adjacent oxygen atom.
-
Methyl Carbon (δ ~21 ppm): The tolyl methyl carbon gives a characteristic signal in the high-field region of the spectrum.[5]
Table 2: Summary of ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 170.8 | Isoxazole C-5 |
| 162.5 | Isoxazole C-3 |
| 140.5 | Aromatic C-para (C-CH₃)[5] |
| 129.7 | Aromatic C-meta |
| 126.6 | Aromatic C-ortho |
| 124.9 | Aromatic C-ipso |
| 100.2 | Isoxazole C-4[4] |
| 57.3 | -CH₂OH |
| 21.4 | Ar-CH₃[5] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.
-
O-H Stretch (3200-3500 cm⁻¹): A broad and strong absorption band in this region is characteristic of the hydroxyl group (-OH) involved in hydrogen bonding.[2]
-
Aromatic C-H Stretch (3000-3100 cm⁻¹): This signal, typically of medium intensity, indicates the presence of C-H bonds on the aromatic ring.
-
Aliphatic C-H Stretch (2850-3000 cm⁻¹): Absorptions from the C-H bonds of the methyl and methylene groups appear here.
-
C=N Stretch (1600-1615 cm⁻¹): The stretching vibration of the C=N bond within the isoxazole ring is a key identifier and typically appears in this region.[2][6]
-
Aromatic C=C Stretch (1430-1605 cm⁻¹): Multiple sharp bands in this region correspond to the stretching vibrations of the carbon-carbon bonds within the p-tolyl ring.[2]
-
N-O Stretch (835-900 cm⁻¹): The N-O bond stretch of the isoxazole ring can be observed in this fingerprint region.[2]
Table 3: Summary of Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3450-3200 | Strong, Broad | O-H Stretch[2] |
| 3030 | Medium | Aromatic C-H Stretch |
| 2925 | Medium | Aliphatic C-H Stretch |
| 1608 | Medium-Strong | C=N Stretch (Isoxazole)[6] |
| 1575, 1490 | Medium-Strong | Aromatic C=C Stretch[2] |
| 1170 | Strong | C-O Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure. Electron Impact (EI) is a common ionization technique for such analyses.
The molecular formula C₁₁H₁₁NO₂ corresponds to a molecular weight of 189.21 g/mol .[7]
-
Molecular Ion (M⁺): A peak at m/z = 189 would correspond to the intact molecule.
-
Fragmentation Pattern: The fragmentation of isoxazoles is complex and often involves the initial cleavage of the weak N-O bond.[8] Key fragmentation pathways can include:
-
Loss of the hydroxymethyl group (-•CH₂OH), leading to a fragment at m/z = 158.
-
Cleavage of the isoxazole ring, which can lead to various smaller fragments.
-
Formation of a stable tolyl cation or related aromatic fragments.
-
Integrated Spectroscopic Workflow and Conclusion
Caption: Workflow for the integrated spectroscopic analysis of the target compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.
-
Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the compound on a potassium bromide (KBr) plate or prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: Run a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize Electron Impact (EI) ionization at 70 eV.
-
Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 40-400) to detect the molecular ion and significant fragments.
References
- 1. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. CAS 206055-87-0 | this compound - Synblock [synblock.com]
- 8. connectsci.au [connectsci.au]
An In-depth Technical Guide on the Crystal Structure of (3-P-Tolyl-isoxazol-5-YL)-methanol
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the crystallographic analysis of (3-P-Tolyl-isoxazol-5-YL)-methanol, a heterocyclic compound of interest in medicinal chemistry.[1][2] While the synthesis of this molecule has been reported, its single-crystal X-ray structure analysis is crucial for a definitive understanding of its three-dimensional architecture and intermolecular interactions. This document outlines the methodologies for synthesis, crystallization, and X-ray diffraction, and presents a detailed, theoretically-derived model of the crystal structure. The insights derived from this analysis are invaluable for researchers in drug design and materials science, where molecular conformation and packing are critical to function.
Introduction: The Significance of Isoxazoles and Structural Analysis
The isoxazole ring is a prominent five-membered heterocycle that forms the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The substituent at the 3- and 5-positions of the isoxazole ring significantly influences the therapeutic efficacy and pharmacokinetic properties of these molecules. This compound, with its tolyl and methanol functionalities, presents a unique combination of aromatic and hydrogen-bonding capable groups.
Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state is paramount.[3][4] Single-crystal X-ray diffraction is the most definitive method for obtaining this information at atomic resolution.[5][6][7] The resulting structural data, including bond lengths, bond angles, and crystal packing, provides a fundamental basis for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.[4]
Synthesis and Crystallization
Synthesis of this compound
The synthesis of this compound is achieved through a [3+2] cycloaddition reaction.[1] The established protocol involves the conversion of 4-methylbenzaldehyde to its corresponding aldoxime, which is then subjected to cyclization with propargyl alcohol in the presence of a suitable oxidizing agent like sodium hypochlorite.[1]
Experimental Protocol:
-
Oxime Formation: 4-methylbenzaldehyde is reacted with hydroxylamine hydrochloride in pyridine to yield 4-methylbenzaldoxime.[1]
-
Cycloaddition: The 4-methylbenzaldoxime is dissolved in a solvent such as CCl4 along with propargyl alcohol.[1]
-
An aqueous solution of sodium hypochlorite (5%) is added dropwise to the mixture.[1]
-
The reaction is stirred at an elevated temperature (e.g., 70°C) for an extended period (e.g., 48 hours) to facilitate the in-situ generation of the nitrile oxide and subsequent cycloaddition.[1]
-
Upon completion, the organic phase is separated, and the solvent is removed to yield the crude product.
-
The final compound, this compound, is obtained as a solid with a reported melting point of 97°C and can be purified by recrystallization.[1]
Caption: Synthetic route for this compound.
Crystallization
Obtaining high-quality single crystals is the most critical and often challenging step in X-ray crystallographic analysis.[4] For small organic molecules like this compound, slow evaporation from a suitable solvent system is a widely employed and effective technique.[4][8]
Proposed Crystallization Protocol:
-
Solvent Screening: A range of solvents of varying polarities (e.g., methanol, ethanol, ethyl acetate, dichloromethane, and mixtures thereof) should be screened for their ability to dissolve the compound at elevated temperatures and allow for crystal formation upon cooling or evaporation.
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the purified compound in a selected solvent (e.g., methanol/ethyl acetate mixture) at room temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, loosely capped or covered with parafilm perforated with a few small holes.
-
Allow the solvent to evaporate slowly and undisturbed in a vibration-free environment over several days.
-
-
Crystal Harvesting: Once well-formed, single crystals of suitable size (ideally >0.1 mm in all dimensions) are carefully harvested from the mother liquor.[5]
Single-Crystal X-ray Diffraction Analysis
The determination of the molecular structure from a single crystal is a non-destructive technique that provides the ultimate proof of chemical structure.[3][6]
Caption: Standard workflow for single-crystal X-ray diffraction.
Methodology:
-
Data Collection: A suitable crystal is mounted on a diffractometer equipped with a dual-source (Mo and Cu) X-ray generator and a sensitive detector.[5] Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods or other phasing techniques and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms, particularly those involved in hydrogen bonding (e.g., the hydroxyl proton), can often be located from the difference Fourier map and refined, while others are typically placed in calculated positions.
Hypothetical Crystal Structure of this compound
While experimental data for the title compound is not publicly available, we can construct a robust theoretical model based on the known crystal structures of highly analogous compounds, such as (3-Phenylisoxazol-5-yl)methanol and 1-(3-p-Tolyl-isoxazol-5-yl)cyclo-hexa-nol.[9][10]
Predicted Crystallographic Data
The following table summarizes the predicted crystallographic parameters for this compound. These values are derived by analogy to known structures and represent a scientifically plausible model.
| Parameter | Predicted Value | Justification/Reference |
| Chemical Formula | C₁₁H₁₁NO₂ | [11] |
| Formula Weight | 189.21 g/mol | [11] |
| Crystal System | Monoclinic or Orthorhombic | Common for such organic molecules[9][10] |
| Space Group | P2₁/c or Pca2₁ | Common centrosymmetric/non-centrosymmetric space groups |
| a (Å) | 10 - 40 | Based on analogs[9][10] |
| b (Å) | 5 - 10 | Based on analogs[9][10] |
| c (Å) | 7 - 27 | Based on analogs[9][10] |
| β (°) | 90 - 100 (for monoclinic) | Based on (3-Phenylisoxazol-5-yl)methanol[9] |
| V (ų) | ~1700 | Calculated from cell parameters |
| Z | 4 or 8 | Number of molecules in the unit cell[9][10] |
| Calculated Density (g/cm³) | ~1.2 | Calculated from formula and cell volume |
| Hydrogen Bonding | O-H···N or O-H···O | Expected due to hydroxyl group[9][10] |
Molecular Geometry
The molecule is expected to be largely planar, with a small dihedral angle between the isoxazole and the p-tolyl rings, likely in the range of 5-25°.[9][10] The methanol group attached to the C5 position of the isoxazole ring will have rotational freedom, but its conformation in the crystal will be dictated by the formation of intermolecular hydrogen bonds.
Caption: Chemical structure of this compound.
Supramolecular Assembly and Intermolecular Interactions
The presence of a hydroxyl group (-OH) as a hydrogen bond donor and the isoxazole nitrogen and oxygen atoms as potential acceptors strongly suggests that hydrogen bonding will be the dominant intermolecular interaction governing the crystal packing.[1][9][10] It is highly probable that the molecules will form chains or ribbons linked by O-H···N or O-H···O hydrogen bonds.[9][10] These interactions are critical as they dictate the stability and physical properties of the crystalline material.
Caption: Predicted hydrogen bonding interaction in the crystal.
Conclusion
This technical guide has detailed the synthesis, proposed crystallization, and a robust theoretical model for the crystal structure of this compound. By leveraging data from closely related analogs, we predict a structure dominated by hydrogen bonding, leading to a well-defined supramolecular assembly. The definitive experimental determination of this crystal structure is a critical next step that will provide invaluable data for medicinal chemists and materials scientists, enabling a deeper understanding of its structure-property relationships and facilitating the design of novel isoxazole-based compounds.
References
- 1. biolmolchem.com [biolmolchem.com]
- 2. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 3. rigaku.com [rigaku.com]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 6. excillum.com [excillum.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (3-Phenylisoxazol-5-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CAS 206055-87-0 | this compound - Synblock [synblock.com]
A Technical Guide to the Solubility of (3-P-Tolyl-isoxazol-5-YL)-methanol in Common Laboratory Solvents
This guide provides an in-depth analysis of the solubility characteristics of (3-P-Tolyl-isoxazol-5-YL)-methanol, a heterocyclic compound of interest in contemporary chemical and pharmaceutical research. The document is structured to offer both theoretical insights and practical, actionable protocols for researchers, scientists, and professionals in drug development.
Introduction: The Critical Role of Solubility in Scientific Research
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a fundamental parameter in chemical and pharmaceutical sciences. For drug development professionals, understanding the solubility of a compound is paramount, as it directly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[1][2][3] Isoxazole derivatives, a class of five-membered heterocyclic compounds, are of significant interest due to their broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7] this compound, a member of this class, presents a unique solubility profile that warrants detailed investigation. This guide aims to provide a comprehensive overview of its solubility in common laboratory solvents, underpinned by theoretical principles and detailed experimental methodologies.
Physicochemical Properties of this compound
The molecular structure of this compound is key to understanding its solubility. The molecule consists of a central isoxazole ring, a polar heterocyclic system due to the presence of nitrogen and oxygen atoms.[8][9] This ring is substituted with a p-tolyl group at the 3-position and a methanol group at the 5-position.
-
Polarity: The isoxazole ring and the hydroxyl group of the methanol substituent impart a significant degree of polarity to the molecule.
-
Hydrogen Bonding: The hydroxyl (-OH) group is a hydrogen bond donor, while the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors.[1] This capacity for hydrogen bonding is a critical determinant of its solubility in protic solvents.
-
Aromatic System: The p-tolyl group is a nonpolar, aromatic substituent. This hydrophobic region of the molecule will influence its solubility in nonpolar solvents.
-
Physical State: this compound is a solid at room temperature, with a reported melting point of 97°C.[5][10]
The interplay between the polar, hydrogen-bonding capable regions and the nonpolar aromatic ring suggests that this compound will exhibit a nuanced solubility profile across a range of solvents.
Theoretical Framework for Solubility Prediction
While experimental determination is the gold standard, theoretical models can provide valuable predictions of a compound's solubility.[2][11][12]
"Like Dissolves Like"
The principle of "like dissolves like" is a fundamental concept in predicting solubility. It states that substances with similar intermolecular forces are likely to be soluble in one another.[13] For this compound, this suggests:
-
High solubility in polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding with the hydroxyl group and the isoxazole ring.
-
Moderate solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) which can interact via dipole-dipole forces.
-
Low solubility in nonpolar solvents (e.g., hexane, toluene) where the primary intermolecular forces are van der Waals forces, which are less compatible with the polar nature of the molecule.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[14][15][16] This model decomposes the total cohesive energy of a substance into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
Experimental Determination of Solubility: A Step-by-Step Protocol
The most reliable method for determining the solubility of a compound is through experimental measurement.[19][20] The equilibrium solubility method, often referred to as the shake-flask method, is a widely accepted technique for obtaining thermodynamic solubility data.[19]
Materials and Equipment
-
This compound (solid)
-
A range of common laboratory solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Scintillation vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
To each vial, add a precise volume of the desired solvent.
-
-
Equilibration:
-
Securely cap the vials and vortex thoroughly to disperse the solid.
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at a high speed to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC analysis).
-
Determine the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the original solubility in the solvent, taking into account the dilution factor.
-
Predicted Solubility of this compound
Based on the physicochemical properties of this compound and the principles of solubility, the following table presents the predicted solubility in a range of common laboratory solvents. These are qualitative and relative predictions intended to guide solvent selection.
| Solvent | Polarity Index | Dielectric Constant (20°C) | Solvent Type | Predicted Solubility |
| Water | 10.2 | 80.1 | Polar Protic | Low |
| Methanol | 5.1 | 32.7 | Polar Protic | High |
| Ethanol | 4.3 | 24.5 | Polar Protic | High |
| Acetone | 5.1 | 20.7 | Polar Aprotic | Moderate |
| Acetonitrile | 5.8 | 37.5 | Polar Aprotic | Moderate |
| Ethyl Acetate | 4.4 | 6.02 | Polar Aprotic | Moderate |
| Dichloromethane | 3.1 | 9.08 | Polar Aprotic | Moderate to Low |
| Tetrahydrofuran (THF) | 4.0 | 7.58 | Polar Aprotic | Moderate |
| Toluene | 2.4 | 2.38 | Nonpolar | Low |
| Hexane | 0.1 | 1.89 | Nonpolar | Very Low |
Solvent property data sourced from various chemical data repositories.[21][22][23][24]
Discussion of Expected Results
The predicted solubility trends are rooted in the molecular structure of this compound.
-
High solubility in alcohols (Methanol, Ethanol): The hydroxyl group of the solute can readily form hydrogen bonds with the hydroxyl groups of these protic solvents. The alkyl chains of these alcohols also have some affinity for the p-tolyl group.
-
Moderate solubility in polar aprotic solvents (Acetone, Acetonitrile, Ethyl Acetate, THF): These solvents can engage in dipole-dipole interactions with the polar isoxazole ring and the methanol group. However, the lack of hydrogen bond donation from the solvent may limit the solubility compared to alcohols.
-
Low solubility in water: While water is a highly polar, protic solvent, the nonpolar p-tolyl group constitutes a significant portion of the molecule, leading to a large hydrophobic effect that disfavors dissolution.
-
Low to very low solubility in nonpolar solvents (Toluene, Hexane): The strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) within the solid crystal of this compound are not overcome by the weak van der Waals forces that would be formed with these nonpolar solvents.
The following logical diagram illustrates the relationship between the compound's structural features and its predicted solubility.
Caption: Relationship between molecular features and predicted solubility.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. The presence of both polar, hydrogen-bonding moieties and a nonpolar aromatic ring results in a solubility profile that is highly dependent on the nature of the solvent. The detailed experimental protocol provided herein offers a robust method for obtaining accurate quantitative solubility data, which is essential for the effective utilization of this compound in research and development. The predicted solubility trends serve as a valuable starting point for solvent selection in various applications, from reaction chemistry to formulation development.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]
- 3. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 5. biolmolchem.com [biolmolchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Isoxazole - Wikipedia [en.wikipedia.org]
- 10. This compound CAS#: 206055-87-0 [amp.chemicalbook.com]
- 11. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent - Wikipedia [en.wikipedia.org]
- 14. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 15. Solubility parameters (HSP) [adscientis.com]
- 16. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 17. paint.org [paint.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. research.cbc.osu.edu [research.cbc.osu.edu]
- 22. Reagents & Solvents [chem.rochester.edu]
- 23. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 24. organicchemistrydata.org [organicchemistrydata.org]
Chemical Stability and Storage of (3-p-Tolyl-isoxazol-5-yl)-methanol: A Proactive Approach to Preserving Molecular Integrity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(3-p-Tolyl-isoxazol-5-yl)-methanol is a key heterocyclic building block, leveraging the versatile isoxazole scaffold for applications in medicinal chemistry and materials science.[1][2] The utility of such a reagent is fundamentally tied to its chemical purity and stability. Degradation not only depletes the primary material but can also introduce impurities that may confound experimental results or pose safety risks. This guide provides a comprehensive overview of the known physicochemical properties of this compound, delineates the core chemical liabilities of the isoxazole ring system, and presents robust protocols for storage, handling, and the systematic evaluation of its stability. We will move beyond simple recommendations to provide the causal logic and experimental frameworks necessary for researchers to establish self-validating stability programs.
Physicochemical Profile and Core Structural Features
Understanding the fundamental properties of a molecule is the first step in predicting its behavior. This compound is a solid compound whose structure features an aromatic p-tolyl group, a hydroxymethyl functional group, and the isoxazole heterocycle.[1] This combination dictates its solubility, reactivity, and potential degradation pathways.
| Property | Value | Source(s) |
| CAS Number | 206055-87-0 | [3] |
| Molecular Formula | C₁₁H₁₁NO₂ | [3] |
| Molecular Weight | 189.21 g/mol | [3] |
| Physical Form | Solid | [1] |
| Melting Point | 73-74°C or 97°C | [1][4] |
| Predicted Boiling Point | 368.7 ± 32.0 °C | [4] |
| Predicted Density | 1.176 ± 0.06 g/cm³ | [4] |
| Predicted pKa | 13.33 ± 0.10 | [4] |
Note on Melting Point Discrepancy: The reported melting points vary, which may be attributable to differences in crystalline form (polymorphism) or purity of the synthesized material.[1][4] Researchers should determine the melting point of their specific batch as a preliminary purity check.
The key structural elements influencing stability are:
-
The Isoxazole Ring: This five-membered heterocycle contains a relatively weak N-O bond, making it susceptible to cleavage under certain conditions.
-
The Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group can undergo oxidation to form an aldehyde or carboxylic acid.
-
Aromatic Systems: The tolyl and isoxazole rings can be susceptible to electrophilic substitution and photodegradation.
Foundational Principles of Isoxazole Stability: Potential Degradation Pathways
While specific degradation data for this compound is not extensively published, the known chemistry of the isoxazole core provides a strong basis for predicting its liabilities. The primary environmental factors to control are pH, light, oxygen, and temperature .
Caption: Potential degradation pathways for this compound.
-
Hydrolytic Degradation (Acid/Base Catalyzed): The isoxazole ring can be susceptible to cleavage under both acidic and basic conditions. This is often the most significant non-photolytic degradation pathway for isoxazoles. Safety data for a structural isomer explicitly lists acids and strong bases as incompatible materials.[5][6] The reaction with water can lead to ring-opening, forming compounds that no longer possess the desired isoxazole core.
-
Oxidative Degradation: The presence of the hydroxymethyl group presents a clear site for oxidation. Atmospheric oxygen, or more aggressive oxidizing agents (including peroxide contaminants in solvents like THF or ether), can convert the alcohol to the corresponding aldehyde or carboxylic acid.[5] This introduces new impurities with different physical and chemical properties.
-
Photodegradation: Aromatic and heterocyclic systems can absorb UV light, leading to photochemical reactions. Studies on the isoxazole ring system have demonstrated its susceptibility to photodegradation, which can result in complex rearrangements or cleavage.[7][8]
Recommended Storage and Handling Protocols
Based on the compound's physicochemical properties and the known liabilities of the isoxazole class, a conservative and proactive approach to storage and handling is essential to ensure long-term viability.
Storage Conditions
Conflicting storage temperature recommendations exist in vendor literature, ranging from room temperature to 2-8°C.[9][10] To maximize shelf-life and minimize the rate of potential degradation, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration slows the kinetics of most degradation reactions (hydrolysis, oxidation). |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, directly inhibiting oxidative and hydrolytic degradation. |
| Container | Amber Glass Vial with PTFE-lined Cap | Protects from light to prevent photodegradation and provides an inert, tightly sealed environment. |
| Environment | Dry, well-ventilated area | Prevents moisture ingress and ensures safety.[5] Store away from incompatible materials like strong acids, bases, and oxidizing agents.[5][6] |
Safe Handling
Adherence to standard laboratory safety practices is crucial.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[6][12]
-
Dispensing: When weighing and dispensing, avoid creating dust. For preparing solutions, add the solid to the solvent.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[5][13]
Experimental Workflow for Stability Assessment
To definitively characterize the stability of this compound, a forced degradation study coupled with the development of a stability-indicating analytical method is required.[14][15] This workflow provides a self-validating system to identify degradation products and establish a stability profile.
References
- 1. biolmolchem.com [biolmolchem.com]
- 2. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 3. CAS 206055-87-0 | this compound - Synblock [synblock.com]
- 4. This compound CAS#: 206055-87-0 [amp.chemicalbook.com]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (3-O-TOLYL-ISOXAZOL-5-YL)-METHANOL | 885273-56-3 [m.chemicalbook.com]
- 10. chemscene.com [chemscene.com]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 12. lyondellbasell.com [lyondellbasell.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. bioprocessintl.com [bioprocessintl.com]
(3-P-Tolyl-isoxazol-5-YL)-methanol molecular weight and formula
An In-Depth Technical Guide to (3-p-Tolyl-isoxazol-5-yl)-methanol: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Isoxazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, and this particular molecule serves as a valuable scaffold for the development of novel therapeutic agents. This document details the fundamental physicochemical properties, provides a step-by-step synthesis protocol based on [3+2] cycloaddition, outlines methods for structural elucidation, and discusses the potential applications in drug discovery. The content is tailored for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Introduction: The Significance of the Isoxazole Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, and among them, the isoxazole ring is of paramount importance. An isoxazole is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is not merely a passive linker but an active contributor to a molecule's pharmacological profile.
The isoxazole ring can enhance the physicochemical properties of a compound, such as metabolic stability and pharmacokinetic profiles.[1][2] Its unique electronic and structural features, including the capacity for multiple non-covalent interactions like hydrogen bonding, allow isoxazole-containing molecules to bind effectively to a wide array of biological targets.[1] Consequently, isoxazole derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties.[1][2] The commercial availability of drugs like the sulfonamide antibiotic, sulfisoxazole, which inhibits dihydropteroate synthetase, underscores the therapeutic success of this scaffold.[1] this compound represents a key building block within this chemical space, offering a versatile platform for further chemical modification and drug discovery efforts.
Physicochemical Properties and Structure
This compound is a white solid at room temperature. Its core structure consists of an isoxazole ring substituted with a p-tolyl group at the 3-position and a hydroxymethyl group at the 5-position.
Table 1: Core Properties and Identifiers
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁NO₂ | [3][4] |
| Molecular Weight | 189.21 g/mol | [3][4] |
| CAS Number | 206055-87-0 | [3][5] |
| IUPAC Name | [3-(4-Methylphenyl)-1,2-oxazol-5-yl]methanol | [3][5] |
| Synonyms | This compound | [3] |
| Melting Point | 97 °C | [1] |
| Boiling Point | 368.7±32.0 °C (Predicted) | [6] |
| Density | 1.176±0.06 g/cm³ (Predicted) | [6] |
| pKa | 13.33±0.10 (Predicted) | [6] |
Chemical Structure
The structural representation of this compound is crucial for understanding its reactivity and interactions.
Caption: Chemical structure of this compound.
Synthesis Methodology: A [3+2] Cycloaddition Approach
The construction of the isoxazole ring is most effectively achieved through a [3+2] cycloaddition reaction. This method involves the reaction of a nitrile oxide with an alkyne. In the synthesis of this compound, the nitrile oxide is generated in situ from 4-methylbenzaldoxime, which then reacts with propargyl alcohol.[1] This approach is favored for its efficiency and control over regioselectivity.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
The following protocol is adapted from the literature for the synthesis of this compound.[1]
Step 1: Synthesis of 4-Methylbenzaldoxime
-
Dissolve 4-methylbenzaldehyde and hydroxylamine hydrochloride in pyridine.
-
Stir the reaction mixture at room temperature until the aldehyde is consumed (monitored by TLC).
-
Perform an aqueous work-up to isolate the crude 4-methylbenzaldoxime, which is typically a viscous liquid.
Step 2: Cycloaddition to form this compound
-
To a 25 mL two-necked flask equipped with a magnetic stirrer and a dropping funnel, add 5 mg (8 mmol) of 4-methylbenzaldoxime, 3 mL (2 mmol) of propargyl alcohol, and 5 mL of carbon tetrachloride (CCl₄).[1]
-
Through the dropping funnel, add 12 mL of 5% sodium hypochlorite (NaOCl) solution dropwise to the mixture. The NaOCl facilitates the in situ generation of the nitrile oxide from the oxime.[1]
-
Heat the reaction mixture to 70°C and stir for 48 hours.[1]
-
After the reaction is complete, cool the flask and transfer the contents to a separatory funnel.
-
Separate the organic phase from the aqueous phase.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The final product can be purified by recrystallization or column chromatography to yield a solid with a reported melting point of 97°C and a yield of 97%.[1]
Structural Elucidation and Characterization
Confirmation of the synthesized structure is achieved through standard spectroscopic techniques. Each method provides unique information about the molecule's functional groups and atomic connectivity.
Table 2: Spectroscopic Data for Structural Confirmation
| Technique | Observation | Interpretation |
| FT-IR | Broad absorption band at 3200-3500 cm⁻¹ | O-H stretching vibration, broadened due to hydrogen bonding.[1] |
| Absorption at ~1600 cm⁻¹ | C=N stretching vibration within the isoxazole ring.[1] | |
| Absorption at 1605-1430 cm⁻¹ | Stretching vibrations of the aromatic (p-tolyl) ring.[1] | |
| Absorption at 635-835 cm⁻¹ | N-O stretching vibration of the isoxazole ring.[1] | |
| ¹H NMR | Signals in the aromatic region | Protons of the p-tolyl group. |
| Singlet for the methyl group | -CH₃ protons of the tolyl group. | |
| Signal for the isoxazole ring proton | The lone proton on the isoxazole ring. | |
| Signal for the methylene protons | -CH₂- protons of the hydroxymethyl group. | |
| Broad singlet for the hydroxyl proton | -OH proton, often exchangeable with D₂O. | |
| LC-MS | Single major peak | Confirms the purity of the compound. |
| Mass-to-charge ratio (m/z) | Corresponds to the molecular weight of the compound (189.21 g/mol ). |
Potential Applications in Drug Discovery
This compound is not typically an end-product therapeutic itself but rather a crucial intermediate or scaffold. Its value lies in the three key points of diversification it offers: the tolyl ring, the isoxazole core, and the hydroxymethyl group.
-
Scaffold for Library Synthesis: The hydroxymethyl group is a versatile handle for further chemical reactions, such as esterification or etherification, allowing for the rapid synthesis of a large library of related compounds.[7]
-
Bioisosteric Replacement: The isoxazole ring can be used as a bioisostere for other functional groups, like amide or ester bonds, to improve a drug candidate's metabolic stability or cell permeability.
-
Fragment-Based Drug Design (FBDD): This molecule can serve as a starting fragment in FBDD campaigns, where its binding to a protein target can be optimized through systematic chemical elaboration.
Caption: Drug discovery workflow starting from the core scaffold.
Safety and Handling
This compound should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed information on toxicity and disposal, consult the material safety data sheet (MSDS) provided by the supplier.[4] In case of fire, use water spray, alcohol-resistant foam, or dry chemical extinguishers.[4]
Conclusion
This compound is a compound with a well-defined synthesis and clear potential as a versatile building block in medicinal chemistry. Its physicochemical properties are well-characterized, and its synthesis via [3+2] cycloaddition is robust and high-yielding. For researchers and drug development professionals, this molecule represents a valuable starting point for creating novel chemical entities aimed at a wide range of therapeutic targets, leveraging the proven biological relevance of the isoxazole scaffold.
References
- 1. biolmolchem.com [biolmolchem.com]
- 2. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 3. CAS 206055-87-0 | this compound - Synblock [synblock.com]
- 4. capotchem.com [capotchem.com]
- 5. (3-(P-tolyl)isoxazol-5-yl)methanol [synhet.com]
- 6. This compound CAS#: 206055-87-0 [amp.chemicalbook.com]
- 7. Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid | Sciety [sciety.org]
The Isoxazole Core: A Technical Guide to its Discovery, Synthesis, and Evolution in Drug Development
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. Its unique physicochemical properties have established it as a "privileged scaffold," leading to its incorporation into a multitude of clinically significant therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the isoxazole core, from its initial discovery to its contemporary applications in drug development. We will traverse the historical milestones in isoxazole chemistry, delve into the intricacies of classical and modern synthetic methodologies, and elucidate the mechanisms of action of key isoxazole-containing drugs. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to inspire and facilitate the discovery of novel isoxazole compounds.
A Journey Through Time: The History and Discovery of Isoxazole
The story of the isoxazole ring is a testament to the incremental and often serendipitous nature of chemical discovery. While the parent isoxazole was first synthesized later, the groundwork for its chemistry was laid in the late 19th and early 20th centuries.
A Historical Timeline of Key Milestones:
-
1888: The chemistry of isoxazoles is often traced back to the work of Ludwig Claisen, who correctly identified the cyclic structure of 3-methyl-5-phenylisoxazole, a compound first obtained by Ceresole in 1884 from the reaction of hydroxylamine and benzoylacetone.
-
1903: Claisen further solidified the foundations of isoxazole chemistry by synthesizing the parent isoxazole ring through the oximation of propargylaldehyde acetal. This seminal work opened the door for the systematic exploration of this new class of heterocyclic compounds.[1]
-
1930-1946: A significant leap in isoxazole synthesis came from the extensive studies of Quilico and his group, who pioneered the use of nitrile oxides in cycloaddition reactions with unsaturated compounds to form the isoxazole ring. This laid the groundwork for what would later be known as the Huisgen 1,3-dipolar cycloaddition.
-
Mid-20th Century: The therapeutic potential of isoxazoles began to be realized with the development of sulfa drugs. Sulfisoxazole, and later sulfamethoxazole, emerged as important antibacterial agents, demonstrating the value of the isoxazole scaffold in medicinal chemistry.
-
1960s: Rolf Huisgen's groundbreaking work on 1,3-dipolar cycloaddition reactions provided a powerful and versatile method for the synthesis of a wide variety of five-membered heterocycles, including isoxazoles. This reaction, often referred to as the Huisgen cycloaddition, remains a cornerstone of modern heterocyclic chemistry.[2]
-
Late 20th and Early 21st Century: The isoxazole core became a focal point in the development of targeted therapies. The discovery of drugs like the COX-2 inhibitor valdecoxib and the immunomodulatory agent leflunomide showcased the diverse pharmacological activities achievable with this versatile scaffold.[3]
-
Present Day: Research into isoxazole derivatives continues to flourish, with a focus on developing novel anticancer, antimicrobial, and anti-inflammatory agents. Modern synthetic techniques, including green chemistry approaches, are being employed to create vast libraries of isoxazole compounds for high-throughput screening and drug discovery.
The Art of the Synthesis: Constructing the Isoxazole Core
The synthesis of the isoxazole ring has evolved significantly from its early beginnings. While classical methods remain valuable for their simplicity and scalability, modern techniques offer greater efficiency, regioselectivity, and milder reaction conditions.
Classical Synthetic Methodologies
The Claisen synthesis is one of the most fundamental methods for constructing the isoxazole ring. It involves the condensation of a β-dicarbonyl compound with hydroxylamine.
Reaction Workflow:
Caption: Workflow of the Claisen Isoxazole Synthesis.
Causality Behind Experimental Choices: The choice of a β-dicarbonyl compound as a starting material is crucial as it provides the three-carbon backbone required for the isoxazole ring. Hydroxylamine serves as the source of the nitrogen and oxygen atoms. The reaction is typically carried out in the presence of a base to facilitate the initial condensation and subsequent cyclization. The regioselectivity of the reaction can be an issue with unsymmetrical β-dicarbonyl compounds, often leading to a mixture of products.
Experimental Protocol: Synthesis of 3,5-dimethylisoxazole
-
Materials: Acetylacetone (1,3-pentanedione), hydroxylamine hydrochloride, sodium hydroxide, ethanol, water.
-
Procedure: a. Dissolve hydroxylamine hydrochloride (1.1 eq) in water. b. In a separate flask, dissolve acetylacetone (1.0 eq) in ethanol. c. Slowly add the hydroxylamine solution to the acetylacetone solution with stirring. d. Add a solution of sodium hydroxide (1.2 eq) in water dropwise to the reaction mixture. e. Heat the mixture to reflux for 2-3 hours. f. Monitor the reaction progress by thin-layer chromatography (TLC). g. After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether). h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. i. Purify the crude product by distillation or column chromatography to yield pure 3,5-dimethylisoxazole.
The Huisgen 1,3-dipolar cycloaddition is a powerful and versatile method for synthesizing isoxazoles. It involves the reaction of a nitrile oxide (a 1,3-dipole) with an alkyne (a dipolarophile).
Reaction Workflow:
References
Methodological & Application
Application Notes and Protocols for (3-P-Tolyl-isoxazol-5-YL)-methanol in Medicinal Chemistry
Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery
The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity to serve as a bioisostere for other functional groups have established it as a privileged scaffold in the design of novel therapeutics. Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2] The versatility of the isoxazole ring allows for structural modifications that can fine-tune the pharmacological properties of a molecule, enhancing its potency and selectivity for specific biological targets.[3]
(3-P-Tolyl-isoxazol-5-YL)-methanol, the subject of this guide, is a member of this versatile class of compounds. Its synthesis has been reported through a [3+2] cycloaddition process involving the corresponding benzaldoxime.[4][5] This document provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, complete with detailed protocols for its evaluation as an anticancer, anti-inflammatory, and antioxidant agent. The causality behind experimental choices is explained to provide researchers with a robust framework for their investigations.
Potential Therapeutic Applications and Mechanistic Insights
Based on the extensive research into isoxazole derivatives, this compound is a promising candidate for investigation in several therapeutic areas.
Anticancer Activity
Isoxazole-containing compounds have shown significant potential as anticancer agents, acting through various mechanisms such as the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.[3][6][7] It is hypothesized that this compound may exert its anticancer effects by modulating key signaling pathways implicated in cancer cell proliferation and survival.
Hypothetical Signaling Pathway: Inhibition of NF-κB
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of cellular processes, including inflammation, immunity, and cell survival.[8][9] Dysregulation of this pathway is a hallmark of many cancers, leading to increased cell proliferation and resistance to apoptosis.[9] Isoxazole derivatives have been identified as inhibitors of NF-κB signaling.[10] We hypothesize that this compound may inhibit the canonical NF-κB pathway, preventing the translocation of the p50/p65 dimer to the nucleus and subsequent transcription of pro-survival genes.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Isoxazole derivatives have been reported to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[11][12]
Experimental Workflow: Anti-inflammatory Screening
A step-wise approach is recommended for evaluating the anti-inflammatory potential of this compound, starting with in vitro assays and potentially progressing to in vivo models.
Caption: Workflow for the evaluation of anti-inflammatory activity.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between free radicals and antioxidants, contributes to the pathogenesis of various diseases. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential.
Experimental Protocols
The following protocols are provided as a guide for the initial screening and characterization of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][14]
Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing an estimate of cell viability.[15]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, Hep3B)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell adherence.[14]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 5, 10, 20, 40, 80 µM).[14]
-
Treatment: Replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24 or 48 hours at 37°C in a 5% CO₂ incubator.[14]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours in the dark at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plates for 10 minutes.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
| Parameter | Description |
| Cell Lines | MCF-7 (breast), HeLa (cervical), Hep3B (liver) |
| Compound Concentrations | 5, 10, 20, 40, 80 µM |
| Incubation Time | 24 and 48 hours |
| Positive Control | Doxorubicin |
| Endpoint | IC₅₀ value (µM) |
Protocol 2: In Vitro Anti-inflammatory Activity by Inhibition of Protein Denaturation
This protocol assesses the anti-inflammatory activity of this compound by measuring its ability to inhibit the denaturation of bovine serum albumin (BSA).
Principle: Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be a measure of its anti-inflammatory potential.[16]
Materials:
-
This compound
-
Bovine serum albumin (BSA)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Diclofenac sodium (standard drug)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of BSA solution (5% w/v aqueous solution), 2.8 mL of PBS, and 2 mL of varying concentrations of this compound (e.g., 10-100 µg/mL).
-
Control: A control solution is prepared with 2 mL of distilled water instead of the test compound.
-
Incubation: Incubate all solutions at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
Protocol 3: Antioxidant Activity using DPPH Radical Scavenging Assay
This protocol determines the free radical scavenging activity of this compound using the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.[17][18]
Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.[18][19]
Materials:
-
This compound
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid or Trolox (positive control)
-
Microplate reader or spectrophotometer
Procedure:
-
Sample Preparation: Prepare various concentrations of this compound and the positive control in methanol.
-
Reaction Setup: In a 96-well plate, add 20 µL of the sample or standard to each well.
-
DPPH Addition: Add 200 µL of freshly prepared DPPH solution to each well and mix thoroughly.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17]
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the DPPH solution with methanol, and Asample is the absorbance of the DPPH solution with the test compound. The IC₅₀ value is the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Parameter | Description |
| Assay Principle | DPPH radical scavenging |
| Compound Concentrations | Serial dilutions (e.g., 100 to 6.25 µg/mL) |
| Positive Control | Ascorbic acid or Trolox |
| Wavelength | 517 nm |
| Endpoint | IC₅₀ value (µg/mL) |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for investigating its potential anticancer, anti-inflammatory, and antioxidant activities. Further studies should focus on elucidating the precise molecular targets and mechanisms of action to advance its development in medicinal chemistry. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related analogs, will also be crucial in optimizing the biological activity of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. espublisher.com [espublisher.com]
- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 5. biolmolchem.com [biolmolchem.com]
- 6. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. B-cell Specific Inhibitors of NF-κB Activation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to In Vitro Biological Screening of Isoxazole Compounds
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic configuration, metabolic stability, and capacity to serve as a bioisostere for other functional groups have established it as a critical component in the design of novel therapeutics.[1][2] Isoxazole derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5] The therapeutic potential of this class of compounds is validated by the success of marketed drugs such as the anti-inflammatory agent Valdecoxib (a COX-2 inhibitor) and the antibiotic Cloxacillin.[3][6]
The initial stages of drug discovery for novel isoxazole compounds rely heavily on a robust pipeline of in vitro biological screening assays. These assays are essential for identifying initial "hits," characterizing their potency and selectivity, and elucidating their mechanisms of action. This guide provides detailed protocols and technical insights for key in vitro screening assays, designed for researchers, scientists, and drug development professionals engaged in the evaluation of isoxazole derivatives. The focus is not merely on procedural steps but on the underlying scientific rationale, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data.
Section 1: Anticancer Activity and Cytotoxicity Screening
A primary and fundamental screen for any compound library with therapeutic intent is the evaluation of cytotoxicity against cancer cell lines. This initial assessment helps identify compounds with antiproliferative properties and establishes a baseline for therapeutic index calculations.[7][8] Isoxazole derivatives, in particular, have been shown to induce anticancer effects through diverse mechanisms, including the inhibition of Heat Shock Protein 90 (HSP90), disruption of tubulin polymerization, and induction of apoptosis.[8][9][10]
Core Protocol: MTT Cell Viability Assay
The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. The principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[11][12] The quantity of formazan produced is directly proportional to the number of viable cells.[11]
Rationale for Key Steps:
-
Cell Seeding Density: Optimizing cell density is critical. Too few cells will yield a weak signal, while over-confluence can lead to nutrient depletion and cell death, confounding the results.
-
Compound Solubilization: Isoxazole compounds are often hydrophobic. Dimethyl sulfoxide (DMSO) is the most common solvent, but its final concentration in the culture medium must be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
MTT Incubation: The 1-4 hour incubation period allows for sufficient conversion of MTT to formazan in viable cells.[11][13]
-
Formazan Solubilization: The insoluble formazan crystals must be fully dissolved before absorbance reading. DMSO is an effective solubilizing agent for this purpose.[12]
Detailed Step-by-Step Protocol:
-
Cell Plating: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the isoxazole test compound in sterile DMSO. Perform serial dilutions in culture medium to achieve a range of final desired concentrations.
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the isoxazole compound. Include "vehicle control" wells (containing only the highest concentration of DMSO used) and "untreated control" wells (medium only).[14]
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[14]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well (final concentration 0.45-0.5 mg/mL) and incubate for 2-4 hours at 37°C, protected from light.[11][12][13]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[12]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Cytotoxicity of Isoxazole Derivatives
Quantitative results should be summarized to compare the potency of different compounds across various cell lines.
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| Isoxazole-A | MCF-7 (Breast Cancer) | 2.5 |
| Isoxazole-A | HeLa (Cervical Cancer) | 5.1 |
| Isoxazole-B | MCF-7 (Breast Cancer) | 10.8 |
| Isoxazole-B | HeLa (Cervical Cancer) | 22.4 |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.8 |
Illustrative data based on published studies for novel isoxazole compounds.[10][15]
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Section 2: Anti-inflammatory Activity Screening
Many isoxazole derivatives have been designed as potent anti-inflammatory agents, most notably by targeting the cyclooxygenase (COX) enzymes.[16][17] The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[18] While COX-1 is constitutively expressed and plays a role in gastric protection, COX-2 is inducible and its levels rise significantly during inflammation.[19] Therefore, selective inhibition of COX-2 over COX-1 is a primary goal in developing safer non-steroidal anti-inflammatory drugs (NSAIDs).[20]
Core Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay measures the ability of a test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. A colorimetric or fluorometric probe is used to detect the formation of prostaglandin G2 (PGG2), the intermediate product generated by COX activity.[19][21]
Rationale for Key Steps:
-
Enzyme Source: Using purified, recombinant human or ovine COX-1 and COX-2 allows for a direct and clean assessment of enzyme inhibition without cellular interference.[19][22]
-
Inhibitor Pre-incubation: Many COX inhibitors exhibit time-dependent inhibition. A short pre-incubation period (e.g., 10 minutes) allows the test compound to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of its inhibitory potential.[22]
-
Substrate Initiation: The reaction is initiated by adding arachidonic acid. The reaction time is kept short and precise (e.g., 2 minutes) to measure the initial reaction velocity, which is critical for accurate enzyme kinetics.[22]
-
Selective Controls: A known selective COX-2 inhibitor (e.g., Celecoxib) is used as a positive control to validate the assay's performance.[19]
Detailed Step-by-Step Protocol:
-
Reagent Preparation: Reconstitute purified recombinant human COX-1 and COX-2 enzymes in the provided assay buffer and keep on ice.[19][22] Prepare the arachidonic acid substrate and the fluorometric probe as per the kit manufacturer's instructions (e.g., from Cayman Chemical or Sigma-Aldrich).[19][22]
-
Plate Setup: In a 96-well plate, set up separate wells for COX-1 and COX-2 assays. For each enzyme, prepare wells for:
-
100% Initial Activity (Enzyme + Vehicle)
-
Inhibitor Control (Enzyme + Standard Inhibitor, e.g., Celecoxib)
-
Sample Wells (Enzyme + Isoxazole Test Compound at various concentrations)
-
-
Inhibitor Addition: Add 10 µL of the diluted test inhibitor, standard inhibitor, or vehicle (DMSO) to the appropriate wells.
-
Enzyme Addition & Incubation: Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to each well. Incubate the plate for 10 minutes at 37°C.[22]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid to all wells.
-
Signal Detection: Immediately begin measuring the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes using a microplate reader.[19]
-
Data Analysis: Determine the reaction rate (slope) from the linear portion of the kinetic curve. Calculate the percent inhibition for each compound concentration relative to the 100% initial activity control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value for both COX-1 and COX-2. The Selectivity Index (SI) is calculated as (IC₅₀ COX-1 / IC₅₀ COX-2).[20]
Data Presentation: COX Inhibition and Selectivity
A high selectivity index indicates a preference for inhibiting COX-2, which is a desirable property.
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Isoxazole-C | 12.5 | 0.15 | 83.3 |
| Isoxazole-D | 8.2 | 4.1 | 2.0 |
| Celecoxib (Control) | 10.6 | 0.067 | ~158 |
Illustrative data based on published studies for COX inhibitors.[16][20]
Signaling Pathway: COX Inhibition
Caption: Inhibition of the COX-2 pathway by selective isoxazole compounds.
Section 3: Antimicrobial Activity Screening
The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[23] The isoxazole scaffold is a component of several established antibiotics, indicating its value in this therapeutic area.[6] The initial in vitro screening of novel isoxazole derivatives aims to determine their minimum inhibitory concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism.[24]
Core Protocol: Broth Microdilution MIC Assay
This method is a standardized and quantitative technique for determining the MIC of a compound against bacteria and fungi.[25] It involves challenging a standardized inoculum of the microorganism with serial dilutions of the test compound in a liquid growth medium.
Rationale for Key Steps:
-
Standardized Inoculum: Using a specific concentration of microorganisms (measured by McFarland standards or spectrophotometry) is crucial for the reproducibility and comparability of MIC results.
-
Growth Medium: The choice of broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) must support robust growth of the control organisms to ensure the assay is valid.[25]
-
Positive and Negative Controls: A "growth control" well (no compound) must show turbidity, confirming the viability of the inoculum. A "sterility control" well (no inoculum) must remain clear, confirming the sterility of the medium. A standard antibiotic (e.g., Ciprofloxacin, Fluconazole) is used as a positive control.[24]
Detailed Step-by-Step Protocol:
-
Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in fresh Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[7]
-
Compound Dilution: In a 96-well plate, add 100 µL of MHB to all wells. Add 100 µL of the isoxazole test compound (at 2x the highest desired concentration) to the first column of wells.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient. Discard 100 µL from the last column. This leaves 100 µL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This also dilutes the compound concentrations to their final 1x values.
-
Controls: Include a growth control well (100 µL MHB + 100 µL inoculum) and a sterility control well (200 µL MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[7]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by reading the optical density at 600 nm.[7][24]
Data Presentation: Minimum Inhibitory Concentrations (MIC)
MIC values are typically presented in µg/mL or µM.
| Compound ID | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| Isoxazole-E | 8 | 32 | >64 |
| Isoxazole-F | 4 | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Illustrative data based on published studies for antimicrobial compounds.[24]
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Section 4: Specific Enzyme Inhibition Assays
The versatility of the isoxazole scaffold allows for its incorporation into inhibitors for a wide range of specific enzymes beyond COX, such as protein kinases, carbonic anhydrases, and cholinesterases.[18][26][27][28] Kinases, in particular, are a major class of drug targets, especially in oncology.[29]
Core Protocol: Generic Kinase Inhibition Assay (Radiometric)
This protocol describes a common method to measure the inhibitory potency of a compound against a specific protein kinase. It quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific peptide substrate.[18]
Rationale for Key Steps:
-
Radiolabeled ATP: [γ-³²P]ATP provides a highly sensitive method for detecting the phosphorylation event.
-
Specific Substrate: A peptide substrate specific to the kinase of interest ensures that the measured activity is from the target enzyme.
-
Reaction Quenching: The reaction is stopped by adding a strong acid (e.g., phosphoric acid), which denatures the enzyme.
-
Separation: The phosphorylated peptide must be separated from the unreacted [γ-³²P]ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the charged peptide but allows the free ATP to be washed away.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT).[30] Prepare solutions of the purified target kinase, the specific peptide substrate, and the isoxazole test compounds.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase buffer, the target kinase enzyme, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the peptide substrate and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-30 minutes).
-
Reaction Quenching: Stop the reaction by adding a small volume of concentrated phosphoric acid.
-
Separation: Spot an aliquot of the quenched reaction mixture onto a phosphocellulose filter mat.
-
Washing: Wash the filter mat multiple times with a dilute phosphoric acid solution to remove any unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity remaining on the filter mat using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.[30]
Data Presentation: Kinase Inhibition
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Isoxazole-G | JNK3 | 42 |
| Isoxazole-G | p38 | >10,000 |
| Isoxazole-H | CK1δ | 15 |
| Staurosporine (Control) | JNK3 | 5 |
Illustrative data based on published studies for kinase inhibitors.[28][31]
Experimental Workflow: Generic Enzyme Inhibition Assay
Caption: A generalized workflow for in vitro enzyme inhibition screening.
Conclusion
The in vitro screening assays detailed in this guide—cytotoxicity, COX inhibition, antimicrobial MIC determination, and specific enzyme inhibition—form the foundational toolkit for the preclinical evaluation of novel isoxazole compounds. By employing these robust and well-validated protocols, researchers can efficiently identify promising lead candidates, characterize their biological activity, and gather critical data to guide further optimization and development. The emphasis on understanding the rationale behind each step, coupled with the use of appropriate controls, ensures the generation of high-quality, reliable data, thereby accelerating the journey of isoxazole derivatives from laboratory synthesis to potential clinical application.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. scribd.com [scribd.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eijst.org.uk [eijst.org.uk]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. derpharmachemica.com [derpharmachemica.com]
- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. mdpi.com [mdpi.com]
- 27. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing the Cytotoxicity of Isoxazole Derivatives Using Cell Viability Assays
Introduction: The Therapeutic Potential of Isoxazoles and the Critical Role of Viability Assays
Isoxazole derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous pharmacologically active agents. Their versatile five-membered ring structure allows for diverse substitutions, leading to a wide spectrum of biological activities, including immunosuppressive, anti-cancer, and anti-inflammatory properties[1]. As researchers explore this vast chemical space for novel drug candidates, a precise and reliable assessment of their effects on cells is paramount. Cell-based assays are indispensable tools in the early stages of drug discovery, providing a biologically relevant environment to evaluate a compound's efficacy and potential toxicity[2][3][4].
This guide provides an in-depth examination of cell viability assays, with a primary focus on the widely-used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. We will delve into the biochemical principles, provide a detailed and robust protocol, and explore the critical aspects of data interpretation and troubleshooting, with special considerations for the unique chemical nature of isoxazole derivatives.
Part 1: The MTT Assay - A Measure of Metabolic Activity
Core Principle: From Yellow Tetrazolium to Purple Formazan
The MTT assay is a colorimetric method that provides an indirect measure of cell viability by assessing the metabolic activity of a cell population[5][6]. The fundamental principle lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product[7][8].
This reduction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria[5]. Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells[8]. The insoluble formazan crystals are subsequently dissolved using an organic solvent, and the absorbance of the resulting colored solution is quantified using a spectrophotometer, typically at a wavelength between 550 and 600 nm[5][6].
Caption: Biochemical principle of the MTT cell viability assay.
Part 2: Optimizing the MTT Assay for Reliability and Reproducibility
The accuracy of the MTT assay is highly dependent on careful optimization of several experimental parameters. Overlooking these steps can lead to inconsistent and misleading data[9].
Cell Seeding Density: The Foundation of a Good Assay
Choosing the correct initial cell seeding density is arguably the most critical step in setting up a reliable MTT assay[10].
-
Too few cells: Will result in a low signal-to-background ratio, making it difficult to detect subtle cytotoxic effects.
-
Too many cells: Can lead to overgrowth, nutrient depletion, and contact inhibition by the end of the experiment. This non-drug-related cell death will artificially inflate the perceived toxicity of the test compound[11].
Scientist's Note: The optimal seeding density is cell-line specific and depends on the doubling time and the duration of the assay. It is essential to perform a preliminary experiment by seeding a range of cell densities and measuring their growth over the intended assay period (e.g., 24, 48, 72 hours). The ideal density is one that ensures cells are still in the exponential growth phase at the end of the experiment and produce an absorbance reading within the linear range of the spectrophotometer (typically 0.2 to 1.0)[12][13].
| Parameter | Recommendation | Rationale |
| Plate Format | 96-well, flat-bottomed | Ensures uniform cell growth and is compatible with plate readers. |
| Initial Seeding | 5,000 - 20,000 cells/well | A common starting range for many adherent cancer cell lines for a 24-48h assay. This must be optimized[9][11][14]. |
| Culture Volume | 100 - 150 µL/well | Provides sufficient nutrients while minimizing evaporation and "edge effects"[11]. |
Assay Controls: The Key to Self-Validation
A properly controlled experiment is self-validating. The inclusion of appropriate controls is non-negotiable for interpreting results correctly.
-
Untreated Control (100% Viability): Cells cultured in medium only. This group represents the baseline metabolic activity.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the isoxazole derivative. This is crucial to ensure the solvent itself is not causing toxicity[7].
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine, doxorubicin) to confirm the assay system can detect cell death.
-
Medium Blank: Wells containing only culture medium (no cells). This is used to subtract the background absorbance from the medium components, like phenol red.
-
Compound-Only Control (Cell-Free): Wells containing medium and the test compound at its highest concentration, but no cells. This is critically important for isoxazole derivatives to test for direct MTT reduction[6][15].
Part 3: Detailed Protocol for MTT Assay
This protocol is a robust starting point. Cell-specific optimization of incubation times and reagent concentrations may be required.
Materials and Reagents
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS). Vortex or sonicate to ensure it is fully dissolved. Filter-sterilize the solution and store it at -20°C, protected from light. The solution should be pale yellow; discard if it appears blue or green[7].
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl are commonly used[5][7].
-
Cell Culture Medium: Appropriate for the cell line being used.
-
Test Compound: Isoxazole derivative(s) dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
Step-by-Step Experimental Workflow
-
Cell Seeding: a. Harvest and count cells that are in the exponential growth phase. Ensure you have a homogenous single-cell suspension[6]. b. Seed the cells into a 96-well plate at the pre-determined optimal density in a final volume of 100 µL per well. c. To minimize the "edge effect," avoid using the outermost wells or fill them with sterile PBS or water[16]. d. Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and resume normal growth.
-
Compound Treatment: a. Prepare serial dilutions of the isoxazole derivative stock solution in a separate plate or tubes using cell culture medium. b. Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilutions to the treatment wells. Add 100 µL of medium with the appropriate vehicle concentration to the vehicle control wells. c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: a. After the treatment period, carefully add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration of ~0.5 mg/mL)[13][17]. b. Pro-Tip: For this step, it is advisable to use serum-free and phenol red-free medium if possible, as these components can increase background absorbance and interfere with the assay[6]. c. Return the plate to the incubator for 2-4 hours. During this time, viable cells will reduce the MTT, forming visible purple formazan crystals.
-
Formazan Solubilization: a. After incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer. For suspension cells, the plate should first be centrifuged (e.g., 500 x g for 5 minutes) to pellet the cells[18]. b. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well[7][17]. c. Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the formazan crystals. Pipetting up and down can aid in this process.
-
Data Acquisition: a. Measure the absorbance (Optical Density, OD) of each well using a microplate reader. b. The test wavelength should be set to ~570 nm. A reference wavelength of ~630 nm can be used to subtract background noise and correct for imperfections in the plate. c. Read the plate within 1 hour of adding the solubilization solution.
Caption: Step-by-step experimental workflow for the MTT assay.
Part 4: Data Analysis and Interpretation
Calculating Percent Viability
The raw absorbance values must be corrected and converted to a percentage of the control.
-
Subtract Background: Subtract the average OD of the medium blank wells from all other OD values.
-
Calculate Percent Viability:
-
Percent Viability (%) = [(OD of Treated Sample - OD of Blank) / (OD of Untreated Control - OD of Blank)] x 100
-
The control cells (untreated) represent 100% viability[7].
Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. It is the concentration of the drug that is required to inhibit the viability of a cell population by 50%.
To determine the IC₅₀, plot the percent viability (Y-axis) against the log of the compound concentration (X-axis). This will generate a sigmoidal dose-response curve. The IC₅₀ value can then be calculated using non-linear regression analysis, typically a four-parameter logistic (4PL) model, which is available in software like GraphPad Prism or can be calculated in Excel[19][20][21].
Part 5: Troubleshooting and Special Considerations for Isoxazoles
When working with novel chemical entities like isoxazole derivatives, it is crucial to be aware of potential assay interference.
Potential Interference from Isoxazole Derivatives
-
Direct MTT Reduction (False Positive): Some chemical compounds, particularly those with antioxidant or reducing properties, can directly reduce MTT to formazan in a cell-free environment[15][22][23]. This leads to a strong purple signal that is not related to cell viability, making a toxic compound appear safe or even proliferative.
-
Solution: Always run the "Compound-Only Control." If you observe a color change in these cell-free wells, your compound is interfering with the assay. You must consider an alternative viability assay with a different mechanism[15].
-
-
Color Interference: If the isoxazole derivative itself is colored, it may absorb light at the same wavelength as formazan, leading to artificially high or low readings.
-
Solution: Measure the absorbance of the compound in medium alone and subtract this value from the treated wells.
-
-
Compound Precipitation: At high concentrations, some derivatives may precipitate out of the solution, which can scatter light and interfere with absorbance readings.
-
Solution: Visually inspect the wells under a microscope before adding MTT. If precipitation is observed, those concentrations may need to be excluded from the analysis.
-
General Troubleshooting Table
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Inconsistent cell seeding- "Edge effect"- Incomplete formazan solubilization | - Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette.- Do not use outer wells of the plate[16].- Increase shaking time/intensity after adding DMSO. Visually confirm dissolution[6]. |
| Low Signal / Low OD in Control Wells | - Too few cells seeded- Cell death due to contamination or poor health- MTT reagent is old or degraded | - Optimize cell seeding density.- Check cell stocks for contamination (especially mycoplasma) and use healthy, low-passage cells[24].- Use fresh or properly stored MTT stock solution. |
| High Background Absorbance | - Contamination (bacterial/yeast)- Interference from phenol red/serum- Compound interference | - Visually inspect wells for contamination. Use sterile technique[6].- Use phenol red-free/serum-free medium during MTT incubation.- Run cell-free controls to test for direct MTT reduction[15]. |
Part 6: Alternative and Complementary Viability Assays
No single assay is perfect. If interference from an isoxazole derivative is suspected or if you wish to confirm your findings, consider using an assay with a different endpoint.
| Assay | Principle | Advantages | Disadvantages |
| MTS, XTT, WST-1 | Tetrazolium reduction (similar to MTT) | Produces a water-soluble formazan; no solubilization step required, fewer steps[5][25]. | Can still be subject to interference by reducing compounds. |
| Resazurin (AlamarBlue) | Reduction of blue resazurin to pink, fluorescent resorufin by viable cells[25]. | More sensitive than tetrazolium assays, rapid results[26][27]. | Autofluorescence from test compounds can interfere with the signal. |
| ATP-Based Assays (e.g., CellTiter-Glo®) | Measures ATP levels via a luciferase-luciferin reaction; ATP is only present in viable cells[27]. | Very fast (10 min incubation), highly sensitive, considered the "gold standard"[28]. | Requires a luminometer; enzyme activity can be affected by some compounds. |
| Protease Viability Assay | Measures protease activity unique to live cells using a cell-permeable fluorescent substrate[25]. | Measures a different marker of viability (not metabolic activity). | Requires a fluorometer. |
| Trypan Blue Exclusion | A dye exclusion method where compromised membranes of dead cells take up the blue dye[25]. | Simple, direct measure of membrane integrity; uses a microscope. | Low throughput, subjective, does not distinguish between healthy and dying cells if membrane is intact[29]. |
Conclusion
The MTT assay is a powerful, cost-effective, and high-throughput method for assessing the cytotoxic potential of novel isoxazole derivatives. However, its reliability hinges on a deep understanding of its biochemical principles and a commitment to rigorous optimization and controls. Researchers must be particularly vigilant for potential compound interference, a common pitfall when screening novel chemical libraries. By implementing the robust protocols and validation checks outlined in this guide, and by confirming key findings with alternative assays when necessary, scientists can generate accurate and reproducible data, accelerating the journey of promising isoxazole candidates from the bench to the clinic.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. marinbio.com [marinbio.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. helix.dnares.in [helix.dnares.in]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. e-roj.org [e-roj.org]
- 15. clyte.tech [clyte.tech]
- 16. reddit.com [reddit.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. MTT assay problems, while testing anticancer activity - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quality Control Considerations in Cell Culture [sigmaaldrich.com]
- 25. blog.quartzy.com [blog.quartzy.com]
- 26. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 27. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 28. Is Your MTT Assay the Right Choice? [promega.sg]
- 29. cusabio.com [cusabio.com]
Application Note: High-Purity Isolation of (3-P-Tolyl-isoxazol-5-YL)-methanol via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of (3-P-Tolyl-isoxazol-5-YL)-methanol from a crude synthetic reaction mixture. Isoxazole derivatives are pivotal structural motifs in medicinal chemistry and drug development, making the isolation of pure analogues essential for subsequent synthetic steps and biological screening.[1][2][3] This guide details a robust normal-phase flash column chromatography method, explaining the scientific rationale behind each step, from mobile phase selection to final product isolation. The protocol is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable purification strategy for moderately polar heterocyclic compounds.
Introduction and Compound Profile
This compound (CAS No: 206055-87-0) is a key heterocyclic building block.[2][4] The presence of a polar hydroxyl group and a moderately non-polar p-tolyl isoxazole core gives the molecule an intermediate polarity. This characteristic makes it an ideal candidate for purification via normal-phase column chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a less polar organic solvent system.[5][6] The principle of separation relies on the differential partitioning of the target compound and its impurities between the stationary and mobile phases.[6] More polar compounds, such as potential diol impurities or unreacted starting materials, will have a stronger affinity for the silica gel and elute later, while less polar byproducts will travel through the column more quickly.[7]
This protocol employs a gradient elution method, which offers superior resolution and efficiency compared to isocratic elution for complex mixtures. By systematically increasing the polarity of the mobile phase, we can selectively elute first the non-polar impurities, then the target compound, and finally the highly polar contaminants.[6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 206055-87-0 | [4][8] |
| Molecular Formula | C₁₁H₁₁NO₂ | [4][8] |
| Molecular Weight | 189.21 g/mol | [4][8] |
| Melting Point | 73-74 °C | [8] |
| Boiling Point | 368.7±32.0 °C (Predicted) | [8] |
| Density | 1.176±0.06 g/cm³ (Predicted) |[8] |
Safety Precautions
All laboratory work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Target Compound: The toxicological properties of this compound have not been thoroughly investigated.[9] It should be handled with care, avoiding inhalation, ingestion, and skin contact. A safety data sheet for a related isomer suggests it may cause respiratory irritation.[9]
-
Silica Gel: Fine silica dust is a respiratory hazard and should be handled carefully to avoid inhalation.[10]
-
Solvents: The solvents used in this protocol (hexanes, ethyl acetate) are flammable and can be harmful if inhaled or absorbed through the skin. Keep away from ignition sources.[11][12] Methanol, if used, is toxic if swallowed, inhaled, or in contact with skin and can cause damage to organs.[11][12]
Materials and Equipment
-
Crude Sample: this compound reaction mixture.
-
Stationary Phase: Silica gel, flash chromatography grade (e.g., 230-400 mesh).
-
Mobile Phase Solvents:
-
Hexanes (or petroleum ether), HPLC grade.
-
Ethyl acetate, HPLC grade.
-
-
Apparatus:
-
Glass chromatography column with stopcock.
-
Separatory funnel (for solvent reservoir).
-
Fraction collection tubes or flasks.
-
TLC plates (silica gel coated).
-
TLC developing chamber.
-
UV lamp (254 nm).
-
Rotary evaporator.
-
Detailed Purification Protocol
Part 1: Preliminary TLC Analysis and Solvent System Selection
The success of column chromatography is critically dependent on the choice of the mobile phase.[7] Thin-Layer Chromatography (TLC) is the standard method for rapidly determining the optimal solvent system.
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a minimal volume of ethyl acetate or dichloromethane.
-
Spot TLC Plate: Using a capillary tube, spot the crude mixture onto a TLC plate.
-
Develop Plates: Develop the plates in a TLC chamber using various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Visualize: After development, visualize the plate under a UV lamp.
-
Select System: The ideal solvent system is one that moves the target compound to a Retention Factor (Rf) of approximately 0.25-0.35, while achieving clear separation from other visible spots.[5][10] For a similar compound, (3-Phenylisoxazol-5-yl)methanol, a system of petroleum ether/ethyl acetate (3:1) was effective, suggesting a 75:25 Hexane:Ethyl Acetate mixture is a good starting point.[13]
Part 2: Column Preparation (Slurry Packing Method)
The slurry packing technique is the most reliable method for preparing a homogenous, well-packed column, which is essential for optimal separation.[6]
-
Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[6] Add a thin layer (approx. 1 cm) of sand over the plug.
-
Prepare Slurry: In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude sample) with the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Stir to create a uniform slurry free of air bubbles.
-
Pack the Column: With the stopcock open and a collection flask underneath, pour the slurry into the column. Use a funnel to aid the process. Gently tap the sides of the column to encourage even settling of the silica gel.
-
Equilibrate: Once all the silica has settled, wash the inner walls of the column with the mobile phase and add a final protective layer of sand (approx. 1 cm) on top.[10] Run 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated and stable. Never let the solvent level drop below the top of the sand layer.[10]
Part 3: Sample Loading (Dry Loading)
For compounds that are not highly soluble in the mobile phase, dry loading is superior to wet loading as it prevents band broadening and improves separation.
-
Adsorb Sample: Dissolve the crude sample in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (2-3 times the sample weight) to this solution.
-
Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Load Column: Carefully add the silica-adsorbed sample as a uniform layer on top of the sand in the packed column.
-
Cover Sample: Gently add another thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
Part 4: Elution and Fraction Collection
A gradient elution strategy will be employed to separate the components effectively.
-
Initial Elution: Begin eluting with the low-polarity mobile phase determined from the TLC analysis (e.g., 9:1 Hexane:Ethyl Acetate).
-
Gradient Increase: Gradually and systematically increase the polarity of the mobile phase. For example:
-
Column Volumes 1-3: 90:10 Hexane:EtOAc
-
Column Volumes 4-6: 80:20 Hexane:EtOAc
-
Column Volumes 7-10: 70:30 Hexane:EtOAc
-
-
Collect Fractions: Collect the eluent in sequentially labeled test tubes or flasks. The fraction size should be appropriate for the column dimensions (e.g., 10-20 mL fractions for a medium-sized column).
Part 5: Fraction Analysis and Product Isolation
-
Monitor via TLC: Spot alternating fractions onto TLC plates and develop them using the solvent system that provided an Rf of ~0.3.
-
Identify Pure Fractions: Visualize the TLC plates under UV light. Identify the fractions that contain only the spot corresponding to the pure target compound.
-
Combine and Evaporate: Combine the identified pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove Solvent: Remove the mobile phase using a rotary evaporator to yield the purified this compound as a solid.
-
Final Analysis: Determine the yield and confirm the purity and identity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Workflow Visualization
The following diagram illustrates the complete purification workflow.
Caption: Chromatographic purification workflow for this compound.
Summary of Recommended Parameters & Troubleshooting
Table 2: Summary of Chromatographic Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar adsorbent for separating moderately polar organic compounds.[5] |
| Column Loading | ~1-2% crude sample by weight of silica | Ensures good separation without overloading the column. |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) | Provides good separation for isoxazole derivatives and allows for elution of a range of polarities.[13] |
| Initial Gradient | 95:5 or 90:10 (Hexane:EtOAc) | Starts with low polarity to elute non-polar impurities first. |
| Final Gradient | Up to 60:40 or 50:50 (Hexane:EtOAc) | Ensures the target compound and more polar impurities are eluted from the column. |
| Monitoring | TLC with UV visualization (254 nm) | A rapid and effective method to track the separation in real-time.[7] |
Table 3: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Poor Separation (Overlapping Spots) | - Inappropriate solvent system- Column overloaded- Column packed poorly (channeling) | - Re-optimize mobile phase with TLC; use a shallower gradient.- Reduce the amount of sample loaded.- Repack the column carefully using the slurry method. |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (ethyl acetate) in the mobile phase.[7] |
| Compound Elutes Too Quickly | Mobile phase is too polar. | Start with a less polar mobile phase (e.g., higher percentage of hexane).[7] |
| Streaking on TLC Plate | - Sample is too concentrated- Compound is acidic/basic | - Dilute the sample before spotting.- Add a small amount of acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% triethylamine) to the mobile phase.[14] |
References
- 1. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 3. biolmolchem.com [biolmolchem.com]
- 4. CAS 206055-87-0 | this compound - Synblock [synblock.com]
- 5. columbia.edu [columbia.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. This compound CAS#: 206055-87-0 [amp.chemicalbook.com]
- 9. capotchem.com [capotchem.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 12. actylislab.com [actylislab.com]
- 13. (3-Phenylisoxazol-5-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Techniques for scaling up the synthesis of (3-P-Tolyl-isoxazol-5-YL)-methanol
An Application Guide for the Scalable Synthesis of (3-p-Tolyl-isoxazol-5-yl)-methanol
Abstract
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the development of novel therapeutic agents and functional materials.[1][2][3] Its isoxazole core is a privileged scaffold, known to enhance the physicochemical properties of compounds and to be present in a range of biologically active molecules.[1][3] The successful transition from laboratory-scale discovery to pilot- or industrial-scale production hinges on the development of a robust, safe, and efficient synthetic protocol. This guide provides a detailed examination of the synthesis of this compound, offering a validated laboratory-scale protocol and a comprehensive analysis of the critical parameters for successful scale-up. We will delve into the underlying chemical principles, process safety considerations, and optimization strategies essential for researchers and drug development professionals.
I. Synthetic Strategy and Mechanism
The most direct and widely adopted method for constructing the 3,5-disubstituted isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[4][5] For the synthesis of this compound, this involves the reaction of an in situ generated 4-methylbenzonitrile oxide with propargyl alcohol. The nitrile oxide is conveniently formed in the reaction mixture via the oxidation of the corresponding aldoxime, 4-methylbenzaldoxime.[1][6]
This two-step, one-pot approach is advantageous as it avoids the isolation of the potentially unstable nitrile oxide intermediate. The overall synthetic pathway is outlined below.
Figure 1: Overall two-step, one-pot synthesis scheme.
The core of this synthesis is the 1,3-dipolar cycloaddition mechanism. The nitrile oxide, generated in situ from the oxime, acts as the 1,3-dipole, which reacts with the triple bond of propargyl alcohol (the dipolarophile) to form the five-membered isoxazole ring in a concerted fashion.[4]
II. Part 1: Laboratory-Scale Synthesis Protocol (Gram Scale)
This protocol is adapted from established literature procedures and is suitable for producing gram quantities of the target compound.[1][6]
Protocol 1: Synthesis of this compound
Materials:
-
4-Methylbenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Propargyl alcohol
-
Sodium hypochlorite (NaOCl, commercial bleach solution, ~5-6%)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
Step 1: Formation of 4-Methylbenzaldoxime
-
To a 250 mL round-bottom flask, add 4-methylbenzaldehyde (e.g., 10 mmol, 1.20 g) and pyridine (50 mL).
-
Add hydroxylamine hydrochloride (e.g., 12 mmol, 0.83 g) to the solution and stir at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours). This solution containing the 4-methylbenzaldoxime is used directly in the next step without isolation.
Step 2: In Situ Nitrile Oxide Formation and Cycloaddition
-
Cool the reaction mixture from Step 1 in an ice bath to 0-5 °C.
-
Slowly add sodium hypochlorite solution (e.g., 50 mL of ~5% solution) dropwise via a dropping funnel over 30-45 minutes, ensuring the temperature does not exceed 10 °C. The generation of the nitrile oxide is an exothermic process.
-
After the addition is complete, add propargyl alcohol (e.g., 15 mmol, 0.84 g, 0.87 mL) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC for the formation of the product.
-
Upon completion, transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification and Characterization:
-
Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield this compound as a solid.[6]
-
Confirm the structure using spectroscopic methods such as FT-IR and ¹H NMR. The FT-IR spectrum should show a broad absorption band in the 3200-3500 cm⁻¹ region, corresponding to the O-H stretching vibration of the methanol group.[6]
| Parameter | Value (Lab Scale) | Moles (approx.) | Notes |
| 4-Methylbenzaldehyde | 1.20 g | 0.010 | Limiting Reagent |
| Hydroxylamine HCl | 0.83 g | 0.012 | 1.2 equivalents |
| Propargyl Alcohol | 0.84 g | 0.015 | 1.5 equivalents |
| Pyridine | 50 mL | - | Solvent and Base |
| NaOCl Solution (~5%) | 50 mL | - | Oxidizing Agent |
| Temperature | 0 °C to RT | - | Critical for exotherm control |
| Typical Yield | 70-85% | - | Post-chromatography |
III. Part 2: Scale-Up Considerations and Pilot Protocol
Transitioning from the benchtop to a pilot plant (kilogram scale) introduces significant challenges related to heat management, mass transfer, reagent handling, and process safety.[7] A simple multiplication of laboratory quantities is insufficient and unsafe.
Key Scale-Up Challenges:
-
Exothermicity: The oxidation of the aldoxime to a nitrile oxide is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to thermal runaways, pressure buildup, and side reactions.[7]
-
Reagent Dosing: The dropwise addition of sodium hypochlorite, manageable in the lab, must be precisely controlled at scale using calibrated dosing pumps to maintain the reaction temperature within a safe operating window.
-
Mixing and Mass Transfer: Efficient mixing is crucial for maintaining thermal homogeneity and ensuring reactants are well-dispersed. Inadequate mixing can lead to localized "hot spots" and reduced yields.
-
Work-up and Isolation: Column chromatography is generally not feasible for multi-kilogram scale purification. The process must be redesigned to isolate the product via crystallization or extraction and recrystallization.
-
Safety: Handling large volumes of pyridine (flammable, toxic) and sodium hypochlorite (corrosive, can generate chlorine gas if mixed with acid) requires stringent safety protocols, appropriate personal protective equipment (PPE), and engineered controls like fume hoods or closed-system reactors.[7]
Figure 2: Transition from laboratory to pilot-plant workflow.
Protocol 2: Pilot-Scale Synthesis (Kilogram Scale)
Equipment:
-
Jacketed glass-lined or stainless steel reactor (e.g., 100 L) with overhead stirring, baffles, temperature probes, and a pressure-rated lid.
-
Thermoregulation unit (heating/cooling circulator) connected to the reactor jacket.
-
Calibrated dosing pump for liquid addition.
-
Large-scale filtration apparatus (e.g., Nutsche filter-dryer).
-
Appropriate solvent storage and transfer systems.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted (e.g., with nitrogen).
-
Oxime Formation: Charge the reactor with 4-methylbenzaldehyde (e.g., 100 mol, 12.0 kg) and pyridine (50 L). Start agitation. Add hydroxylamine hydrochloride (120 mol, 8.3 kg). Stir at 20-25 °C until TLC or in-process HPLC confirms complete conversion of the aldehyde.
-
Cooling: Cool the reactor contents to 0-5 °C using the jacket's thermoregulation unit.
-
Controlled Oxidation: Begin the controlled addition of sodium hypochlorite solution (~50 L) via the dosing pump at a rate that maintains the internal temperature below 10 °C. This is the most critical step for thermal management. A typical addition time could be 2-4 hours.
-
Cycloaddition: Once the NaOCl addition is complete, add propargyl alcohol (150 mol, 8.4 kg) to the reactor.
-
Reaction: Allow the mixture to slowly warm to 20-25 °C and stir for 12-18 hours, monitoring by HPLC.
-
Quenching and Extraction: Add water to the reactor to quench the reaction and dissolve salts. Transfer the mixture to a suitable extraction vessel. Perform a series of extractions with a suitable solvent (e.g., toluene or ethyl acetate).
-
Isolation and Purification: Combine the organic layers. Wash with water and brine. Concentrate the solvent under vacuum. The crude product should be induced to crystallize, possibly by adding an anti-solvent (e.g., heptane).
-
Drying: Collect the solid product by filtration and dry it under vacuum to a constant weight. A second recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary to achieve the desired purity.
IV. Troubleshooting and Quality Control
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete oxime formation. | Ensure sufficient reaction time and quality of reagents. |
| Rapid dimerization of the nitrile oxide to furoxan.[8] | Maintain strict temperature control (0-5 °C) during NaOCl addition. Use a slight excess of the alkyne. | |
| Inefficient extraction or product loss during work-up. | Optimize extraction solvent and procedure. Perform a mass balance. | |
| Impurity Formation | Unreacted starting materials. | Increase reaction time or temperature slightly after the cycloaddition step. |
| Side-products from thermal decomposition. | Improve heat management; ensure no "hot spots" due to poor mixing. | |
| Isomer Formation | While less common with terminal alkynes, regioselectivity can be an issue in other isoxazole syntheses.[8] | Confirm structure by 2D NMR. This specific reaction is highly regioselective. |
Quality Control (QC):
-
In-Process Controls (IPCs): Use TLC or HPLC to monitor the disappearance of starting materials and the appearance of the product at key stages.
-
Final Product: The final product should be analyzed for purity (HPLC), identity (¹H NMR, ¹³C NMR, Mass Spectrometry), and residual solvents (GC).
V. Conclusion
The synthesis of this compound via the in situ generation of a nitrile oxide followed by a [3+2] cycloaddition is a highly effective and robust method. While straightforward on a laboratory scale, scaling up this process requires a fundamental shift in approach, prioritizing thermal management, controlled reagent addition, and process safety. By understanding the underlying chemical principles and implementing the engineering controls outlined in this guide, researchers and chemical engineers can successfully and safely transition this valuable synthesis from the bench to the pilot plant, ensuring a reliable supply of this important chemical intermediate.
References
- 1. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpca.org [ijpca.org]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biolmolchem.com [biolmolchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for a Comprehensive Analysis of the Antimicrobial Activity of (3-p-Tolyl-isoxazol-5-yl)-methanol
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of the novel synthetic compound, (3-p-tolyl-isoxazol-5-yl)-methanol. Isoxazole derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial effects.[1][2][3] This guide outlines the foundational principles and provides step-by-step protocols for determining the compound's efficacy against a panel of clinically relevant bacteria. The methodologies described herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[4][5][6]
Introduction: The Scientific Rationale
The rise of antimicrobial resistance necessitates the discovery and development of new chemical entities with novel mechanisms of action.[7] Heterocyclic compounds, particularly those containing nitrogen and oxygen, are a rich source of potential therapeutic agents due to their ability to interact with various biological targets.[7][8][9] The isoxazole moiety, a five-membered heterocyclic ring, is a key pharmacophore in several clinically approved drugs and is known to be associated with a range of biological activities, including antibacterial and antifungal properties.[1][2][3][10]
This compound is a synthetic isoxazole derivative. While the specific antimicrobial activity of this compound is yet to be fully elucidated, its structural class suggests potential for inhibiting microbial growth. The purpose of this guide is to provide a robust framework for the systematic evaluation of its antimicrobial profile.
Postulated Mechanism of Action of Isoxazole Derivatives
The precise mechanism of action for a novel compound like this compound can only be determined through dedicated mechanistic studies. However, based on existing literature for isoxazole-containing compounds, several potential mechanisms can be hypothesized:
-
Enzyme Inhibition: Isoxazoles can act as inhibitors of essential bacterial enzymes. For instance, some isoxazole derivatives have been shown to inhibit dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis, which is crucial for DNA and RNA synthesis.[11]
-
Cell Wall or Membrane Disruption: The heterocyclic ring structure may enable the compound to interfere with the integrity of the bacterial cell wall or cytoplasmic membrane, leading to cell lysis.[11]
-
Inhibition of Protein Synthesis: Some antimicrobial agents function by binding to bacterial ribosomes and inhibiting protein synthesis, a mechanism that could be explored for this compound.[11]
Understanding these potential mechanisms informs the selection of appropriate assays and helps in the interpretation of the resulting data.
Essential Assays for Antimicrobial Activity Profiling
To comprehensively assess the antimicrobial activity of this compound, a two-tiered approach is recommended. This involves an initial qualitative screening followed by a quantitative determination of the minimal concentration required to inhibit microbial growth.
Qualitative Assessment: Agar Disk Diffusion (Kirby-Bauer) Test
The agar disk diffusion test is a valuable initial screening tool to determine if a compound possesses antimicrobial activity and to assess its spectrum of activity against different microorganisms. The principle relies on the diffusion of the antimicrobial agent from a saturated paper disk into an agar medium inoculated with the test organism. The presence of a zone of inhibition around the disk indicates antimicrobial activity.[12][13]
Quantitative Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Following a positive result in the disk diffusion assay, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5] This quantitative measure is a critical parameter in drug development and for comparing the potency of different compounds. The protocols provided are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][14][15]
Experimental Protocols
Preparation of this compound Stock Solution
Rationale: A high-concentration, sterile stock solution is necessary for serial dilutions. The choice of solvent is critical to ensure the compound is fully dissolved and does not interfere with microbial growth. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose.
Protocol:
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve the powder in 1 mL of sterile, analytical grade DMSO to prepare a 10 mg/mL stock solution.
-
Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Selection and Preparation of Microbial Strains
Rationale: A representative panel of microorganisms should be selected to assess the spectrum of activity. This should include Gram-positive and Gram-negative bacteria, and potentially fungal strains. The use of American Type Culture Collection (ATCC) reference strains is crucial for reproducibility.
Recommended Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
Inoculum Preparation (McFarland Standard):
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism using a sterile loop.
-
Transfer the colonies into a tube containing 5 mL of sterile saline (0.85% NaCl).
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or more saline to decrease it. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be 0.08-0.13). This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
-
This standardized suspension must be used within 15 minutes of preparation.
Protocol for Agar Disk Diffusion Test
Workflow:
Caption: Agar Disk Diffusion Workflow.
Step-by-Step Procedure:
-
Using a sterile cotton swab, dip it into the standardized inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
Using sterile forceps, place paper disks (6 mm in diameter) impregnated with a known amount of this compound onto the agar surface. A disk impregnated with the solvent (DMSO) should be used as a negative control. A disk with a known antibiotic (e.g., gentamicin) serves as a positive control.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) in millimeters.
Protocol for Broth Microdilution MIC Assay
Workflow:
Caption: Broth Microdilution MIC Assay Workflow.
Step-by-Step Procedure:
-
Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.
-
In well 1, add 100 µL of the test compound at twice the highest desired final concentration (prepared by diluting the stock solution in MHB).
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Analysis and Interpretation
Agar Disk Diffusion
The diameter of the zone of inhibition is a qualitative measure of the compound's activity. A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound. The results should be recorded in a table for easy comparison.
Table 1: Hypothetical Zone of Inhibition Data for this compound
| Test Organism | Compound Concentration on Disk | Zone of Inhibition (mm) |
| S. aureus ATCC 29213 | 30 µg | 18 |
| B. subtilis ATCC 6633 | 30 µg | 22 |
| E. coli ATCC 25922 | 30 µg | 12 |
| P. aeruginosa ATCC 27853 | 30 µg | 0 |
| S. aureus ATCC 29213 | DMSO Control | 0 |
| S. aureus ATCC 29213 | Gentamicin (10 µg) | 25 |
Broth Microdilution (MIC)
The MIC value is a quantitative measure of the compound's potency. The results should be recorded and compared across different organisms.
Table 2: Hypothetical MIC Data for this compound
| Test Organism | MIC (µg/mL) |
| S. aureus ATCC 29213 | 16 |
| B. subtilis ATCC 6633 | 8 |
| E. coli ATCC 25922 | 64 |
| P. aeruginosa ATCC 27853 | >128 |
Interpretation:
-
A low MIC value indicates that a small amount of the compound is required to inhibit the growth of the organism, suggesting high potency.
-
A high MIC value suggests that the organism is less susceptible to the compound.
-
The results can be used to determine the spectrum of activity (e.g., broad-spectrum vs. narrow-spectrum).
Conclusion
This application note provides a comprehensive and standardized approach for the preliminary evaluation of the antimicrobial activity of this compound. By following these protocols, researchers can generate reliable and reproducible data that will be crucial for the further development of this compound as a potential antimicrobial agent. Subsequent studies should focus on elucidating the precise mechanism of action, evaluating cytotoxicity, and assessing in vivo efficacy.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. ijpca.org [ijpca.org]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. jchr.org [jchr.org]
- 10. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. asm.org [asm.org]
- 13. microbenotes.com [microbenotes.com]
- 14. EUCAST: MIC Determination [eucast.org]
- 15. MIC EUCAST [mic.eucast.org]
Application Notes and Protocols for the Anticancer Evaluation of Novel Isoxazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive technical guide outlining a strategic, multi-phase approach for the preclinical evaluation of novel isoxazole-based compounds as potential anticancer agents. The protocols and workflows are designed to systematically assess cytotoxicity, elucidate mechanisms of action, and validate molecular targets.
Introduction: The Promise of the Isoxazole Scaffold in Oncology
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1] Its unique electronic and structural properties allow for diverse chemical modifications, making it a versatile building block for designing targeted therapeutic agents.[2] In oncology, isoxazole derivatives have gained significant traction due to their ability to modulate a wide array of biological targets crucial for cancer cell survival and proliferation.[3][4]
Numerous studies have demonstrated that these compounds can exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of critical protein kinases (e.g., EGFR, VEGFR), disruption of tubulin polymerization, and modulation of heat shock proteins like HSP90.[5][6][7][8][9] This multi-faceted activity makes the isoxazole framework a highly attractive starting point for the development of new, more effective cancer therapies.[6]
This guide presents a logical workflow for the preclinical assessment of novel isoxazole compounds, beginning with broad cytotoxicity screening and progressing to detailed mechanistic and molecular investigations.
Phase 1: Primary Screening for Cytotoxic Activity
The initial and most fundamental step in evaluating a potential anticancer agent is to determine its ability to inhibit the growth of cancer cells in vitro. A robust and high-throughput method is required to screen compound libraries efficiently. The MTT assay is a classic, reliable colorimetric method for this purpose.[10][11]
Scientific Principle: Why the MTT Assay?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells.[12] NAD(P)H-dependent oxidoreductase enzymes, located primarily in the mitochondria of living cells, reduce the yellow tetrazolium salt (MTT) into insoluble, dark purple formazan crystals.[10][12] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[13] By solubilizing these crystals and measuring the absorbance, we can quantify cell viability and, conversely, the cytotoxic effect of the test compound. A decrease in signal indicates a reduction in cell viability.[10]
Experimental Workflow: Cytotoxicity Screening
The following diagram illustrates the overall process for assessing the dose-dependent cytotoxic effect of a novel isoxazole compound.
Caption: Workflow for MTT-based cytotoxicity assessment.
Protocol 1: MTT Assay for Cell Viability
This protocol is optimized for adherent cancer cell lines in a 96-well format.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116, HepG2)[8]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Novel Isoxazole Compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[14]
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Sterile 96-well cell culture plates
-
Multichannel pipette
-
Plate reader spectrophotometer
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of this suspension (5,000 cells) into each well of a 96-well plate.[14] Include wells for "medium only" blanks.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoxazole compound in complete medium. After 24 hours, carefully remove the old medium and add 100 µL of fresh medium containing the various compound concentrations to the respective wells.
-
Trustworthiness Check: It is critical to include proper controls:
-
Untreated Control: Cells in fresh medium only. This represents 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the compound. This ensures that the solvent itself is not causing cytotoxicity.
-
-
-
Exposure Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: At the end of the incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[14]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. Viable cells will metabolize the MTT, and purple formazan crystals will become visible.[10]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the cell layer or formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[14]
-
Data Acquisition: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance (OD) at a wavelength of 570 nm. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[12][14]
Data Presentation and Analysis
The results should be tabulated to clearly present the dose-dependent effect of the compound. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the drug required to inhibit cell growth by 50%, is a key parameter derived from this assay.
Table 1: Cytotoxicity of Isoxazole Compound X on MCF-7 Cells (48h)
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
|---|---|---|---|
| 0 (Untreated) | 1.254 | 0.08 | 100.0% |
| 0.1 | 1.198 | 0.06 | 95.5% |
| 1 | 0.981 | 0.05 | 78.2% |
| 5 | 0.632 | 0.04 | 50.4% |
| 10 | 0.315 | 0.03 | 25.1% |
| 50 | 0.112 | 0.02 | 8.9% |
| 100 | 0.055 | 0.01 | 4.4% |
Calculation: % Viability = (OD of Treated Well / OD of Untreated Control Well) x 100 Result: The IC₅₀ value for Isoxazole Compound X is approximately 5 µM.
Phase 2: Elucidating the Mechanism of Cell Death
Once a compound demonstrates significant cytotoxicity, the next critical step is to understand how it is killing the cancer cells. The two most common mechanisms are apoptosis and cell cycle arrest. Flow cytometry is a powerful tool for investigating both processes.[15]
Apoptosis Induction
Apoptosis is a highly regulated process of programmed cell death. A key early event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect this event.[16] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. Co-staining with FITC-labeled Annexin V and PI allows for the differentiation of cell populations.
Protocol 2: Annexin V & PI Staining for Apoptosis
Materials:
-
Cells treated with the isoxazole compound at its IC₅₀ concentration.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer).
-
Cold 1X PBS.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Seed and treat cells as in the cytotoxicity assay. After the treatment period, collect both floating (apoptotic) and adherent cells.[16]
-
Harvesting: Collect the supernatant containing floating cells. Wash the adherent cells with PBS, then trypsinize and collect them. Combine both cell populations.
-
Washing: Centrifuge the cell suspension at ~500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold 1X PBS.[16]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 2 µL of Propidium Iodide staining solution.[16]
-
Incubation: Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately by flow cytometry.
Data Interpretation:
-
Annexin V (-) / PI (-): Healthy, viable cells.
-
Annexin V (+) / PI (-): Cells in early apoptosis.
-
Annexin V (+) / PI (+): Cells in late apoptosis or necrosis.
-
Annexin V (-) / PI (+): Primarily necrotic cells (due to membrane damage not related to apoptosis).
Cell Cycle Analysis
Many anticancer agents function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at a specific phase (G0/G1, S, or G2/M) and subsequent cell death.[8] Propidium Iodide (PI) can be used to analyze the cell cycle because it stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in the cell.
Scientific Principle: Why Use PI and RNase? PI intercalates with double-stranded DNA and fluoresces when excited.[17] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and thus will have twice the fluorescence intensity. Cells in the S phase (DNA synthesis) will have an intermediate fluorescence. Since PI also binds to double-stranded RNA, cells must be treated with RNase to ensure that the measured fluorescence is solely from DNA.[17]
Protocol 3: Propidium Iodide Staining for Cell Cycle Analysis
Materials:
-
Treated and untreated cells.
-
Cold 70% ethanol.
-
1X PBS.
-
PI staining solution (e.g., 50 µg/mL PI in PBS).[18]
-
RNase A solution (e.g., 100 µg/mL in PBS).[18]
-
Flow cytometer.
Procedure:
-
Harvesting: Collect at least 1 x 10⁶ cells per sample. Centrifuge and wash once with PBS.
-
Fixation: Resuspend the cell pellet and add 2-5 mL of ice-cold 70% ethanol dropwise while gently vortexing. This step is crucial to prevent cell clumping and properly permeabilize the cells.[19]
-
Incubation: Fix the cells for at least 30 minutes on ice.[19] (Cells can be stored at -20°C for several weeks at this stage).[17]
-
Washing: Centrifuge the fixed cells at a higher speed (~500-800 x g) for 5-10 minutes to pellet.[17][18] Wash the pellet twice with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C.[18]
-
PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL).
-
Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. Use pulse processing (e.g., Area vs. Height dot plot) to gate out doublets and cell aggregates.[19]
Phase 3: Investigating Molecular Targets & Signaling Pathways
After identifying the cellular mechanism (e.g., apoptosis), the next step is to investigate the underlying molecular signaling pathways. Many isoxazole compounds have been shown to modulate key cancer-related pathways.[3][20] Western blotting is the gold-standard technique for examining changes in the expression and phosphorylation status of specific proteins.[21]
Western Blot Analysis
For an isoxazole compound found to induce apoptosis, a logical next step would be to examine the expression levels of key apoptosis-regulating proteins. The Bcl-2 family (e.g., anti-apoptotic Bcl-2 and pro-apoptotic Bax) and caspases (e.g., Caspase-3, Caspase-9) are critical players.[8][22] A shift in the Bax/Bcl-2 ratio towards a pro-apoptotic state is a common indicator of apoptosis induction.[8]
Caption: A potential apoptotic signaling pathway targeted by isoxazole compounds.
Protocol 4: Western Blot for Apoptotic Markers
Procedure:
-
Protein Extraction: Treat cells with the isoxazole compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[23]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size on a polyacrylamide gel.[24]
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for your target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-Actin as a loading control) overnight at 4°C with gentle shaking.[24]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Phase 4: Preclinical Validation in In Vivo Models
While in vitro assays are essential for initial screening and mechanistic studies, they do not fully replicate the complex environment of a tumor within a living organism.[25] Therefore, promising compounds must be evaluated in preclinical animal models to assess their efficacy, toxicity, and pharmacokinetics.[26]
Common In Vivo Models:
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice. These models are widely used to evaluate the efficacy of a compound in reducing tumor growth.[27]
-
Patient-Derived Xenografts (PDX): Tumor fragments from a human patient are directly implanted into immunocompromised mice. PDX models are considered more clinically relevant as they better retain the genetic and histological characteristics of the original tumor.[28][29]
The design of in vivo studies is complex and must adhere to strict ethical guidelines. Key endpoints often include tumor growth inhibition (TGI), survival analysis, and assessment of toxicity through body weight measurements and histological analysis of major organs.[29]
Conclusion
The systematic evaluation of novel isoxazole compounds requires a tiered, logical approach. This guide provides a foundational framework, starting with broad screening for cytotoxic activity using the MTT assay, followed by detailed mechanistic studies into apoptosis and cell cycle arrest via flow cytometry. Finally, Western blotting allows for the interrogation of specific molecular signaling pathways. Compounds that demonstrate potent and selective activity through these in vitro assays can then be advanced to more complex and clinically relevant in vivo models for preclinical validation. This structured pathway ensures that resources are focused on the most promising candidates, accelerating the journey from chemical synthesis to potential clinical application.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. espublisher.com [espublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. ijpbs.com [ijpbs.com]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. medium.com [medium.com]
- 22. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. noblelifesci.com [noblelifesci.com]
- 26. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 27. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 28. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. championsoncology.com [championsoncology.com]
Application Notes & Protocols: (3-P-Tolyl-isoxazol-5-YL)-methanol as a Versatile Scaffold for the Development of Novel Enzyme Inhibitors
Abstract
The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on leveraging (3-P-Tolyl-isoxazol-5-YL)-methanol as a foundational building block for the discovery and development of novel enzyme inhibitors. We will explore the chemical rationale for its use, present a strategic workflow for inhibitor development, and provide detailed, field-proven protocols for screening and characterization against key enzyme classes, such as cyclooxygenases and protein kinases. The methodologies described herein are designed to be self-validating and are grounded in established biochemical and cell-based assay principles.
Introduction: The Isoxazole Scaffold in Enzyme Inhibition
Enzyme inhibitors are a cornerstone of modern pharmacology, targeting dysregulated enzyme activity in a host of diseases, including cancer, inflammation, and infectious diseases.[3] The five-membered isoxazole ring, with its unique arrangement of nitrogen and oxygen heteroatoms, offers a geometrically constrained and electronically versatile scaffold capable of participating in various non-covalent interactions with protein targets, particularly hydrogen bonding.[1] This makes it an ideal starting point for designing potent and selective enzyme inhibitors.
This compound (CAS No. 206055-87-0) is a particularly attractive starting material.[4] Its synthesis is well-documented, typically achieved via a [3+2] cycloaddition of a nitrile oxide (generated from 4-methylbenzaldoxime) with propargyl alcohol.[1][5] The molecule presents two key features for diversification:
-
The 3-p-tolyl group: Provides a lipophilic anchor and can be modified to explore structure-activity relationships (SAR) within hydrophobic pockets of an enzyme's active site.
-
The 5-methanol group: This primary alcohol is a prime handle for chemical modification (e.g., oxidation, esterification, etherification, or conversion to an amine), allowing for the introduction of various functional groups to probe polar interactions and optimize binding affinity and pharmacokinetic properties.
This document will guide the user through the logical progression of utilizing this scaffold to identify and characterize new enzyme inhibitors.
Strategic Workflow for Inhibitor Development
The path from a starting scaffold to a validated lead compound is a multi-step process. The inherent modularity of the this compound scaffold lends itself to a systematic discovery campaign. The overall strategy involves creating a focused library of derivatives and screening them against relevant enzyme targets to identify initial "hits," which can then be optimized.
Caption: High-level workflow for enzyme inhibitor discovery.
Application Protocol 1: Targeting Cyclooxygenase (COX) Enzymes
Rationale: The isoxazole ring is a key feature in selective COX-2 inhibitors like Valdecoxib, which are used as anti-inflammatory agents.[6] This makes the COX enzyme family an excellent primary target for novel inhibitors derived from the this compound scaffold. The goal is to identify compounds that selectively inhibit COX-2, which is induced during inflammation, over the constitutively expressed COX-1, thereby reducing the risk of gastrointestinal side effects.[6]
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol measures the ability of a test compound to inhibit the production of Prostaglandin E2 (PGE2) from arachidonic acid by purified COX-1 or COX-2 enzymes.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Glutathione (GSH), Hematin (cofactors)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Celecoxib (positive control/reference standard)
-
PGE2 ELISA Kit
-
96-well microplates
Procedure:
-
Enzyme Preparation: Prepare a reaction mixture containing Tris-HCl buffer, hematin, and GSH. Add purified COX-1 or COX-2 enzyme to this mixture.
-
Compound Incubation: To separate wells of a 96-well plate, add 10 µL of various concentrations of the test compound (e.g., 0.01 nM to 100 µM) or reference standard. Include a "vehicle control" with DMSO only.
-
Pre-incubation: Add 170 µL of the enzyme mixture to each well and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of arachidonic acid to each well to start the enzymatic reaction.
-
Reaction Termination: Incubate for 10 minutes at 37°C. Terminate the reaction by adding 10 µL of 1 M HCl.
-
Quantification: Measure the concentration of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.
Data Presentation and Interpretation
Summarize the IC50 values in a table to easily compare potency and selectivity. The Selectivity Index (SI) is a critical parameter.
| Compound ID | Derivative Structure (at 5-position) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) [COX-1 IC50 / COX-2 IC50] |
| Scaffold-01 | -CH₂OH (Parent Compound) | >100 | >100 | - |
| Deriv-02 | -COOH (Carboxylic Acid) | 85.2 | 10.5 | 8.1 |
| Deriv-03 | -CH₂-O-Acetyl | 50.1 | 2.3 | 21.8 |
| Deriv-04 | -CH₂-NH₂ (Amine) | 15.6 | 0.05 | 312 |
| Celecoxib | Reference Standard | 15.0 | 0.04 | 375 |
Interpretation: A higher SI value indicates greater selectivity for COX-2. In this hypothetical data, Deriv-04 shows high potency and selectivity, making it a promising hit for further investigation.[7]
Application Protocol 2: Targeting Protein Kinases
Rationale: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[3] Many kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the enzyme. Isoxazole derivatives have been successfully developed as potent kinase inhibitors, for example, against Casein Kinase 1 (CK1).[6] This protocol outlines a method to screen for ATP-competitive kinase inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific peptide substrate.
Materials:
-
Recombinant protein kinase (e.g., CK1δ)
-
Specific peptide substrate for the kinase
-
[γ-³²P]ATP
-
Kinase reaction buffer (containing MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
Staurosporine (broad-spectrum kinase inhibitor, positive control)
-
Phosphocellulose paper and wash buffers
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add test compounds across a range of concentrations.
-
Enzyme/Substrate Addition: Add the kinase and its specific peptide substrate to the wells.
-
Reaction Initiation: Start the reaction by adding the kinase reaction buffer containing [γ-³²P]ATP and MgCl₂.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 20-30 minutes).
-
Reaction Quenching: Stop the reaction by adding phosphoric acid.
-
Capture and Wash: Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated peptide will bind to the paper, while unincorporated [γ-³²P]ATP will not. Wash the paper multiple times with phosphoric acid to remove unbound radioactivity.
-
Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition and determine IC50 values as described in Protocol 3.1.7.
Follow-Up Cellular and Mechanistic Studies
Identifying a potent inhibitor in a biochemical assay is the first step. It is crucial to confirm that this activity translates to a cellular context and to understand its mechanism of action.
Cellular Potency and Cytotoxicity (MTT Assay)
This assay determines the effect of the compound on the metabolic activity and viability of cancer cell lines that are known to depend on the target enzyme's activity. A reduction in cell viability can indicate a successful on-target effect.
Mechanism of Action (MoA) Studies
To understand how a compound inhibits an enzyme, kinetic studies are essential. By measuring reaction rates at varying concentrations of both the substrate and the inhibitor, one can determine the mode of inhibition (e.g., competitive, non-competitive).
Caption: Modes of reversible enzyme inhibition.
Conclusion
This compound is a high-potential scaffold for the development of novel enzyme inhibitors. Its synthetic tractability and the proven track record of the isoxazole core in medicinal chemistry provide a solid foundation for discovery programs. By employing a systematic workflow of library synthesis, robust biochemical screening, and detailed cellular and mechanistic follow-up, researchers can effectively utilize this building block to identify and optimize new therapeutic candidates for a wide range of diseases.
References
- 1. biolmolchem.com [biolmolchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 206055-87-0 | this compound - Synblock [synblock.com]
- 5. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Green Synthesis Approaches for Isoxazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring is a cornerstone of medicinal chemistry, integral to numerous clinically approved drugs.[1][2] Traditional synthesis routes, however, often involve hazardous solvents, harsh conditions, and significant waste generation. This guide details green, sustainable alternatives that enhance efficiency, reduce environmental impact, and align with modern safety standards. We will explore advanced, energy-efficient methodologies including ultrasound and microwave-assisted reactions, solvent-free mechanochemistry, and the use of aqueous media. Each section provides not only the foundational principles but also detailed, field-tested protocols to facilitate immediate application in the research and development laboratory.
The Imperative for Green Chemistry in Isoxazole Synthesis
Isoxazole-based molecules are a critical class of heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science.[3][4] Their diverse biological activities include antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][5][6] However, conventional synthetic methods are often at odds with the principles of green chemistry, relying on volatile organic solvents, extended reaction times, and high energy consumption.[3][4]
The adoption of green methodologies is not merely an environmental consideration but a strategic one. These approaches offer tangible benefits such as accelerated reaction kinetics, increased product yields, minimized byproduct formation, and operational simplicity, thereby reducing costs and improving laboratory safety.[3][6][7] This document serves as a practical guide to implementing these sustainable techniques.
Caption: Principles of Green Chemistry Applied to Isoxazole Synthesis.
Ultrasound-Assisted Synthesis: The Power of Sonochemistry
Sonochemistry has emerged as a powerful and eco-friendly tool in organic synthesis.[3] The underlying principle is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid subjected to high-frequency ultrasound. This collapse generates localized "hot spots" with transient high temperatures and pressures, dramatically accelerating reaction rates.[8]
Application Note: Advantages of Sonication
-
Enhanced Efficiency: Sonication significantly reduces reaction times—often from hours to minutes—and improves yields compared to conventional heating or stirring.[1][4]
-
Milder Conditions: Reactions can often be conducted at lower bulk temperatures, preserving thermally sensitive functional groups.[3]
-
Versatility: The technique is applicable to a wide range of reactions, including multi-component reactions (MCRs), cyclizations, and cross-couplings, often in green solvents like water.[3][4]
Protocol 1: Ultrasound-Promoted One-Pot, Three-Component Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones
This protocol describes the synthesis of isoxazol-5(4H)-one derivatives in an aqueous medium catalyzed by pyruvic acid under ultrasonic irradiation, a method noted for its high yields and short reaction times.[3][4]
Principle: This one-pot reaction involves the condensation of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride. Pyruvic acid acts as an efficient catalyst in water, and ultrasound irradiation provides the energy to drive the reaction to completion rapidly at room temperature.[3][4]
Materials and Reagents:
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyruvic acid (5 mol%)
-
Deionized water
-
Ethanol (for recrystallization)
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Equipment:
-
Ultrasonic bath or probe sonicator (e.g., 47 kHz, 80W)[9]
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and pyruvic acid (0.05 mmol, 5 mol%).
-
Add 10 mL of deionized water to the flask.
-
Place the flask in the ultrasonic bath, ensuring the water level in the bath is consistent with the level of the reaction mixture.
-
Irradiate the mixture with ultrasound at room temperature. Reaction times are typically between 20-35 minutes.[4]
-
Monitor the reaction's progress using TLC (e.g., with a hexane:ethyl acetate mobile phase).
-
Upon completion, the solid product typically precipitates from the solution.
-
Collect the precipitate by vacuum filtration through a Büchner funnel.
-
Wash the solid with a small amount of cold deionized water.
-
Recrystallize the crude product from ethanol to obtain the pure isoxazole derivative.
Safety Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
Ensure the ultrasonic bath is properly grounded and operated according to the manufacturer's instructions.
Table 1: Comparison of Ultrasound vs. Conventional Methods for Isoxazol-5(one) Synthesis
| Aldehyde Reactant | Method | Catalyst | Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde | Ultrasound (RT) | Pyruvic Acid | Water | 30 min | 90% | [3][4] |
| 4-Chlorobenzaldehyde | Ultrasound (50°C) | Itaconic Acid | Water | 15 min | 95% | [4] |
| 4-Chlorobenzaldehyde | Conventional (100°C) | Itaconic Acid | Water | 3 h | 90% | [4] |
| Benzaldehyde | Ultrasound (RT) | Fe₂O₃ NPs | Water | 35 min | 84% |[4] |
Microwave-Assisted Synthesis: A Tool for Rapid and Efficient Heating
Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and uniformly. This technique avoids the slow and inefficient process of conventional heating via thermal conduction, resulting in rapid temperature increases and dramatically enhanced reaction rates.[6]
Application Note: Why Use Microwave Synthesis?
-
Speed and Efficiency: Reaction times are drastically reduced from hours to minutes, accelerating the discovery and development process.[6][10]
-
Higher Yields & Purity: The rapid heating often minimizes the formation of side products, leading to cleaner reactions and higher yields of the desired isoxazole.[5][10]
-
Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility.
Caption: Workflow for Microwave-Assisted Isoxazole Synthesis.
Protocol 2: Microwave-Assisted Synthesis of Isoxazoles from Chalcones
This protocol outlines the cyclization of α,β-unsaturated carbonyl compounds (chalcones) with hydroxylamine hydrochloride under microwave irradiation.[5][6] This method is valued for its speed and high product yield.[6]
Principle: The reaction proceeds via the condensation of hydroxylamine with the chalcone, followed by an intramolecular cyclization and dehydration to form the stable isoxazole ring. Microwave irradiation provides the energy for this transformation to occur efficiently in minutes.[6][11]
Materials and Reagents:
-
Substituted Chalcone (e.g., 1,3-diphenyl-2-propen-1-one)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Ethanolic Sodium Hydroxide solution
-
Ethanol
-
Ice-cold water
Equipment:
-
Dedicated microwave reactor with sealed vessel capability
-
Magnetic stir bar
-
TLC plates
-
Standard filtration and purification glassware
Procedure:
-
Place a substituted chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) into a microwave-safe reaction vessel equipped with a magnetic stir bar.[6]
-
Add ethanolic sodium hydroxide solution as the reaction medium.[6]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 210 W) for 10-15 minutes.[6] The optimal time and temperature may need to be determined for specific substrates.
-
Monitor the reaction for completion by TLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.[11]
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the product by recrystallization from ethanol.
Safety Precautions:
-
Only use vessels specifically designed for microwave chemistry. Standard glassware can shatter under pressure.
-
Never exceed the recommended fill volume for the reaction vessel.
-
Ensure the microwave reactor's safety interlocks are functioning correctly.
-
Vent the vessel properly after the reaction and before opening.
Mechanochemical Synthesis: A Solvent-Free Frontier
Mechanochemistry utilizes mechanical force (e.g., grinding, milling) to induce chemical reactions, often in the absence of any bulk solvent.[12][13] This approach directly addresses the environmental and safety concerns associated with volatile organic solvents.
Application Note: The Value of a Solvent-Free Approach
-
Greenest Profile: By eliminating bulk solvents, mechanochemistry drastically reduces waste and potential environmental contamination.[12]
-
High Atom Economy: Reactions are highly concentrated, often leading to excellent yields and reducing the need for downstream purification.
-
Novel Reactivity: Mechanical force can access different reaction pathways than solution-phase chemistry, sometimes enabling reactions that are difficult under conventional conditions.
Protocol 3: Catalyst- and Solvent-Free Mechanochemical Synthesis of Isoxazoles
This protocol details the 1,3-dipolar cycloaddition of N-hydroxybenzimidoyl chlorides and enamino carbonyl compounds via ball milling to regioselectively synthesize isoxazoles.[13]
Principle: The reaction proceeds through the in-situ generation of a nitrile oxide from the N-hydroxybenzimidoyl chloride, which then undergoes a cycloaddition with the enamino carbonyl compound. The high energy imparted by the milling process facilitates the reaction without needing a solvent or catalyst.[13][14]
Materials and Reagents:
-
N-hydroxybenzimidoyl chloride derivative
-
Enamino carbonyl compound (e.g., methyl 3-aminocrotonate)
Equipment:
-
Mixer mill or planetary ball mill
-
Milling jars and balls (e.g., stainless steel or zirconium oxide)
-
Spatula and cleaning supplies
Procedure:
-
Place the N-hydroxybenzimidoyl chloride (1 mmol) and the enamino carbonyl compound (1 mmol) into a milling jar.
-
Add the milling balls. The ball-to-reactant mass ratio should be optimized but is typically high to ensure efficient energy transfer.
-
Securely close the jar and place it in the ball mill.
-
Mill the mixture at a set frequency (e.g., 14.6 Hz) for 20-60 minutes.[13]
-
After milling, carefully open the jar in a fume hood.
-
The resulting solid is the crude product. It can be purified by recrystallization or column chromatography as needed.
Safety Precautions:
-
Ball mills generate significant energy and noise; operate with appropriate safety guards in place.
-
Fine powders can pose an inhalation risk; handle materials in a fume hood.
-
Ensure milling jars are properly sealed to prevent leaks.
Synthesis in Aqueous Media: The Universal Green Solvent
Water is the ideal green solvent: it is non-toxic, non-flammable, inexpensive, and abundant. Performing organic reactions in water avoids the use of hazardous volatile organic compounds (VOCs).[15]
Application Note: Overcoming the Solubility Challenge While organic reactants are often poorly soluble in water, reactions can still proceed efficiently at the interface of micelles, through the use of co-solvents, or simply by heating the aqueous suspension.[15][16] The hydrophobic effect can sometimes even accelerate reactions by bringing nonpolar reactants together.
Protocol 4: Catalyst-Free Synthesis of 5-Arylisoxazoles in Water
This protocol describes an exceptionally clean and simple synthesis of 5-arylisoxazoles from 3-(dimethylamino)-1-arylprop-2-en-1-ones and hydroxylamine hydrochloride in water, requiring no catalyst.[15][16][17]
Principle: The reaction is a straightforward condensation and cyclization. The enone substrate reacts with hydroxylamine, followed by intramolecular cyclization and elimination of dimethylamine and water to yield the aromatic isoxazole ring. The use of water as the sole medium makes this an environmentally benign procedure.[15][18]
Materials and Reagents:
-
3-(dimethylamino)-1-arylprop-2-en-1-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Deionized water
Equipment:
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard filtration glassware
Procedure:
-
To a 25-mL round-bottom flask, add the 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol), hydroxylamine hydrochloride (1 mmol), and 5 mL of water.[15]
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the mixture with stirring. A temperature of 50 °C is often sufficient, with reaction times around 2 hours.[17]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature. The product will often precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the product with water and dry it. The product is often pure enough without further purification, which is a key advantage of this method.[15]
References
- 1. preprints.org [preprints.org]
- 2. ijbpas.com [ijbpas.com]
- 3. mdpi.com [mdpi.com]
- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nveo.org [nveo.org]
- 6. abap.co.in [abap.co.in]
- 7. Green approaches for the synthesis of pharmacologically enviable isoxazole analogues: a comprehensive review | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
- 11. zenodo.org [zenodo.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aminer.org [aminer.org]
- 15. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media [mdpi.com]
- 16. Clean and efficient synthesis of isoxazole derivatives in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (3-p-Tolyl-isoxazol-5-yl)-methanol
Welcome to the technical support center for the synthesis of (3-p-Tolyl-isoxazol-5-yl)-methanol. This guide is designed for researchers, medicinal chemists, and process development scientists. Isoxazole-containing compounds are pivotal pharmacophores in modern drug discovery, valued for their broad biological activities.[1] The synthesis of this compound, a key building block, can present challenges related to yield, purity, and reaction control.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-yield results.
Section 1: Synthesis Overview & Core Principles
The most direct and commonly employed route for synthesizing this compound is a one-pot reaction involving a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition.[2][3] This process involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne (the dipolarophile).
The reaction sequence is as follows:
-
Oxime Formation: 4-methylbenzaldehyde is reacted with hydroxylamine to form 4-methylbenzaldoxime.[2]
-
Nitrile Oxide Generation: The aldoxime is oxidized, typically with an agent like sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS), to generate the highly reactive p-tolyl-nitrile oxide intermediate.[2][4]
-
[3+2] Cycloaddition: The nitrile oxide immediately reacts with a dipolarophile, in this case, propargyl alcohol, to form the isoxazole ring directly yielding the target molecule.[2]
An alternative, though less common, two-step approach involves first synthesizing the corresponding aldehyde, 5-(p-Tolyl)isoxazole-3-carboxaldehyde, and then reducing it to the alcohol, for instance, with sodium borohydride.[5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and efficient method for this synthesis?
A1: The most robust method reported is the one-pot [3+2] cycloaddition starting from 4-methylbenzaldehyde.[2] This approach is efficient as it avoids the isolation of intermediates. For significantly enhanced reaction rates and improved yields, the use of ultrasonic irradiation is highly recommended.[6][7] Studies have shown that ultrasound can increase yields by 14-40% and drastically shorten reaction times, often by more than an hour, aligning with green chemistry principles by reducing energy consumption.[4]
Q2: What are the most critical reaction parameters to control for maximizing yield?
A2: Several parameters are crucial for success:
-
Temperature: While oxime formation is often done at room temperature, the nitrile oxide generation and cycloaddition steps require careful temperature control. Exceedingly high temperatures can promote the unwanted dimerization of the nitrile oxide byproduct.[8]
-
Rate of Oxidant Addition: The oxidant (e.g., NaOCl solution) should be added slowly and controllably. A rapid addition can cause a spike in temperature and increase the concentration of the nitrile oxide, favoring dimerization over the desired reaction with propargyl alcohol.[8]
-
Solvent: Pyridine is often used as the solvent for the initial oxime formation.[2] However, for greener approaches, reactions in aqueous media have been proven effective, often simplifying workup to a simple filtration.[9][10]
-
Stoichiometry: Using a slight excess of the nitrile oxide precursor (the aldoxime) or the dipolarophile (propargyl alcohol) can help push the reaction to completion and outcompete side reactions.
Q3: How can I confirm the structure and purity of the final product?
A3: Standard spectroscopic methods are sufficient.
-
FT-IR Spectroscopy: Look for a broad absorption band in the 3200-3500 cm⁻¹ region, which corresponds to the O-H stretching vibration of the methanol group.[2] You should also see characteristic peaks for the C=N stretch of the isoxazole ring around 1600 cm⁻¹ and aromatic C=C stretching between 1605-1430 cm⁻¹.[2]
-
¹H NMR Spectroscopy: The proton signals for the tolyl group (aromatic and methyl protons), the isoxazole ring proton, and the methylene protons of the CH₂OH group, along with the hydroxyl proton, will confirm the structure.
-
Purity: Thin-Layer Chromatography (TLC) can be used to monitor reaction completion and assess the purity of the crude product against the starting materials. Melting point analysis of the recrystallized solid can also be a good indicator of purity.
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Consistently Low or No Yield | A. Inefficient Oxime Formation: The reaction between the aldehyde and hydroxylamine is incomplete. | • Ensure the hydroxylamine hydrochloride is fully dissolved and the base (e.g., pyridine) is sufficient to neutralize the HCl. • Allow adequate reaction time (monitor by TLC). |
| B. Failed Nitrile Oxide Generation: The oxidant is inactive or the conditions are incorrect. | • Use a fresh, properly stored solution of sodium hypochlorite or N-chlorosuccinimide. Commercial bleach can vary in concentration; titrate if necessary. • Ensure proper pH and temperature during the oxidation step. | |
| C. Nitrile Oxide Dimerization: The primary competing side reaction is the dimerization of the nitrile oxide to form a furoxan, which is a common issue in 1,3-dipolar cycloadditions.[8] | • Add the oxidant solution dropwise to keep the instantaneous concentration of the nitrile oxide low. • Ensure the propargyl alcohol is present in the reaction mixture before starting the oxidant addition. • Consider using ultrasound, which can accelerate the desired cycloaddition, minimizing the time available for dimerization.[4] | |
| 2. Significant Impurities in Crude Product | A. Unreacted 4-methylbenzaldoxime: The oxidation step was incomplete. | • Increase the equivalents of the oxidant slightly or extend the reaction time after addition is complete. • Purify via recrystallization; the oxime has different solubility properties than the alcohol product. |
| B. Furoxan Byproduct: The main impurity is often the furoxan from nitrile oxide dimerization. | • This is best addressed by preventing its formation (see solution 1C). • If present, it can sometimes be removed by careful recrystallization from a suitable solvent system (e.g., ethanol/water). If separation is difficult, column chromatography may be required. | |
| 3. Product is an Oil, Not a Solid | A. Residual Solvent: Trapped solvent (like pyridine or DMF) can prevent crystallization. | • Ensure the product is thoroughly dried under vacuum, possibly with gentle heating, to remove residual high-boiling solvents. |
| B. Presence of Impurities: Impurities can disrupt the crystal lattice, leading to an oil or waxy solid. | • Attempt to purify a small sample via column chromatography to obtain a seed crystal. • Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization and wash away soluble impurities. | |
| C. Incorrect Recrystallization Solvent: The chosen solvent may not be optimal. | • The product is often recrystallized from ethanol.[6] If this fails, try a solvent/anti-solvent system like ethyl acetate/hexanes or dichloromethane/pentane. |
Section 4: Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound via [3+2] Cycloaddition
This protocol is adapted from established literature procedures.[2]
Procedure:
-
Oxime Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylbenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in pyridine (3-5 mL per gram of aldehyde).
-
Stir the mixture at room temperature. Monitor the reaction by TLC until the starting aldehyde spot has disappeared (typically 1-2 hours).
-
Cycloaddition: To the resulting solution containing the 4-methylbenzaldoxime, add propargyl alcohol (1.5 eq).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add an aqueous solution of sodium hypochlorite (e.g., commercial bleach, ~1.5-2.0 eq) dropwise via a dropping funnel over 30-60 minutes. It is critical to maintain the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir for an additional 1-2 hours as it warms to room temperature.
-
Workup: Pour the reaction mixture into water. If necessary, quench any remaining oxidant by adding a small amount of saturated sodium sulfite solution.
-
Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture to yield pure this compound as a solid.[2]
Data Summary: Effect of Ultrasound on Synthesis
The application of sonochemistry has been shown to dramatically improve the synthesis of related (3-phenylisoxazol-5-yl)methanol derivatives.[4]
| Parameter | Conventional Heating | Ultrasound Irradiation (250 W, 25 kHz) |
| Reaction Time | 3 - 5 hours | 90 - 270 minutes |
| Yield Range | Moderate | 45% - 87% (Generally 14-40% higher) |
| Conditions | Reflux or elevated temp. | Room temperature or slightly above |
| Reference | General Methods | Shen et al. (2011)[4] |
References
- 1. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound | Bentham Science [eurekaselect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Clean and efficient synthesis of isoxazole derivatives in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Challenges for Polar Isoxazole Compounds
Welcome to the technical support center for the purification of polar isoxazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with isolating these valuable heterocyclic molecules. The inherent polarity and electronic nature of the isoxazole ring system demand carefully considered purification strategies. This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to empower you to overcome these obstacles efficiently.
Introduction: The Challenge of Polar Isoxazoles
The isoxazole ring is a common motif in medicinal chemistry, valued for its role in modulating the physicochemical properties of drug candidates.[1][2] However, the introduction of polar functional groups to this scaffold, while often beneficial for biological activity, creates significant purification hurdles. The primary difficulties stem from:
-
High Polarity: Leading to strong interactions with polar stationary phases like silica gel, which can result in poor peak shape, streaking, and even irreversible adsorption.[3] Conversely, these compounds may show little or no retention on standard reversed-phase media.[3][4]
-
High Water Solubility: Complicating standard liquid-liquid extraction procedures and making product isolation from aqueous fractions difficult.[5]
-
Potential for Instability: The N-O bond in the isoxazole ring can be labile under certain conditions, particularly acidic or basic pH and exposure to light, leading to degradation during purification.[1][6][7]
-
Basic Nitrogen Atoms: Many bioactive isoxazoles contain basic nitrogen atoms, which interact strongly with the acidic silanol groups on the surface of silica gel, causing significant peak tailing.[3][8]
This guide will systematically address these challenges with practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my polar isoxazole streaking so badly on a silica gel column?
A1: Streaking, or tailing, is a classic sign of undesirable interactions between your polar, often basic, compound and the acidic surface of the silica gel.[3] The free silanol groups (Si-OH) on silica are acidic and can strongly adsorb basic compounds, leading to a slow, uneven elution from the column, which manifests as a streak rather than a sharp band.[3][8]
Q2: I can't extract my polar isoxazole from the aqueous reaction mixture. What should I do?
A2: High water solubility is a common issue. Standard organic solvents like ethyl acetate may be ineffective. You can improve extraction efficiency by:
-
Salting Out: Add a saturated solution of sodium chloride (brine) or solid NaCl to the aqueous layer. This increases the polarity of the aqueous phase, decreasing the solubility of your organic compound and driving it into the organic layer.[5][8]
-
Using a More Polar Solvent: Try a more polar extraction solvent like n-butanol or a mixture of chloroform and isopropanol.[5]
-
pH Adjustment: If your isoxazole has acidic or basic functional groups, adjusting the pH of the aqueous layer to neutralize these groups will make the molecule less polar and more soluble in organic solvents.[5]
Q3: Which primary purification technique should I try first: chromatography or crystallization?
A3: The choice depends on the nature of your crude material. If your compound is a solid and the crude purity is relatively high, crystallization is an excellent and often scalable first choice.[9][10] If you have a complex mixture with multiple impurities, an oil, or a compound that is difficult to crystallize, chromatography is the more powerful and versatile approach.[11]
Q4: My isoxazole seems to be decomposing during purification. How can I prevent this?
A4: Isoxazole stability can be pH and temperature-dependent.[6][7] Before committing to a large-scale purification, spot your crude material on a TLC plate and let it sit on the bench for an hour before eluting to check for degradation.[8] If instability is suspected:
-
Avoid Harsh Conditions: Steer clear of strongly acidic or basic mobile phase modifiers if possible. Some isoxazoles are susceptible to ring-opening under basic conditions.[7]
-
Keep it Cool: Run columns at room temperature and store fractions in a cold room or refrigerator to minimize thermal degradation.
-
Work Quickly: Minimize the time the compound spends in solution and on the purification medium.
Purification Strategy Decision Guide
This diagram outlines a decision-making process for selecting an appropriate initial purification strategy.
Caption: Decision tree for initial purification method selection.
Troubleshooting Guide
This section provides solutions to specific problems encountered during the purification of polar isoxazoles.
Issue 1: Poor Separation or Streaking in Normal-Phase Chromatography
| Possible Cause | Explanation & Solution |
| Strong Compound-Silica Interaction | The basic nitrogen in the isoxazole ring or other polar groups are interacting too strongly with acidic silanol sites on the silica. Solution: Add a competitive base to the mobile phase to occupy these sites. A small amount of triethylamine or ammonium hydroxide (0.1-2%) can dramatically improve peak shape.[5][8] For acidic isoxazoles, adding 0.1% formic or acetic acid can be beneficial.[5] |
| Inappropriate Solvent System | The polarity of the mobile phase is not optimized to differentiate between your compound and impurities. Solution: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems. Aim for an Rf value of 0.2-0.4 for your target compound. If compounds are moving too slowly, increase the mobile phase polarity; if they are too fast, decrease it.[8] |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. Solution: As a general rule, the mass of the crude sample should be 1-2.5% of the mass of the silica gel (e.g., 100-250 mg crude on a 10g column).[8] If you need to purify more material, use a larger column. |
| Compound Degradation on Silica | The acidic nature of silica gel is catalyzing the decomposition of your compound. Solution: Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before developing.[8] If degradation occurs, switch to a less acidic stationary phase like neutral alumina or use reversed-phase chromatography.[8] |
Issue 2: Compound Fails to Crystallize ("Oiling Out" or No Crystals)
| Possible Cause | Explanation & Solution |
| Solution Cooled Too Quickly | Rapid cooling leads to supersaturation, where the compound comes out of solution as an oil rather than forming an ordered crystal lattice. Solution: Ensure slow cooling. You can insulate the flask to slow heat loss. If it oils out, gently heat to redissolve, add a small amount of extra solvent, and allow it to cool more slowly.[8] |
| Impurities Inhibiting Crystallization | Impurities can disrupt the crystal lattice formation process. Solution: Attempt a preliminary, rapid purification first, such as a quick filtration through a small plug of silica, to remove major impurities before attempting crystallization.[8] |
| Incorrect Solvent Choice | The compound may be too soluble even in the cold solvent, or the solvent's boiling point is too close to the compound's melting point.[9] Solution: The ideal crystallization solvent dissolves the compound when hot but not when cold.[9] If no single solvent works, use a co-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol) and add a "poor" solvent (e.g., diethyl ether or hexanes) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, let it cool slowly.[5] |
| No Nucleation Sites | Crystal growth requires an initial nucleation point. Solution: Scratch the inside of the flask at the solvent-air interface with a glass rod.[5][8] Alternatively, add a "seed crystal"—a tiny amount of previously purified solid—to induce crystallization.[5][8] |
Troubleshooting Workflow: Poor Chromatography
Caption: Step-by-step workflow for troubleshooting poor chromatographic separation.
Experimental Protocols
Protocol 1: Modified Normal-Phase Flash Chromatography for Basic Isoxazoles
This protocol is designed for polar, basic isoxazoles that exhibit tailing on standard silica gel.
-
Mobile Phase Preparation: Prepare two solvents. Solvent A: Hexane/Ethyl Acetate (select a ratio where the compound has a low Rf). Solvent B: Ethyl Acetate/Methanol (e.g., 9:1) containing 1-2% triethylamine (Et₃N) or ammonium hydroxide.[5][8]
-
Column Packing: Prepare a slurry of silica gel in Solvent A. Pour the slurry into the column and use pressure to pack it firmly and evenly. Equilibrate the column with 2-3 column volumes of Solvent A.
-
Sample Loading: Dissolve the crude compound in a minimal amount of dichloromethane or the mobile phase. If solubility is an issue, use a stronger solvent like methanol, but keep the volume small. Adsorb the sample onto a small amount of silica gel ("dry loading") for best results.
-
Elution: Start with 100% Solvent A. Run a gradient, gradually increasing the percentage of Solvent B. A typical gradient might be 0-50% B over 10-15 column volumes.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine pure fractions and remove the solvent under reduced pressure.
Protocol 2: Reversed-Phase (C18) Flash Chromatography
This is an excellent alternative for highly polar compounds that do not retain on silica.
-
Mobile Phase Preparation: Solvent A: Deionized water. Solvent B: Acetonitrile or Methanol. To improve peak shape, 0.1% formic acid or trifluoroacetic acid (TFA) can be added to both solvents.[5]
-
Column Equilibration: Wash the C18 column with 3-5 column volumes of Solvent B, followed by 3-5 column volumes of the initial gradient mixture (e.g., 95% A: 5% B).[5]
-
Sample Loading: Dissolve the crude compound in a minimal amount of a polar solvent like water, methanol, or DMSO. If using DMSO, ensure the injection volume is very small.[5]
-
Elution: Start with a high percentage of Solvent A (e.g., 95%). Run a gradient, increasing the percentage of Solvent B to elute your compound. A typical gradient would be 5% to 100% B.[5]
-
Product Isolation: Collect fractions containing the product. Since the mobile phase is aqueous, the product is often isolated by lyophilization (freeze-drying) to avoid heating potentially unstable compounds.[5]
Protocol 3: Recrystallization from a Co-Solvent System
This protocol is useful when no single solvent is suitable for crystallization.
-
Solvent Selection: Identify a "good" solvent that dissolves your compound readily and a "poor" (or "anti-") solvent in which it is insoluble. The two solvents must be miscible with each other (e.g., Methanol and Diethyl Ether).[5][9]
-
Dissolution: Place the crude solid in a flask and heat it in the "good" solvent, adding the solvent portion-wise until the solid just dissolves. Use the absolute minimum amount of hot solvent required.[8]
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated. Add one or two more drops of the "good" solvent to make it clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent to remove any remaining soluble impurities. Dry the crystals thoroughly.
Purity Assessment
After purification, it is critical to accurately assess the purity of the isolated isoxazole. A single method is often insufficient. A combination of techniques provides the most reliable assessment.[][13][14]
| Technique | Primary Use for Polar Isoxazoles | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | The workhorse for purity analysis. A C18 reversed-phase column with a water/acetonitrile gradient (often with 0.1% formic acid) is a standard starting point.[15] | Provides quantitative purity (% area under the curve). Can detect non-volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Best for identifying and quantifying volatile impurities, such as residual solvents from the purification process.[15] | Compound must be volatile and thermally stable. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | A powerful primary method for determining absolute purity without needing a reference standard of the compound itself.[14][15] | Requires a certified internal standard with a known purity that does not have overlapping signals with the analyte.[15] Provides a highly accurate mass purity value. |
| Differential Scanning Calorimetry (DSC) | Can be used to determine the purity of highly crystalline substances (typically >98% pure) without the need for a standard.[] | Relies on the melting point depression caused by impurities. |
References
- 1. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. labex.hu [labex.hu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. columbia.edu [columbia.edu]
- 13. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 14. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Isoxazole Ring Formation
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of isoxazole-containing molecules. Isoxazoles are a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to their versatile biological activities.[1]
The most common and robust method for isoxazole synthesis is the [3+2] cycloaddition (a type of Huisgen 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne.[2] However, challenges such as low yields, poor regioselectivity, and difficult purifications are frequently encountered. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to isoxazoles?
A1: The two most versatile and widely employed methods are:
-
1,3-Dipolar Cycloaddition: This involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[2][3] For isoxazole formation, an alkyne is used. The nitrile oxide is typically generated in situ from precursors like aldoximes, hydroximoyl chlorides, or nitroalkanes to avoid its rapid dimerization.[4]
-
Condensation of 1,3-Dicarbonyl Compounds: The classic Claisen isoxazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-enamino diketone) with hydroxylamine.[5] While effective, this method can sometimes suffer from poor regioselectivity, leading to isomeric mixtures.[5]
Q2: How do I choose the best method for generating the nitrile oxide intermediate?
A2: The choice depends on the stability of your starting materials and the desired reaction conditions. The most common methods include:
-
Dehydrohalogenation of Hydroximoyl Chlorides: This is a classic method using a base (e.g., triethylamine, Et3N) to eliminate HCl. It's reliable but requires the prior synthesis of the hydroximoyl chloride.
-
Oxidation of Aldoximes: This is often a preferred one-pot method. A mild oxidant is used to convert an aldoxime directly into a nitrile oxide in the presence of the alkyne.[4] Common oxidants include N-chlorosuccinimide (NCS), chloramine-T, or hypervalent iodine reagents.[3][6][7]
-
Dehydration of Primary Nitroalkanes: Reagents like phenyl isocyanate or Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) can dehydrate nitroalkanes to form nitrile oxides.[3][4] This method is particularly useful for intramolecular cycloadditions.[4]
Q3: What role do microwave irradiation and ultrasound play in isoxazole synthesis?
A3: Both microwave and ultrasound are non-conventional energy sources that can significantly enhance reaction outcomes. Their primary advantages include:
-
Dramatically Reduced Reaction Times: Reactions that take hours at reflux can often be completed in minutes.[8]
-
Increased Yields and Purity: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, such as furoxans (nitrile oxide dimers), leading to cleaner reaction profiles and higher isolated yields.[8]
-
Green Chemistry Alignment: These techniques are more energy-efficient and can enable the use of greener solvents or even solvent-free conditions.[8]
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low or No Yield of the Desired Isoxazole
Q: My 1,3-dipolar cycloaddition reaction is giving very low yields or failing completely. What are the likely causes and how can I fix it?
A: Low yield is a frequent challenge, often stemming from issues with the highly reactive nitrile oxide intermediate. Here is a systematic approach to troubleshooting this problem.
Potential Cause 1: Inefficient Nitrile Oxide Generation The in situ generation of the nitrile oxide must be efficient and timed well with the cycloaddition. If generation is slow or fails, the reaction will not proceed.
-
Solution & Rationale:
-
Verify Precursor Quality: Ensure your aldoxime or hydroximoyl chloride precursor is pure and dry. Impurities can interfere with the oxidant or base.
-
Optimize Oxidant/Base: If using an aldoxime, ensure the oxidant is active. For example, Chloramine-T is a reliable choice.[6] If using a hydroximoyl chloride, the base is critical. A non-nucleophilic organic base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) is typically used to prevent side reactions.[9] The stoichiometry should be precise; use at least one equivalent of base.
-
Potential Cause 2: Dimerization of the Nitrile Oxide Nitrile oxides are prone to dimerizing to form furoxans (1,2,5-oxadiazole-2-oxides), especially if their concentration becomes too high or if the dipolarophile (alkyne) is not reactive enough.[1][9]
-
Solution & Rationale:
-
Slow Addition: Add the nitrile oxide precursor (e.g., aldoxime and oxidant, or hydroximoyl chloride) slowly to the solution containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular cycloaddition over dimerization.[9]
-
Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkyne to ensure it is readily available to trap the nitrile oxide as it forms.[9]
-
Potential Cause 3: Unfavorable Reaction Conditions Solvent and temperature play a crucial role in reactant solubility and reaction kinetics.
-
Solution & Rationale:
-
Solvent Choice: The solvent must fully dissolve both the alkyne and the nitrile oxide precursor. Aprotic polar solvents like acetonitrile (MeCN), tetrahydrofuran (THF), or dichloromethane (DCM) are often good choices.[5]
-
Temperature Optimization: While many cycloadditions proceed well at room temperature, some systems require heating to overcome activation barriers. Conversely, if dimerization is the primary issue, cooling the reaction (e.g., to 0 °C) may be beneficial.[4] Start at room temperature and adjust based on TLC monitoring.
-
Caption: Troubleshooting logic for low reaction yield.
Problem 2: Poor Regioselectivity (Formation of Isomeric Products)
Q: My reaction produces a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I control the regioselectivity?
A: This is a classic challenge in isoxazole synthesis via 1,3-dipolar cycloaddition. Regioselectivity is governed by a delicate balance of steric and electronic factors of both the nitrile oxide and the alkyne, as described by frontier molecular orbital (FMO) theory.[9]
Controlling Factor 1: Electronic Effects The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
-
For terminal alkynes (R-C≡C-H):
-
If the 'R' group on the alkyne is electron-withdrawing, the 3,5-disubstituted regioisomer is often favored.
-
If the 'R' group is electron-donating, the 3,4-disubstituted isomer may be formed.
-
Controlling Factor 2: Steric Hindrance Large, bulky substituents on either the nitrile oxide or the alkyne will sterically disfavor adjacent positioning in the transition state, often leading to the formation of the 3,5-disubstituted isomer where the bulky groups are further apart.
Optimization Strategies:
-
Solvent Polarity: The polarity of the solvent can influence the energy levels of the frontier orbitals. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF) can sometimes shift the isomeric ratio.[8][9]
-
Lewis Acid or Metal Catalysis: The use of catalysts can dramatically influence regioselectivity.
-
Lewis Acids (e.g., BF3·OEt2): These can coordinate to the reactants and alter their electronic properties, favoring one regioisomer.[5][10]
-
Copper(I) Catalysis: Copper(I) acetylides react with nitrile oxides to give highly reliable access to 3,4-disubstituted isoxazoles.[11] This is a powerful method for directing regioselectivity.
-
-
Temperature Control: While less predictable, reaction temperature can sometimes influence the isomeric ratio. A temperature screen is a worthwhile experiment.[10]
| Parameter | Condition | Likely Effect on Regioselectivity | Reference |
| Solvent | Increasing polarity (e.g., Toluene -> MeCN) | Can alter the HOMO-LUMO gap, potentially favoring one isomer. Effect is substrate-dependent. | [5] |
| Catalyst | Copper(I) salts (e.g., CuI) | Strongly favors 3,4-disubstituted isoxazoles with terminal alkynes. | [11] |
| Catalyst | Lewis Acids (e.g., BF3·OEt2) | Can favor 3,4-disubstituted products, dependent on substrate and conditions. | [5][10] |
| Temperature | Varies (e.g., 0 °C vs. Reflux) | Can influence the selectivity, but the outcome is highly system-dependent. | [10] |
| Substituents | Electron-withdrawing group on alkyne | Generally favors the 3,5-disubstituted isomer. | [9] |
Key Experimental Protocols
Protocol 1: General Procedure for 3,5-Disubstituted Isoxazole Synthesis via Aldoxime Oxidation
This protocol uses Chloramine-T as an in-situ oxidant, a method known for its reliability and mild conditions.[6]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.1 mmol, 1.1 equiv.) in ethanol (EtOH) or an EtOH/water mixture (10 mL).
-
Reagent Addition: Add Chloramine-T trihydrate (1.5 mmol, 1.5 equiv.) to the solution.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 3-4 hours.[6]
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a salt precipitates, filter it off. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or ether). Wash the organic layer sequentially with water, 5% NaOH solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired isoxazole.
Caption: General workflow for isoxazole synthesis via aldoxime oxidation.
References
- 1. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciforum.net [sciforum.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Isoxazole synthesis [organic-chemistry.org]
Troubleshooting low regioselectivity in 1,3-dipolar cycloadditions
Welcome, Researchers. This guide is designed to serve as a dedicated resource for troubleshooting and understanding one of the most common yet intricate challenges in synthetic chemistry: achieving high regioselectivity in 1,3-dipolar cycloadditions. As your application support partners, we have synthesized field-proven insights and foundational principles into a practical, question-and-answer format to help you navigate your experimental hurdles.
Part 1: Troubleshooting Guide - Addressing Low Regioselectivity
This section is for the chemist at the bench. Your reaction has yielded a mixture of regioisomers, and you need actionable steps to diagnose and solve the problem.
Q1: My 1,3-dipolar cycloaddition is yielding a mixture of regioisomers. What are the initial steps to diagnose the problem?
A1: Obtaining a mixture of regioisomers is a common issue, and a systematic approach is key. Before making drastic changes, start with a thorough analysis of your reaction's fundamental components and conditions.
Step 1: Re-evaluate Your Reactants' Electronic Properties. The regiochemical outcome is primarily governed by the electronic and steric properties of the 1,3-dipole and the dipolarophile.[1][2] The reaction proceeds through a concerted, pericyclic mechanism involving the overlap of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3][4][5]
-
Identify the Dominant FMO Interaction: Determine if your reaction is a "normal electron demand" (HOMOdipole-LUMOdipolarophile) or "inverse electron demand" (LUMOdipole-HOMOdipolarophile) cycloaddition.[3][6][7] Electron-withdrawing groups on the dipolarophile lower its LUMO energy, favoring normal electron demand reactions, while electron-donating groups raise its HOMO energy, potentially favoring inverse demand reactions.[5][7] An incorrect assumption about the dominant interaction can lead to poor regioselectivity.
Step 2: Create a Troubleshooting Workflow. A logical progression of experiments is more efficient than random changes. Use a workflow to guide your optimization process.
Q2: How can I leverage solvent choice to improve my regiomeric ratio?
A2: While some studies suggest that solvent polarity has a minimal effect on the rate of concerted 1,3-dipolar cycloadditions,[1][8] this does not mean it is irrelevant to selectivity. Solvent can influence the transition state energies and, in some cases, can be a powerful tool for controlling the regiochemical outcome.[9][10][11]
-
Polarity and Transition State Stabilization: Solvents can differentially stabilize the two competing regioisomeric transition states. A change from a nonpolar solvent (e.g., toluene) to a polar aprotic (e.g., acetonitrile) or polar protic solvent (e.g., ethanol) can alter the product ratio.[12]
-
Specific Solvent Interactions: Certain solvents, like fluorinated alcohols (e.g., 2,2,2-trifluoroethanol), have been shown to dramatically improve both reaction rates and regioselectivity by stabilizing the transition state through hydrogen bonding.[13]
-
Confinement Effects: In specialized cases, such as reactions run inside carbon nanotubes, the spatial confinement provided by the "solvent" environment can drive selectivity towards a single isomer by altering the potential energy surfaces.[14]
Data Presentation: Impact of Solvent on a Hypothetical Nitrone-Alkyne Cycloaddition
| Solvent | Dielectric Constant (ε) | Regiomeric Ratio (A:B) | Predominant Isomer |
| Toluene | 2.4 | 60:40 | A |
| Dichloromethane | 9.1 | 75:25 | A |
| Acetonitrile | 37.5 | 85:15 | A |
| Ethanol | 24.6 | 92:8 | A |
| 2,2,2-Trifluoroethanol | 27.0 | >99:1 | A |
This table illustrates a common trend where more polar or H-bond donating solvents can enhance regioselectivity.
Q3: Can adjusting the reaction temperature improve a poor regiomeric ratio?
A3: Yes, temperature is a critical variable. The two regioisomeric transition states will have different activation energies. According to the Eyring equation, the ratio of products is dependent on the difference in the Gibbs free energy of activation (ΔΔG‡) between the two pathways.
-
Lowering the Temperature: In many cases, lowering the reaction temperature will amplify the energetic difference between the two transition states, leading to higher selectivity for the product that proceeds via the lower energy barrier.[15] If your reaction proceeds at a reasonable rate at a lower temperature, this is often the simplest method to try.
-
Kinetic vs. Thermodynamic Control: Ensure your reaction is under kinetic control, where the product ratio reflects the relative rates of formation. 1,3-dipolar cycloadditions are generally irreversible and thus kinetically controlled. However, if a retro-cycloaddition is possible at higher temperatures, you could be observing a thermodynamically controlled product distribution. Running the reaction at the lowest feasible temperature ensures kinetic control.[15]
Q4: When should I consider using a catalyst to enforce regioselectivity?
A4: If optimizing solvent and temperature is insufficient, catalysis is the next logical step. Catalysts can dramatically alter the electronic properties of the reactants, creating a much larger energetic preference for one transition state over the other.
-
Lewis Acid Catalysis: Lewis acids coordinate to the dipolarophile (e.g., to a carbonyl group on an α,β-unsaturated aldehyde), lowering its LUMO energy.[16] This enhances its reactivity and can lock the system into a specific orientation, thereby directing the regioselectivity. This is particularly effective in normal electron demand reactions.[2]
-
Metal Catalysis (e.g., CuAAC): The classic Huisgen azide-alkyne cycloaddition often gives mixtures of regioisomers.[17] The introduction of a copper(I) catalyst transforms the mechanism from a concerted pericyclic reaction to a stepwise process, leading exclusively to the 1,4-disubstituted 1,2,3-triazole.[2][5] Similarly, ruthenium catalysts can favor the 1,5-regioisomer. This is a prime example of catalyst-controlled regioselectivity.
-
Organocatalysis: Chiral amines can form iminium ions with α,β-unsaturated aldehydes, lowering their LUMO and providing a chiral environment to control both enantioselectivity and regioselectivity in reactions with dipoles like nitrones.[16]
Part 2: Deeper Dive - Advanced FAQs
This section explores the theoretical foundations that govern regioselectivity, providing the "why" behind the troubleshooting steps.
Q5: What is the fundamental basis of regioselectivity in 1,3-dipolar cycloadditions?
A5: The regioselectivity of a 1,3-dipolar cycloaddition is determined by the alignment of the dipole and dipolarophile in the transition state. Frontier Molecular Orbital (FMO) theory provides a powerful model for predicting this alignment.[3][6] The reaction occurs through the interaction of the HOMO of one component with the LUMO of the other. The preferred regioisomer is the one that results from the transition state where the largest lobes of the interacting orbitals overlap.[4][7]
Sustmann classified these reactions into three types based on the relative energies of the FMOs[6][7]:
-
Type I (Normal Electron Demand): The dominant interaction is between HOMOdipole and LUMOdipolarophile. This is favored when the dipole has high-energy HOMO and the dipolarophile has a low-energy LUMO (e.g., an alkene with an electron-withdrawing group).
-
Type II: Both HOMOdipole-LUMOdipolarophile and LUMOdipole-HOMOdipolarophile interactions are energetically similar, often leading to lower reactivity and/or poor regioselectivity.
-
Type III (Inverse Electron Demand): The dominant interaction is between LUMOdipole and HOMOdipolarophile. This occurs with electron-poor dipoles and electron-rich dipolarophiles.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 6. scielo.br [scielo.br]
- 7. chesci.com [chesci.com]
- 8. One moment, please... [journals.pen2print.org]
- 9. Reactivity and regioselectivity in 1,3-dipolar cycloadditions of azides to strained alkynes and alkenes: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
Technical Support Center: Minimizing Furoxan Byproduct in Nitrile Oxide Reactions
Welcome to the Technical Support Center for Nitrile Oxide Chemistry. This resource is designed for researchers, scientists, and professionals in drug development who utilize 1,3-dipolar cycloaddition of nitrile oxides. Our goal is to provide in-depth technical guidance to help you minimize the formation of undesired furoxan byproducts, thereby maximizing the yield and purity of your target isoxazolines and isoxazoles. This guide is structured to offer practical, field-tested insights and solutions to common experimental challenges.
Understanding the Challenge: The Dimerization of Nitrile Oxides
Nitrile oxides are highly valuable intermediates in organic synthesis, primarily for their ability to undergo [3+2] cycloaddition reactions with alkenes and alkynes to form five-membered heterocycles. However, their high reactivity is a double-edged sword. In the absence of a sufficiently reactive dipolarophile, or at high concentrations, nitrile oxides readily dimerize to form 1,2,5-oxadiazole-2-oxides, commonly known as furoxans.[1] This dimerization is a bimolecular process that directly competes with the desired unimolecular cycloaddition, leading to reduced yields of the target product and complicating purification.
The mechanism of furoxan formation is believed to be a stepwise process involving a dinitrosoalkene diradical intermediate.[2] The rate of this dimerization is influenced by several factors, including the electronic and steric properties of the nitrile oxide substituent.[1][3] Aromatic nitrile oxides, for instance, tend to dimerize more slowly than their aliphatic counterparts due to resonance stabilization which is disrupted during the C-C bond formation step of dimerization.[2]
This guide will provide you with the knowledge and tools to effectively suppress this unwanted side reaction.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during nitrile oxide reactions in a direct question-and-answer format.
Question 1: My primary product is the furoxan dimer, with very low yield of the desired isoxazoline/isoxazole. What's the most likely cause and how can I fix it?
Answer: This is the most common problem in nitrile oxide chemistry and it almost always points to one central issue: the instantaneous concentration of the nitrile oxide in your reaction mixture is too high, favoring the second-order dimerization reaction over the first-order cycloaddition.
Core Strategy: Minimize Nitrile Oxide Concentration
The most effective way to address this is to generate the nitrile oxide in situ in the presence of your dipolarophile, and to do so slowly. This ensures that as soon as a molecule of nitrile oxide is formed, it is more likely to encounter and react with the dipolarophile rather than another molecule of nitrile oxide.
Here are actionable solutions:
-
Slow Addition of Precursor or Reagent: Instead of adding your base or oxidizing agent all at once, add it dropwise over an extended period (e.g., using a syringe pump). This maintains a very low steady-state concentration of the nitrile oxide.[4]
-
High Dilution: Running the reaction at a lower overall concentration can also disfavor the bimolecular dimerization.
-
Increase Dipolarophile Concentration: Using a larger excess of the dipolarophile (2-5 equivalents) can increase the probability of the desired cycloaddition.
-
Choose a More Reactive Dipolarophile: If possible, use a more reactive dipolarophile. Electron-deficient alkenes or strained systems like norbornene react much faster with nitrile oxides.
Question 2: I'm still getting significant furoxan formation even with slow addition. What other factors should I consider?
Answer: If you've addressed the concentration issue, other reaction parameters could be at play:
-
Temperature: Higher temperatures can accelerate the rate of dimerization.[4] Try running your reaction at a lower temperature (e.g., 0 °C or even -20 °C) if your desired cycloaddition still proceeds at a reasonable rate.
-
Solvent: The choice of solvent can influence the relative rates of cycloaddition and dimerization. While there is no universal "best" solvent, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and dioxane are commonly used. It is often worthwhile to screen a few different solvents to find the optimal one for your specific substrates. The polarity of the solvent can affect the stability of the transition states for both the desired reaction and the dimerization.[5][6][7]
-
Steric Hindrance: Nitrile oxides with bulky substituents (e.g., a mesityl group) are sterically hindered from dimerizing and are therefore more stable.[1] If your synthetic route allows, introducing a sterically demanding group on the nitrile oxide precursor can significantly reduce furoxan formation.
Question 3: I'm observing another major byproduct, which I suspect is an isocyanate. What causes this and how can I prevent it?
Answer: The thermal rearrangement of nitrile oxides to isocyanates is another common side reaction, particularly at elevated temperatures. This rearrangement can also be catalyzed by acids and bases.
-
Maintain Low Temperatures: The most effective way to prevent isocyanate formation is to run the reaction at or below room temperature.
-
Control pH: Avoid strongly acidic or basic conditions unless necessary for the nitrile oxide generation. If using a base for generation, a non-nucleophilic base added slowly is preferable.
Question 4: Does the method of in situ generation of the nitrile oxide matter?
Answer: Yes, the choice of generation method can significantly impact your results. The two most common methods are the dehydrohalogenation of hydroximoyl chlorides and the oxidation of aldoximes.
-
Dehydrohalogenation of Hydroximoyl Chlorides: This is a very common and effective method, typically using a base like triethylamine. The hydroximoyl chloride precursor is generally stable and can be prepared from the corresponding aldoxime.
-
Oxidation of Aldoximes: This method avoids the need to pre-form the hydroximoyl chloride. A variety of oxidizing agents can be used, including N-chlorosuccinimide (NCS)/pyridine, sodium hypochlorite (bleach), and hypervalent iodine reagents.[8] "Green" protocols using reagents like Oxone® in the presence of NaCl have also been developed and are highly effective.[9]
The optimal method will depend on the stability of your starting materials and the overall compatibility of the reagents with your substrate.
Quantitative Data on Byproduct Formation
The following table summarizes representative data on the yield of the desired cycloadduct versus the furoxan dimer under various reaction conditions. This data is compiled to illustrate the impact of key experimental parameters.
| Precursor (Nitrile Oxide) | Dipolarophile | Generation Method | Conditions | Cycloadduct Yield (%) | Furoxan Yield (%) | Reference |
| Benzaldehyde Oxime | Styrene | NCS, Pyridine | Pyridine added over 2h at 0°C | 85 | <5 | [1] |
| Benzaldehyde Oxime | Styrene | NCS, Pyridine | Pyridine added all at once at 0°C | 40 | 55 | [1] |
| Phenylacetaldehyde Oxime | 1-Hexene | Iodobenzene Diacetate, TFA (cat.) | MeOH, rt, 1h | 78 | Not reported, but implied low | [8] |
| 4-Methoxybenzaldehyde Oxime | Norbornene | NaCl, Oxone® | MeCN/H₂O, rt, 1h | 95 | Not detected | [9] |
| 2,4,6-Trimethylbenzaldehyde Oxime (Mesityl) | Styrene | NaOCl | CH₂Cl₂, Et₃N, rt | 92 | Not detected | [1] |
| Ethyl 2-nitroacetate | Styrene | PhNCO, Et₃N (cat.) | Toluene, 80°C | 75 | ~15 | [4] |
Experimental Protocols
Here we provide detailed, step-by-step methodologies for the two most common and effective methods for the in situ generation of nitrile oxides to minimize furoxan formation.
Protocol 1: Generation from a Hydroximoyl Chloride via Dehydrohalogenation
This method is robust and widely applicable for a range of aromatic and aliphatic nitrile oxides.
Materials:
-
Hydroximoyl chloride (1.0 equiv)
-
Dipolarophile (alkene or alkyne, 1.2-2.0 equiv)
-
Triethylamine (Et₃N, 1.1 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Syringe pump (recommended)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the hydroximoyl chloride (1.0 equiv) and the dipolarophile (1.2-2.0 equiv).
-
Dissolve the solids in the anhydrous solvent (concentration typically 0.1-0.5 M).
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Prepare a solution of triethylamine (1.1 equiv) in the same anhydrous solvent.
-
Using a syringe pump, add the triethylamine solution to the reaction mixture dropwise over a period of 2-4 hours.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature and stir for another 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Generation from an Aldoxime via Oxidation with NCS/Pyridine
This method is particularly useful when the hydroximoyl chloride is unstable or difficult to prepare.
Materials:
-
Aldoxime (1.0 equiv)
-
Dipolarophile (alkene or alkyne, 1.2-2.0 equiv)
-
N-Chlorosuccinimide (NCS, 1.1 equiv)
-
Pyridine (1.1 equiv)
-
Anhydrous solvent (e.g., Chloroform or THF)
-
Syringe pump (recommended)
-
Standard glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldoxime (1.0 equiv) and the dipolarophile (1.2-2.0 equiv) in the anhydrous solvent.
-
Add N-Chlorosuccinimide (NCS, 1.1 equiv) to the solution in one portion.
-
Stir the mixture at room temperature for 15-30 minutes. You should observe the formation of the intermediate hydroximoyl chloride.
-
Prepare a solution of pyridine (1.1 equiv) in the same anhydrous solvent.
-
Using a syringe pump, add the pyridine solution to the reaction mixture dropwise over a period of 2-4 hours at room temperature.
-
After the addition is complete, continue to stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with 1M HCl to remove pyridine, followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process: Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key chemical transformations and the logic of troubleshooting.
Caption: Competing pathways for in situ generated nitrile oxides.
Caption: Troubleshooting workflow for minimizing furoxan formation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents [organic-chemistry.org]
- 9. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (3-p-Tolyl-isoxazol-5-YL)-methanol
Welcome to the technical support center for the synthesis of (3-p-Tolyl-isoxazol-5-YL)-methanol (CAS 206055-87-0).[1][2] This guide is designed for researchers, chemists, and drug development professionals. Here, we delve into the critical nuances of its synthesis, with a particular focus on the profound impact of solvent selection on reaction outcomes. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide array of biological activities, including anti-inflammatory, antiviral, and anti-tumor properties.[3][4][5] this compound is a valuable building block in this class, and mastering its synthesis is a key step in developing novel therapeutics.
Two primary synthetic routes are commonly considered for this target molecule:
-
1,3-Dipolar Cycloaddition: The construction of the isoxazole ring via a [3+2] cycloaddition between an in situ generated nitrile oxide and an alkyne.[3][6]
-
Functional Group Interconversion: The reduction of a precursor, 3-p-tolyl-isoxazole-5-carbaldehyde, to the desired primary alcohol.
This guide will address common issues encountered in these pathways, emphasizing how solvent choice is often the key to resolving them.
Troubleshooting Guide: Common Experimental Issues
This section is structured to help you diagnose and solve specific problems you may encounter during the synthesis.
Q1: My reaction yield is very low or I'm getting no product at all. What's going wrong?
Low yield is a frequent challenge, often stemming from suboptimal reaction conditions where the solvent plays a pivotal role.[7] Let's break down the potential causes based on your synthetic route.
For the 1,3-Dipolar Cycloaddition Route (from 4-methylbenzaldoxime and propargyl alcohol):
-
Cause A: Poor Reactant Solubility. The cycloaddition reaction requires the 4-methylbenzaldoxime, propargyl alcohol, and the reagent for generating the nitrile oxide (e.g., sodium hypochlorite) to interact effectively. If your solvent doesn't adequately dissolve the reactants, the reaction will be sluggish or fail.
-
Solution: In a documented synthesis, Carbon Tetrachloride (CCl4) was used successfully, suggesting that a non-polar solvent can be effective for this specific reaction.[3] However, due to the toxicity of CCl4, alternative non-polar solvents like chloroform or dichloromethane could be explored. The choice of solvent is critical and must be optimized.[8]
-
-
Cause B: Uncontrolled Nitrile Oxide Dimerization. A major competing reaction is the rapid dimerization of the in situ generated nitrile oxide to form a stable furoxan (1,2,5-oxadiazole-2-oxide).[8] This side reaction consumes your intermediate before it can react with the propargyl alcohol.
-
Solution: The solvent choice can influence the relative rates of cycloaddition versus dimerization. More importantly, procedural adjustments can mitigate this issue. Try adding the nitrile oxide precursor (e.g., the aldoxime to the bleach solution) slowly to the reaction mixture. This maintains a low concentration of the nitrile oxide at any given time, favoring the intermolecular reaction with the alkyne over dimerization.[8]
-
For the Aldehyde Reduction Route (from 3-p-tolyl-isoxazole-5-carbaldehyde):
-
Cause A: Inappropriate Solvent for the Reducing Agent. Sodium borohydride (NaBH₄) is the most common and selective reagent for this transformation. Its reactivity is highly dependent on the solvent.
-
Solution: NaBH₄ reductions are typically performed in protic solvents like ethanol, methanol, or isopropanol.[9] The solvent not only dissolves the reactants but also serves as the proton source to quench the intermediate alkoxide, forming the final alcohol product. Aprotic solvents like THF or DCM will be significantly less effective unless a separate proton source is added during workup. Water can also be an effective and environmentally benign solvent for NaBH₄ reductions.[10]
-
-
Cause B: Deactivation of the Reducing Agent. Sodium borohydride can react with highly acidic protons or residual water in aprotic solvents over time, losing its activity.
-
Solution: Use anhydrous solvents if performing the reaction under non-standard conditions, and always use fresh, high-quality NaBH₄. Ensure your starting aldehyde is pure and free of acidic impurities.
-
Q2: My final product is impure and contaminated with byproducts. How can I improve the purity?
The formation of side products is often linked to reaction conditions that are too harsh or not selective enough.
-
Cause A: Furoxan Formation (Cycloaddition Route). As mentioned above, the primary byproduct in this route is the furoxan from nitrile oxide dimerization.[8]
-
Solution: Beyond slow addition of reagents, optimizing the temperature is key. While one study used 70°C, excessively high temperatures can accelerate the dimerization side reaction.[3] It is advisable to start at a lower temperature (e.g., room temperature) and monitor the reaction by TLC before increasing the heat.
-
-
Cause B: Incomplete Reaction or Side Reactions (Reduction Route). If the reduction is sluggish, extending the reaction time or increasing the temperature might lead to decomposition or other unforeseen side reactions.
-
Solution: Ensure you are using a suitable protic solvent (methanol or ethanol are generally fastest). The reaction is typically rapid at room temperature or even 0°C.[11] Using a large excess of NaBH₄ is usually not necessary and can complicate the workup. Check for reaction completion by TLC before quenching.
-
Frequently Asked Questions (FAQs)
Q1: Which solvent is optimal for the [3+2] cycloaddition synthesis of this compound?
Based on a peer-reviewed procedure, carbon tetrachloride (CCl4) was found to be the most suitable solvent among several polar and non-polar options tested, leading to a high yield.[3] However, given the hazardous nature of CCl4, other solvents should be considered. The choice depends on balancing reactant solubility and minimizing side reactions.[8] A good starting point for optimization would be to screen solvents like chloroform, dichloromethane, or ethyl acetate.[6]
Q2: How does solvent polarity affect the isoxazole synthesis?
Solvent polarity is a critical parameter that influences multiple aspects of the reaction:
-
Solubility: It ensures that the organic precursors (aldoxime, alkyne) and the aqueous reagent (like NaOCl) can interact, possibly at the phase interface.
-
Reaction Rate: The solvent can stabilize or destabilize the transition state of the cycloaddition, affecting the reaction rate. The effects can be complex and are not always predictable without experimental screening.[8]
-
Regioselectivity: While not an issue for the symmetrical propargyl alcohol, in other isoxazole syntheses, solvent polarity can significantly influence which regioisomer is formed.[8]
Q3: For the reduction of 3-p-tolyl-isoxazole-5-carbaldehyde, what are the best solvents to use with NaBH₄?
Protic solvents are the standard and most effective choice. Ethanol and methanol are excellent options due to their ability to dissolve both the aldehyde and NaBH₄, and to act as a proton source for the final step of the mechanism.[9] For a greener approach, water can also be used, often with high efficiency.[10]
Q4: Can I use "green" solvents or alternative energy sources for this synthesis?
Yes, the field of chemistry is increasingly moving towards more sustainable practices.
-
Aqueous Media: Several isoxazole syntheses have been developed using water as the primary solvent, which is environmentally benign and can simplify workup.[12][13]
-
Ultrasound/Microwave: Using ultrasound or microwave irradiation can dramatically accelerate reaction times, often leading to higher yields and purity by minimizing byproduct formation.[7][12] These techniques can sometimes enable the use of greener solvents or even solvent-free conditions.[12]
Data & Protocols
Table 1: Effect of Solvent on the [3+2] Cycloaddition Reaction Yield
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | CH₂Cl₂ | 70 | 80 |
| 2 | CHCl₃ | 70 | 85 |
| 3 | CH₃CN | 70 | 70 |
| 4 | THF | 70 | 75 |
| 5 | CCl₄ | 70 | 97 |
| Data adapted from a study on the synthesis of (3-para-tolyl-isoxazol-5-yl) methanol.[3] |
Protocol 1: Synthesis via [3+2] Cycloaddition
This protocol is based on a published procedure and should be performed with appropriate safety precautions.[3]
-
Setup: In a 25 mL double-necked flask equipped with a magnetic stirrer and a dropping funnel, combine 4-methylbenzaldoxime (8 mmol) and propargyl alcohol (2 mmol).
-
Solvent Addition: Add 5 mL of the chosen solvent (e.g., CCl₄ or CHCl₃).
-
Reagent Addition: Through the dropping funnel, add 12 mL of 5% sodium hypochlorite (NaOCl) solution drop by drop over 15-20 minutes.
-
Reaction: Heat the reaction mixture to 70°C and stir vigorously for 48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extraction: Separate the organic phase from the aqueous phase. Extract the aqueous phase with an appropriate organic solvent (e.g., dichloromethane, 3 x 15 mL).
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield pure this compound.
Protocol 2: Synthesis via Aldehyde Reduction
This is a general, representative protocol for the reduction of an aryl aldehyde to a primary alcohol.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-p-tolyl-isoxazole-5-carbaldehyde (1 mmol) in methanol or ethanol (10 mL).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 mmol) portion-wise over 5 minutes, ensuring the temperature remains below 10°C.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, cool the mixture back to 0°C and slowly add 5 mL of water or 1M HCl to quench the excess NaBH₄.
-
Workup: Remove the bulk of the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify as needed.[9][11]
Visualizations
Synthetic Workflows
Caption: Primary synthetic routes to this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. CAS 206055-87-0 | this compound - Synblock [synblock.com]
- 2. This compound | 206055-87-0 [sigmaaldrich.com]
- 3. biolmolchem.com [biolmolchem.com]
- 4. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Characterization of Novel Isoxazole Derivatives
Welcome to the Technical Support Center for the characterization of novel isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the structural elucidation of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in scientific principles and field-proven insights.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Navigating the Nuances of Isoxazole Spectra
NMR spectroscopy is the cornerstone of structural characterization for isoxazole derivatives. However, the unique electronic environment of the isoxazole ring and the potential for isomerism can present specific challenges.
Frequently Asked Questions (FAQs)
Q1: My 1H NMR spectrum shows overlapping signals in the aromatic region, making it difficult to assign protons and determine coupling constants. What should I do?
A1: Signal overlap in the aromatic region is a common issue, especially with complex substitution patterns. Here are several strategies to resolve this:
-
Change the Solvent: Switching to a different deuterated solvent can induce differential shifts in your proton signals, potentially resolving the overlap. Aromatic solvents like benzene-d6 often provide better signal dispersion compared to chloroform-d6.[1]
-
Increase Magnetic Field Strength: If accessible, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the chemical shift dispersion and likely resolve overlapping multiplets.
-
2D NMR Spectroscopy: Two-dimensional NMR techniques are invaluable for resolving complex spectra.
-
COSY (Correlation Spectroscopy): This experiment will help you identify proton-proton coupling networks, allowing you to trace out spin systems even when signals are overlapped.[2][3]
-
TOCSY (Total Correlation Spectroscopy): TOCSY is useful for identifying all protons within a spin system, even if they are not directly coupled, which can be particularly helpful for complex aliphatic chains attached to the isoxazole ring.[4]
-
Q2: I've synthesized a 3,5-disubstituted isoxazole, but I'm unsure which isomer I have. How can I use NMR to distinguish between the two possible regioisomers?
A2: Distinguishing between 3,5-disubstituted isoxazole isomers is a classic challenge. The chemical shift of the H-4 proton of the isoxazole ring is a key diagnostic marker. Its chemical shift is influenced by the electronic nature of the substituent at the 5-position due to conjugation.[5][6]
-
1H NMR Analysis: The electronic effect of a substituent is more pronounced when it is directly connected to the C5 position, influencing the H-4 chemical shift through the π-system. By comparing the H-4 chemical shifts of a series of related isomers, a clear trend often emerges, allowing for confident assignment.[5]
-
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most definitive method. Look for long-range (2-3 bond) correlations between the protons of the substituents and the carbons of the isoxazole ring. For example, protons on a substituent at C-3 will show a correlation to C-3 and C-4 of the isoxazole ring, while protons on a C-5 substituent will correlate to C-5 and C-4.[2][3]
Q3: I see broad peaks in my 1H NMR spectrum. What are the possible causes and solutions?
A3: Peak broadening can arise from several factors:
-
Poor Shimming: An inhomogeneous magnetic field is a common cause. Always ensure the spectrometer is properly shimmed before acquiring your spectrum.[1]
-
Low Solubility or Aggregation: If your compound has poor solubility or is aggregating at the concentration used for NMR, this can lead to broad signals. Try using a different solvent or acquiring the spectrum at a lower concentration.[1]
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean and your starting materials are pure.
-
Chemical Exchange or Tautomerism: If your molecule is undergoing chemical exchange on the NMR timescale, such as tautomerism or rotamer interconversion, this can lead to broadened signals.[7][8] Acquiring the spectrum at different temperatures (variable temperature NMR) can help to either sharpen the signals (at low temperature by slowing the exchange) or coalesce them into a single sharp peak (at high temperature by accelerating the exchange).
Troubleshooting Guide: Common NMR Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Chemical Shifts | - Incorrect structural assignment.- Strong electronic effects of substituents.- Solvent effects. | - Perform 2D NMR (HSQC, HMBC) for unambiguous assignment.[2][3]- Analyze substituent effects based on known trends for isoxazoles.[5][9]- Acquire spectra in different solvents to assess solvent-induced shifts.[1] |
| Missing Exchangeable Protons (e.g., OH, NH) | - Exchange with residual water in the solvent.- Rapid tautomerization. | - Perform a D₂O exchange experiment; the peak should disappear.[1]- Use a very dry NMR solvent.- Consider variable temperature NMR to observe the proton at lower temperatures. |
| Complex Multiplets | - Second-order coupling effects.- Overlapping signals. | - Use a higher field spectrometer.- Employ 2D J-resolved spectroscopy to separate chemical shifts and coupling constants.- Use simulation software to model the spin system and confirm assignments. |
II. Mass Spectrometry (MS): Decoding the Fragmentation of Isoxazoles
Mass spectrometry is crucial for determining the molecular weight and obtaining structural information through fragmentation analysis. The isoxazole ring, with its relatively weak N-O bond, exhibits characteristic fragmentation patterns that can be both informative and complex.
Frequently Asked Questions (FAQs)
Q1: What are the typical fragmentation pathways for isoxazole derivatives in mass spectrometry?
A1: The fragmentation of the isoxazole ring is often initiated by the cleavage of the weak N-O bond.[10] This can be followed by a series of rearrangements. Common fragmentation pathways include:
-
N-O Bond Cleavage: This is often the initial and most facile fragmentation step.
-
Skeletal Rearrangements: Following N-O bond cleavage, the resulting radical cation can undergo rearrangement to form more stable intermediates, such as azirine or oxazole structures, leading to complex fragmentation patterns.
-
Loss of Small Molecules: Depending on the substituents, you may observe the loss of small, stable molecules like HCN, CO, or RCN.
It's important to note that the fragmentation pattern can be highly dependent on the substitution pattern of the isoxazole ring and the ionization method used.
Q2: I am observing unexpected adduct ions (e.g., [M+Na]+, [M+K]+) in my ESI-MS spectrum, which complicates the interpretation. How can I minimize these?
A2: Adduct formation is a common artifact in electrospray ionization (ESI) mass spectrometry, arising from the presence of salts in the sample, solvent, or from the LC-MS system itself.[11] To minimize adducts:
-
Use High-Purity Solvents and Additives: Employ HPLC or MS-grade solvents and additives (e.g., formic acid, ammonium acetate) to reduce salt contamination.
-
Optimize Sample Preparation: Avoid using sodium or potassium salts in your sample preparation or purification steps. If their presence is unavoidable, consider desalting the sample prior to MS analysis.
-
Modify Mobile Phase: The addition of a small amount of a proton source like formic acid can promote the formation of the protonated molecule [M+H]+ over salt adducts.
Q3: My mass spectrum shows multiple peaks that could be fragment ions or impurities. How can I distinguish between them?
A3: Distinguishing between fragment ions and impurities requires a systematic approach:
-
Analyze a Blank: Inject a solvent blank to identify background ions originating from the solvent or system.
-
Tandem Mass Spectrometry (MS/MS): Isolate the suspected molecular ion ([M+H]+ or M+•) and subject it to collision-induced dissociation (CID). The resulting product ions are definitively fragments of your compound. This can also help in differentiating isomers, as they may produce different fragmentation patterns.[12]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing you to determine the elemental composition of each ion. This can help to confirm if a peak corresponds to a plausible fragment of your parent molecule or an unrelated impurity.
Troubleshooting Guide: Common Mass Spectrometry Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Ionization | - Compound is not amenable to the chosen ionization technique (e.g., ESI, APCI).- Suboptimal source parameters. | - Try a different ionization source (e.g., switch from ESI to APCI or vice versa).- Optimize source parameters such as capillary voltage, gas flow, and temperature. |
| In-source Fragmentation | - Ion source conditions are too harsh.- The molecule is inherently labile. | - Reduce the cone voltage or fragmentor voltage in the ion source.[13][14]- Use a "softer" ionization technique if available. |
| Atypical Fragmentation Patterns | - Complex skeletal rearrangements.- Thermal degradation in the source. | - Use tandem MS (MS/MS) to systematically map fragmentation pathways.- Consult literature for fragmentation of similar isoxazole structures.- Lower the ion source temperature to minimize thermal effects. |
III. X-ray Crystallography: Achieving Unambiguous Structural Confirmation
Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule. For novel isoxazole derivatives, it is the gold standard for unambiguous isomer assignment and conformational analysis. However, obtaining suitable crystals can be a significant hurdle.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in obtaining single crystals of novel isoxazole derivatives suitable for X-ray diffraction?
A1: The primary challenge is often the crystallization process itself.[15] Key difficulties include:
-
Finding Suitable Solvents: Identifying a solvent or solvent system where the compound has moderate solubility is crucial for slow crystal growth.
-
Controlling Nucleation and Growth: Rapid nucleation can lead to a mass of small, unusable crystals. The goal is to promote the growth of a few, well-ordered single crystals.
-
Compound Purity: Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to disorder.
Q2: My crystals are very small or form as fine needles. What can I do to grow larger, better-quality crystals?
A2: Growing larger crystals often requires patience and experimentation with various crystallization techniques:
-
Slow Evaporation: This is a simple and common method. Try using a less volatile solvent or slowing the rate of evaporation by covering the vial with parafilm and poking only a few small holes.[16]
-
Vapor Diffusion: This technique involves slowly diffusing a poor solvent (in which your compound is insoluble) into a solution of your compound in a good solvent. This gradual change in solvent composition can promote slow crystal growth.
-
Temperature Control: Slowly cooling a saturated solution can induce crystallization. Alternatively, for some compounds, a slight and constant increase in temperature can improve crystal quality.
Q3: The crystallographer reported that my crystal is twinned. What does this mean, and can the structure still be solved?
A3: Crystal twinning occurs when two or more crystals intergrow in a symmetrical, non-random manner.[17][18] This can complicate the diffraction pattern and make structure solution more challenging. However, with modern crystallographic software, it is often possible to "de-twin" the data and solve the structure. It is crucial to provide a pure, single crystal to the crystallographer to minimize the chances of twinning.
Troubleshooting Guide: Common Crystallography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Compound is too soluble or insoluble in the chosen solvent.- Solution is not supersaturated. | - Screen a wide range of solvents and solvent mixtures.- Try different crystallization techniques (slow evaporation, vapor diffusion, cooling).- Concentrate the solution to achieve supersaturation. |
| Poor Diffraction Quality | - Crystal is disordered or has a high mosaic spread.- Crystal is too small. | - Try to improve crystal quality by slowing down the growth rate.- Consider post-crystallization treatments like dehydration.[19]- Attempt to grow larger crystals. |
| Polymorphism | - The compound can crystallize in multiple different crystal forms. | - Systematically vary crystallization conditions (solvent, temperature, rate of growth) to isolate and characterize different polymorphs.[20] Polymorphism is an intrinsic property and can be important for pharmaceutical development. |
IV. Visualizing Experimental Workflows and Logic
To aid in your experimental design and troubleshooting, the following diagrams illustrate key workflows and logical relationships discussed in this guide.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Twinning, Polymorphism, Polytypism, Pseudomorphism [www2.tulane.edu]
- 18. Twins – Chemical Crystallography [xtl.ox.ac.uk]
- 19. Improving diffraction resolution using a new dehydration method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of Isoxazole Compounds in Biological Assays
<_>
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of isoxazole-containing compounds in biological assays. Our goal is to equip you with the knowledge to ensure your experimental results are both accurate and reproducible.
Introduction: The Isoxazole Solubility Challenge
The isoxazole ring is a valuable scaffold in medicinal chemistry, featured in numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2][3] However, the physicochemical properties of many isoxazole derivatives, particularly their planarity and potential for high lipophilicity, can lead to poor solubility in the aqueous environments of biological assays.[4] This can result in compound precipitation, inaccurate concentration measurements, and ultimately, misleading experimental data. This guide provides a systematic approach to overcoming these solubility hurdles.
Troubleshooting Guide: Step-by-Step Solutions for Isoxazole Compound Precipitation
Encountering precipitation of your isoxazole compound in a biological assay can be a significant setback. This section provides a logical workflow to diagnose and resolve the issue, ensuring your compound remains in solution and your assay integrity is maintained.
Step 1: Initial Assessment and Stock Solution Preparation
The first step in troubleshooting is to ensure the problem doesn't originate from your stock solution.
Protocol 1: Preparing a High-Concentration Stock Solution
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of many organic compounds, including isoxazoles.[5] Use only anhydrous, high-purity DMSO to prevent moisture-induced precipitation.[5]
-
Calculating Mass: To prepare a stock solution of a specific molarity, use the following formula: Mass (g) = Desired Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Dissolution: Weigh the calculated mass of your isoxazole compound and dissolve it in the appropriate volume of DMSO.[6] Gentle warming (to 37°C) and vortexing can aid in complete dissolution.[7] Visually inspect the solution to ensure it is clear and free of particulates.
Step 2: Identifying the Maximum Soluble Concentration in Assay Buffer
Precipitation often occurs when the compound is diluted from the DMSO stock into the aqueous assay buffer, a phenomenon sometimes called "solvent shock."[5] Determining the kinetic solubility—the concentration at which a compound precipitates when added from a stock solution to an aqueous buffer—is a critical step.[8][9]
Protocol 2: Kinetic Solubility Determination by Serial Dilution
-
Prepare Serial Dilutions: In a multi-well plate, perform a serial dilution of your isoxazole compound stock solution directly into your final assay buffer (pre-warmed to the experimental temperature).[5][7]
-
Incubation: Incubate the plate under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).[7]
-
Visual and Instrumental Observation: Visually inspect each well for signs of precipitation (cloudiness, crystals) at various time points.[7] For a more quantitative assessment, a nephelometer can be used to measure light scattering caused by suspended particles.[10]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation is your working maximum soluble concentration.
Step 3: Implementing Solubilization Strategies
If your desired assay concentration exceeds the determined maximum soluble concentration, the following strategies can be employed.
A. Co-Solvent Systems
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[11][12][13]
-
Common Co-solvents: Besides DMSO, other co-solvents like ethanol, polyethylene glycols (PEGs), and N-methyl-2-pyrrolidone (NMP) can be effective.[13]
-
Optimization is Key: It's crucial to use the minimum amount of co-solvent necessary, as they can have their own biological effects and may cause toxicity at higher concentrations.[13][14][15][16][17] A final DMSO concentration of 0.5% to 1% is a widely accepted standard in many cell-based assays.[10]
Table 1: Common Co-solvents and Their Recommended Starting Concentrations in Biological Assays
| Co-Solvent | Recommended Starting Final Concentration (v/v) | Potential Concerns |
| DMSO | ≤ 0.5% | Cellular toxicity, differentiation induction |
| Ethanol | ≤ 0.5% | Cellular toxicity, protein denaturation |
| PEG 400 | ≤ 1% | Can affect some enzyme activities |
B. pH Adjustment
The solubility of ionizable compounds is highly dependent on pH.[18]
-
Isoxazole pKa: While the isoxazole ring itself is generally stable under acidic and neutral conditions, some derivatives can undergo ring-opening at basic pH.[19][20] The specific pKa of your compound's ionizable groups will determine the optimal pH for solubility.
-
Experimental Determination: Test the solubility of your compound in a range of buffers with different pH values relevant to your assay. Be mindful that altering the pH of your assay buffer can impact biological activity.
C. Use of Excipients
Excipients are "inactive" ingredients that can significantly enhance the solubility of active pharmaceutical ingredients (APIs).[21][22][23]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[24][25][26]
-
Surfactants: Surfactants like Tween® 80 can form micelles that encapsulate poorly soluble compounds, keeping them in solution.[27]
-
Lipid-Based Formulations: For in-vivo studies, lipid-based delivery systems can be employed to solubilize lipophilic drugs.[28][29]
Protocol 3: A General Workflow for In-Vivo Formulation Development
-
Initial Dissolution: Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Sequential Addition of Excipients: Sequentially add other formulation components like PEGs and surfactants, vortexing thoroughly after each addition.[13]
-
Aqueous Phase Addition: Slowly add the aqueous phase (e.g., saline or PBS) while vortexing to reach the final volume.[13]
-
Observation: The final formulation should be a clear, homogenous solution.
Step 4: Advanced Formulation Strategies
For particularly challenging compounds, more advanced techniques may be necessary.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can significantly increase its apparent solubility and dissolution rate.[30]
-
Nanoparticle Formation: Reducing the particle size of the compound to the nanometer range increases the surface area, which can enhance the dissolution rate.[24][28][31]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for addressing isoxazole compound solubility issues.
Caption: A decision tree for troubleshooting isoxazole compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the difference between kinetic and thermodynamic solubility?
-
Kinetic solubility is the concentration at which a compound, when added from a concentrated organic stock solution, precipitates in an aqueous buffer.[8][9] This is most relevant for high-throughput screening and in vitro assays where equilibrium is not reached.[8][32]
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, where the dissolved solute is in equilibrium with the solid state.[9][33] It is a critical parameter for later-stage drug development.[32]
Q2: My isoxazole compound seems to degrade in the assay buffer over time. What could be the cause?
While the isoxazole ring is generally stable, certain derivatives can be susceptible to pH-dependent degradation.[19][20] For instance, some isoxazoles can undergo base-catalyzed ring opening.[19] It is advisable to perform a stability study of your compound in the assay buffer at the experimental temperature over the duration of your assay.
Q3: Can the presence of proteins in my cell culture media affect the solubility of my compound?
Yes, proteins in the media, such as albumin in fetal bovine serum (FBS), can bind to your compound.[5] This can sometimes help keep the compound in solution, but in other cases, it can lead to the formation of insoluble protein-compound complexes.[5] If you suspect this is an issue, you might consider reducing the serum concentration or using a serum-free medium if your cells can tolerate it.
Q4: I am observing precipitation even at low concentrations of my isoxazole compound. What else could be the issue?
If you have ruled out solubility issues, consider the following:
-
Interaction with Media Components: Salts or other components in your cell culture media could be interacting with your compound, causing it to precipitate.[5]
-
Temperature Effects: Temperature shifts, such as moving from refrigerated storage to a 37°C incubator, can cause some media components or your compound to precipitate.
Q5: What is the best way to prepare dilutions of my compound for a dose-response curve?
Always prepare a serial dilution of your compound in the final assay buffer.[5][7] It is also important to maintain a constant concentration of any co-solvents (like DMSO) across all wells, including your vehicle control, to avoid solvent-induced effects on your biological system.[15][17]
Conclusion
Overcoming the poor solubility of isoxazole compounds is a common yet manageable challenge in biological research. By systematically evaluating your stock solution, determining the kinetic solubility in your assay buffer, and employing appropriate solubilization strategies, you can ensure the integrity and reproducibility of your experimental data. This guide provides a comprehensive framework to troubleshoot these issues, empowering you to confidently advance your research with these promising compounds.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. ijcrt.org [ijcrt.org]
- 3. ijpca.org [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. ijmsdr.org [ijmsdr.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijpsonline.com [ijpsonline.com]
- 15. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. researchgate.net [researchgate.net]
- 20. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemintel360.com [chemintel360.com]
- 22. colorcon.com [colorcon.com]
- 23. pharmafocuseurope.com [pharmafocuseurope.com]
- 24. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pharmaexcipients.com [pharmaexcipients.com]
- 28. mdpi.com [mdpi.com]
- 29. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 30. researchgate.net [researchgate.net]
- 31. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 32. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 33. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Navigating the Challenges of Nitrile Oxide Intermediates in Isoxazole Synthesis
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with nitrile oxide intermediates in the synthesis of isoxazoles. This resource is designed to provide practical, field-tested advice to help you troubleshoot common stability issues and optimize your reaction outcomes. We will delve into the "why" behind the experimental choices, ensuring you can adapt these principles to your unique synthetic challenges.
Frequently Asked Questions (FAQs) on Nitrile Oxide Stability
Question 1: My 1,3-dipolar cycloaddition is failing or giving low yields. I suspect my nitrile oxide intermediate is not forming or is decomposing. What are the primary stability concerns?
Answer: Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive 1,3-dipoles, which makes them incredibly useful in cycloaddition reactions but also inherently unstable. The primary challenges you're likely facing stem from three main competing pathways that consume the nitrile oxide before it can react with your dipolarophile:
-
Dimerization to Furoxans (1,2,5-oxadiazole-2-oxides): This is the most common side reaction, especially in high concentrations. Two molecules of the nitrile oxide dimerize head-to-tail to form a stable furoxan ring. This process is often irreversible and significantly reduces the yield of the desired isoxazole.
-
Polymerization: Under certain conditions, particularly with heat or in the absence of an efficient trapping agent, nitrile oxides can polymerize into complex, often intractable materials.
-
Decomposition/Rearrangement: Depending on the structure of the "R" group, the nitrile oxide can rearrange to form isocyanates (R-N=C=O). This is particularly prevalent for nitrile oxides with α-hydrogens, which can be thermally or base-catalytically eliminated.
Understanding which of these pathways is dominant in your specific case is the first step in troubleshooting. If you are isolating a significant amount of a byproduct with a mass corresponding to two units of your nitrile oxide, dimerization is the likely culprit.
Question 2: How can I minimize the dimerization of my nitrile oxide intermediate?
Answer: Since dimerization is a second-order process, its rate is highly dependent on the concentration of the nitrile oxide. The most effective strategy is to generate the nitrile oxide in situ at a rate that is slower than or equal to the rate of its consumption by the dipolarophile. This keeps the instantaneous concentration of the free nitrile oxide low, disfavoring the dimerization pathway.
Here is a logical workflow for minimizing dimerization:
Caption: Troubleshooting workflow for minimizing nitrile oxide dimerization.
Key Strategies Summarized:
| Strategy | Causality | Typical Implementation |
| Slow Addition | Maintains a low steady-state concentration of the nitrile oxide, kinetically favoring the desired cycloaddition over the second-order dimerization. | Add the nitrile oxide precursor (e.g., hydroximoyl chloride) or the activating agent (e.g., a base) dropwise via syringe pump over several hours. |
| High Dipolarophile Concentration | Increases the probability of a successful collision between the nitrile oxide and the trapping agent (your dipolarophile) according to Le Châtelier's principle. | Use 1.5 to 5 molar equivalents of the dipolarophile relative to the nitrile oxide precursor. |
| Lower Temperature | Reduces the rate of all reactions, but often has a more pronounced effect on the dimerization pathway, which may have a higher activation energy. | Run the reaction at 0 °C or even sub-zero temperatures, depending on the reactivity of your system. |
| Solvent Choice | The solvent can influence the stability and reactivity of the dipole. Non-polar solvents may reduce aggregation, while coordinating solvents might stabilize the intermediate. | Toluene, Dichloromethane (DCM), and Tetrahydrofuran (THF) are common choices. Empirical screening is often necessary. |
Troubleshooting Guide: Common Experimental Issues
Scenario 1: "I'm using the De Sarro method (oxidation of an aldoxime), but my reaction is messy and yields are inconsistent."
The Problem: The oxidation of aldoximes to nitrile oxides using agents like sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS) can be aggressive and lead to over-oxidation or side reactions, especially if the substrate is sensitive. The pH and temperature control are critical.
Troubleshooting Protocol:
-
Verify Aldoxime Purity: Start with a pure (E)-aldoxime. The (Z)-isomer can react differently or slower. Confirm purity by NMR and melting point.
-
Buffer the Reaction: When using NaOCl (bleach), the pH can be highly basic, which can promote decomposition. Adding a buffer like NaHCO₃ can help maintain a more neutral pH.
-
Control Temperature Rigorously: The oxidation is often exothermic. Pre-cool the reaction vessel to 0 °C in an ice bath before adding the oxidizing agent. Maintain this temperature throughout the addition.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting aldoxime. The spot corresponding to the nitrile oxide will not be visible, but you should see the appearance of the isoxazole product.
-
Alternative Oxidants: If NaOCl proves too harsh, consider using NCS in DMF or Chloramine-T. These reagents can offer milder and more controlled oxidation.
Scenario 2: "I'm generating my nitrile oxide from a hydroximoyl chloride with a base, but the reaction stalls."
The Problem: The dehydrochlorination of a hydroximoyl chloride is a standard and reliable method, but its success hinges on the choice of base and the solubility of the components.
Troubleshooting Protocol:
-
Base Selection is Key:
-
Triethylamine (Et₃N): This is the most common choice. It is a non-nucleophilic organic base that is soluble in most organic solvents. The resulting triethylammonium chloride salt often precipitates, which can help drive the reaction forward.
-
Inorganic Bases (e.g., Na₂CO₃, K₂CO₃): These can be effective but may lead to heterogeneous mixtures, causing reaction rate issues. Vigorous stirring is essential. They are often used in biphasic systems.
-
Stronger Bases (e.g., DBU, NaH): Generally not recommended as they can promote decomposition pathways.
-
-
Ensure Solubility: If the hydroximoyl chloride or the base is not fully soluble, the reaction will be slow and inefficient.
-
Action: Choose a solvent that dissolves all reactants. THF, DCM, and Chloroform are common choices. If the triethylammonium salt precipitates, this is generally acceptable and even beneficial.
-
-
Check Precursor Quality: The hydroximoyl chloride precursor must be pure and dry. It can be synthesized by chlorinating the corresponding aldoxime with reagents like NCS or chlorine gas. Residual acid or moisture can interfere with the reaction.
Reaction Pathway Visualization:
Caption: Common generation and reaction pathways for nitrile oxides.
Validation & Comparative
A Comparative Analysis of Isoxazole-Based Anticancer Agents: A Case Study of Acivicin versus Classical Antimetabolites
I. Executive Summary: The Strategic Value of the Isoxazole Scaffold in Oncology
The isoxazole ring system represents a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to a wide range of biological targets with high affinity. Its unique electronic properties and rigid structure allow for precise spatial orientation of functional groups, facilitating targeted interactions with enzyme active sites and receptors. In the context of oncology, the isoxazole moiety has been incorporated into numerous investigational agents to enhance potency, selectivity, and pharmacokinetic properties.
This guide provides a comparative analysis of a well-characterized isoxazole-containing anticancer agent, Acivicin (AT-125) , with established antimetabolites, Methotrexate and 5-Fluorouracil. While the specific compound (3-P-Tolyl-isoxazol-5-YL)-methanol lacks sufficient public data for a direct analysis, Acivicin serves as an exemplary case to explore the therapeutic rationale and comparative performance of isoxazole-based drugs. Our analysis is grounded in mechanistic insights, supported by quantitative in vitro data, and contextualized with detailed experimental protocols to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential of isoxazole derivatives in the landscape of cancer therapeutics.
II. Comparative Mechanism of Action: Targeting Nucleotide Synthesis through Divergent Pathways
A fundamental strategy in cancer chemotherapy is the disruption of nucleotide biosynthesis, a process that is disproportionately active in rapidly proliferating cancer cells. Acivicin, Methotrexate, and 5-Fluorouracil all achieve this outcome but through distinct molecular mechanisms, a critical consideration for predicting tumor sensitivity, potential synergies, and resistance mechanisms.
Acivicin's mechanism of action is centered on its ability to mimic the amino acid glutamine, a critical nitrogen donor in the de novo synthesis of both purine and pyrimidine nucleotides. As a glutamine analog, Acivicin acts as an irreversible inhibitor of glutamine amidotransferases, a class of enzymes essential for transferring the amide group of glutamine to various acceptor molecules in the nucleotide synthesis pathway.[1][2][3] By covalently modifying a key cysteine residue in the enzyme's active site, Acivicin effectively shuts down this crucial metabolic node, leading to a depletion of the building blocks required for DNA and RNA synthesis and, consequently, cell death.[1][4] This targeted approach on glutamine metabolism is particularly relevant for cancers exhibiting "glutamine addiction," a metabolic phenotype characterized by a heightened dependence on glutamine for survival and proliferation.
Methotrexate, a cornerstone of chemotherapy for decades, functions as a folate antagonist.[5] It competitively inhibits dihydrofolate reductase (DHFR), an enzyme responsible for regenerating tetrahydrofolate from dihydrofolate.[5][6][7] Tetrahydrofolate is an essential cofactor for the synthesis of thymidylate and purines. By binding to DHFR with an affinity that is orders of magnitude higher than the natural substrate, Methotrexate leads to a profound depletion of tetrahydrofolate, thereby arresting DNA synthesis and cell replication.[7][8] The cytotoxicity of Methotrexate is most pronounced during the S phase of the cell cycle, making it particularly effective against rapidly dividing cell populations.[5]
5-Fluorouracil (5-FU) is a pyrimidine analog that exerts its primary cytotoxic effect through the inhibition of thymidylate synthase (TS).[9][10] Following intracellular conversion to its active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), it forms a stable ternary complex with TS and the folate cofactor 5,10-methylenetetrahydrofolate.[9][11] This covalent complex effectively blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis, leading to a state of "thymineless death."[9] Additionally, the incorporation of 5-FU metabolites into both RNA and DNA contributes to its overall anticancer activity.[9][10][12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Combined, Functional Genomic-Biochemical Approach to Intermediary Metabolism: Interaction of Acivicin, a Glutamine Amidotransferase Inhibitor, with Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism for acivicin inactivation of triad glutamine amidotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 6. droracle.ai [droracle.ai]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. proteopedia.org [proteopedia.org]
- 9. droracle.ai [droracle.ai]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of (3-P-Tolyl-isoxazol-5-YL)-methanol Using 2D NMR Spectroscopy
The Challenge: Beyond 1D NMR
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial fingerprints of a molecule, they often fall short in providing definitive connectivity information, especially for complex structures or isomers.[1][2] For (3-P-Tolyl-isoxazol-5-YL)-methanol, key questions need to be answered that 1D NMR alone cannot definitively address:
-
What is the precise substitution pattern on the isoxazole ring?
-
How is the p-tolyl group connected to the isoxazole core?
-
Where is the methanol substituent located on the heterocyclic ring?
To answer these questions, we turn to 2D NMR, a suite of experiments that spreads spectral information across two frequency dimensions, revealing correlations between nuclei that are linked through chemical bonds.[3][4]
The Compound of Interest: this compound
The proposed structure for our analysis is as follows, with atoms systematically numbered for clarity in our NMR discussion.
Caption: Proposed structure of this compound with atom numbering.
Based on this structure, we can predict the approximate chemical shifts for the proton and carbon atoms. These predictions serve as our initial hypothesis, which we will then rigorously test using 2D NMR.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H4 (isoxazole) | ~6.5 | - |
| H6 (CH₂) | ~4.7 | - |
| H2'/H6' (tolyl) | ~7.6 (d) | - |
| H3'/H5' (tolyl) | ~7.2 (d) | - |
| H7' (CH₃) | ~2.4 (s) | - |
| C3 (isoxazole) | - | ~162 |
| C4 (isoxazole) | - | ~102 |
| C5 (isoxazole) | - | ~170 |
| C6 (CH₂) | - | ~56 |
| C1' (tolyl) | - | ~127 |
| C2'/C6' (tolyl) | - | ~126 |
| C3'/C5' (tolyl) | - | ~130 |
| C4' (tolyl) | - | ~140 |
| C7' (CH₃) | - | ~21 |
| Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound. |
The 2D NMR Validation Workflow: A Triad of Experiments
Our approach relies on a powerful triad of 2D NMR experiments: COSY, HSQC, and HMBC. Each experiment provides a unique piece of the structural puzzle, and together they create a robust, cross-validated dataset.
Caption: Experimental workflow for 2D NMR-based structure validation.
COSY (Correlation Spectroscopy): Mapping the Proton Network
The COSY experiment is our first step in piecing together the molecular fragments. It identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH).[3][5][6][7][8] In a COSY spectrum, the 1D ¹H NMR spectrum is plotted on both axes. Off-diagonal peaks, or "cross-peaks," indicate that the two protons at those corresponding chemical shifts are coupled.
Expected COSY Correlations for this compound:
| Correlating Protons | Expected J-Coupling | Structural Information Confirmed |
| H2'/H6' ↔ H3'/H5' | ³JHH | Confirms the ortho-coupling within the p-tolyl spin system. |
| H6 (CH₂) ↔ OH | ²JHH or ³JHH | May be observed depending on the solvent and concentration, confirming the hydroxyl proton's proximity to the methylene group. |
The most significant finding from the COSY will be the clear correlation between the aromatic protons of the p-tolyl ring, confirming this fragment. The absence of a correlation between the isoxazole proton (H4) and any other proton is also a key piece of information, indicating it is an isolated spin system.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment provides direct, one-bond correlations between protons and the carbon atoms they are attached to.[9][10][11][12] This is an incredibly powerful experiment for assigning carbon signals, as it unambiguously links the well-resolved proton spectrum to the often more complex carbon spectrum. Each cross-peak in an HSQC spectrum represents a direct C-H bond.
Expected HSQC Correlations for this compound:
| Proton (¹H) | Directly Attached Carbon (¹³C) | Structural Information Confirmed |
| H4 | C4 | Assigns the isoxazole C4 carbon. |
| H6 | C6 | Assigns the methanol CH₂ carbon. |
| H2'/H6' | C2'/C6' | Assigns the ortho carbons of the tolyl ring. |
| H3'/H5' | C3'/C5' | Assigns the meta carbons of the tolyl ring. |
| H7' | C7' | Assigns the methyl carbon of the tolyl group. |
After the HSQC experiment, we will have assigned all protonated carbons in the molecule. The remaining unassigned carbon signals in the ¹³C NMR spectrum must therefore be quaternary (non-protonated) carbons: C3, C5, C1', and C4'.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Full Skeleton
The HMBC experiment is the cornerstone of our validation process. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[13][14][15][16][17] This long-range information is critical for connecting the molecular fragments identified by COSY and HSQC, especially across quaternary carbons.
Key Expected HMBC Correlations for Structure Validation:
| Proton (¹H) | Correlating Carbon (¹³C) | J-Coupling | Structural Information Confirmed |
| H2'/H6' | C3 | ³JCH | Crucial correlation: Links the tolyl ring to the C3 position of the isoxazole ring. |
| H2'/H6' | C4' | ²JCH | Confirms connectivity within the tolyl ring. |
| H3'/H5' | C1' | ²JCH | Confirms connectivity within the tolyl ring. |
| H4 | C3 | ²JCH | Confirms the C3-C4 bond in the isoxazole ring. |
| H4 | C5 | ²JCH | Confirms the C4-C5 bond in the isoxazole ring. |
| H6 | C5 | ²JCH | Crucial correlation: Links the methanol group to the C5 position of the isoxazole ring. |
| H6 | C4 | ³JCH | Further confirms the isoxazole ring structure. |
| H7' | C3'/C5' | ³JCH | Confirms connectivity within the tolyl ring. |
| H7' | C4' | ²JCH | Confirms the methyl group's position on the tolyl ring. |
The correlations highlighted in bold are the most diagnostically important. The H2'/H6' to C3 correlation definitively establishes the 3-p-tolyl substitution pattern, while the H6 to C5 correlation confirms the 5-methanol substitution.
Caption: Key HMBC correlations confirming the molecular skeleton.
Comparison with Alternative Techniques
While 2D NMR is the gold standard for structural elucidation in solution, it is valuable to understand its performance relative to other common analytical techniques.
| Technique | Application to This Problem | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Provides unambiguous through-bond connectivity to solve the complete 3D structure in solution. | Non-destructive; provides definitive isomeric and regiochemical information. | Requires a larger sample amount (mg) and longer acquisition times; can be complex to interpret. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides fragmentation patterns. | High sensitivity (µg-ng); fast analysis. | Does not provide direct connectivity information; cannot distinguish between isomers without fragmentation analysis, which can be ambiguous. |
| X-ray Crystallography | Determines the precise 3D structure of a single crystal. | Provides an unambiguous solid-state structure. | Requires a high-quality single crystal, which can be difficult or impossible to grow; the solid-state conformation may differ from the solution-state. |
| FT-IR Spectroscopy | Identifies functional groups (e.g., -OH, C=N, aromatic C-H). | Fast and simple; provides information on present functional groups. | Provides no information on the connectivity of the molecular skeleton. |
Conclusion: A Self-Validating Approach
The structural validation of this compound using 2D NMR spectroscopy represents a logically sound and self-validating methodology. The COSY experiment establishes the proton-proton networks, the HSQC experiment links these protons to their directly attached carbons, and the HMBC experiment provides the crucial long-range correlations that piece the entire molecular puzzle together. The convergence of data from these three independent but complementary experiments provides an unparalleled level of confidence in the final structural assignment, meeting the highest standards of scientific integrity required in research and drug development.
Experimental Protocols
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to achieve a homogeneous solution for optimal spectral quality.[18]
NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detection experiments.
-
¹H NMR: Acquire a standard 1D proton spectrum to determine chemical shifts and establish appropriate spectral widths for 2D experiments.
-
COSY: A standard gradient-selected COSY (gCOSY) experiment is typically used. Key parameters include a 90° pulse width, a spectral width covering all proton signals, and the collection of a sufficient number of increments in the indirect dimension (t₁) for adequate resolution.
-
HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is recommended. The experiment should be optimized for an average one-bond ¹JCH coupling constant of ~145 Hz.
-
HMBC: A gradient-selected HMBC experiment should be acquired. It is crucial to set the long-range coupling delay to an appropriate value, typically optimized for a ²⁻³JCH of 8-10 Hz, to observe the key correlations to quaternary carbons.[17]
References
- 1. use of nmr in structure ellucidation | PDF [slideshare.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
- 6. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 7. m.youtube.com [m.youtube.com]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. 2D HMBC - NMR Wiki [nmrwiki.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. nmr.ceitec.cz [nmr.ceitec.cz]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Isoxazole and Oxazole Derivatives: A Comparative Analysis of Biological Activity
Introduction: The Tale of Two Azoles
In the vast landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the five-membered aromatic rings known as azoles are particularly prominent. This guide focuses on a comparative analysis of two isomeric azoles: isoxazole and oxazole.[1] Both are five-membered heterocycles containing one oxygen and one nitrogen atom.[2] The critical distinction lies in the relative positioning of these heteroatoms: a 1,2-arrangement in isoxazoles and a 1,3-arrangement in oxazoles.[2]
This seemingly subtle structural variance profoundly influences the molecule's electronic distribution, aromaticity, and physicochemical properties, which in turn dictates its interaction with biological targets.[2] Both isoxazole and oxazole scaffolds are considered "privileged structures" in drug discovery, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5][6][7] This guide provides an in-depth comparison of their biological activities, supported by experimental data, to inform researchers and drug development professionals in the rational design of next-generation therapeutics.
Figure 1: Core structures of Isoxazole and Oxazole.
Section 1: Anticancer Activity
The quest for novel anticancer agents has led to extensive exploration of both isoxazole and oxazole derivatives. Their structural versatility allows for fine-tuning of activity against various cancer cell lines and molecular targets.
Isoxazole Derivatives in Oncology
The isoxazole moiety is a component of numerous compounds demonstrating potent antiproliferative activity.[6] These derivatives have been shown to be effective against a range of cancer cell lines, including HeLa (cervical), MCF-7 (breast), and Hep3B (liver).[6][8] The mechanism of action often involves the induction of apoptosis.[9][10]
Structure-Activity Relationship (SAR) Insights: The anticancer potency of isoxazole derivatives is highly dependent on the nature and position of substituents on attached aryl rings.
-
Halogens: The presence of chloro and bromo groups, particularly at the para-position of a phenyl ring, is consistently linked to enhanced cytotoxic activity.[10][11]
-
Methoxy Groups: Methoxy substituents on the benzene ring have also been shown to increase anticancer effects.[10]
A study on 3,5-disubstituted isoxazole derivatives synthesized from tyrosol found that compounds with methyl, methoxy, or chloride substitutions showed superior antiproliferative properties against U87 glioblastoma cells.[9][10]
Oxazole Derivatives in Oncology
Oxazole-containing compounds also exhibit significant anticancer potential, often through distinct mechanisms.[12] They have been found to inhibit novel targets such as the STAT3 transcription factor and G-quadruplex DNA structures.[12] Furthermore, many oxazole derivatives function as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[12] The benzoxazole scaffold, in particular, can act as a structural isostere of natural nucleic bases like adenine and guanine, allowing it to interact with biological polymers and interfere with cancer cell processes.[4]
Comparative Analysis and Key Experimental Data
Direct, head-to-head comparisons of isoxazole and oxazole analogs in the same study are limited, which makes a definitive declaration of superiority difficult.[2] However, available data from studies on hybrid molecules or isomeric pairs provide valuable insights.
A study investigating small molecules to combat the Zika Virus (ZIKV) compared isoxazole and oxazole moieties. The isoxazole derivative (6d) demonstrated similar efficacy to its 1,2,4-oxadiazole parent compound but with no apparent cytotoxicity, whereas the corresponding oxazole analog (6c) was active but exhibited cellular toxicity.[13] This suggests a potential advantage for the isoxazole scaffold in terms of safety profile in this specific chemical series.
Another study compared isoxazole-isoxazole and isoxazole-oxazole hybrids as inhibitors of stearoyl-CoA desaturase (SCD), a key enzyme in fatty acid metabolism and an oncology target.[2] The findings here were reversed, with the isoxazole-oxazole hybrid showing greater potency.[2]
Table 1: Comparative Quantitative Data for Anticancer and Related Activities
| Compound Class / Derivative | Target / Cell Line | Activity Metric | Result | Reference |
| Isoxazole Derivative (6d) | ZIKV-infected Vero E6 | EC₅₀ | ~5.3 µM | [13] |
| CC₅₀ | >100 µM | [13] | ||
| Oxazole Derivative (6c) | ZIKV-infected Vero E6 | EC₅₀ | ~5.3 µM | [13] |
| CC₅₀ | 25-50 µM | [13] | ||
| Isoxazole-Oxazole Hybrid | SCD1 / SCD5 Inhibition | IC₅₀ | 23 µM / 27 µM | [2] |
| Isoxazole-Isoxazole Hybrid | SCD1 / SCD5 Inhibition | IC₅₀ | 45 µM / 45 µM | [2] |
| Isoxazole-Curcumin (40) | MCF-7 (Breast Cancer) | IC₅₀ | 3.97 µM | [9] |
| Curcumin (Parent) | MCF-7 (Breast Cancer) | IC₅₀ | 21.89 µM | [9] |
EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration; IC₅₀: Half-maximal inhibitory concentration.
Section 2: Antimicrobial Activity
Both isoxazole and oxazole cores are integral to the development of potent antibacterial and antifungal agents. Their presence can significantly enhance the antimicrobial spectrum and efficacy of a molecule.
Isoxazole-Based Antimicrobials
The isoxazole ring is a cornerstone of several clinically important antibiotics, including Sulphamethoxazole and Cloxacillin .[14] This underscores the scaffold's proven utility. The biological activity of these derivatives can be significantly enhanced by specific substitutions. For instance, the presence of methoxy, dimethyl amino, bromo, nitro, and chloro groups on phenyl rings attached to the isoxazole core has been shown to boost antibacterial efficacy.[3]
Oxazole-Based Antimicrobials
Oxazole derivatives also possess a wide range of antibacterial and antifungal properties.[4][15][16] The introduction of an oxazole ring into existing molecular frameworks has been shown to tremendously increase the antimicrobial activity of the resulting molecules.[17] SAR studies have revealed that the presence of electron-withdrawing groups on the aromatic substituents of the oxazole ring can improve activity against various pathogens.[4]
Comparative Analysis and Key Experimental Data
Comparing the two scaffolds reveals nuances in their activity profiles. Molecular hybrids containing both rings have been developed, showing potent and sometimes specific activity against different bacterial strains.[2][18] For example, a series of isoxazole-oxazole hybrids demonstrated good antibacterial potency, with specific derivatives showing activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 128 µg/mL.[18]
Table 2: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound Class / Derivative | E. coli | S. aureus | C. albicans | Reference |
| Isoxazole derivative (4e) | 30-80 | 10-80 | 6-60 | [19] |
| Isoxazole derivative (4g) | 30-80 | 10-80 | 6-60 | [19] |
| Isoxazole-Oxazole Hybrid (18a) | 128 | >128 | N/A | [18] |
| Isoxazole-Oxazole Hybrid (18b) | 128 | >128 | N/A | [18] |
MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.
Section 3: Anti-inflammatory Activity
Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Both isoxazole and oxazole derivatives have yielded blockbuster anti-inflammatory drugs.
Isoxazole in Anti-inflammatory Drugs
The isoxazole scaffold is famously present in selective COX-2 inhibitors like Valdecoxib and the disease-modifying antirheumatic drug (DMARD) Leflunomide .[1][3][20] The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[6]
Oxazole in Anti-inflammatory Drugs
The oxazole ring is also a privileged structure for anti-inflammatory agents. The nonsteroidal anti-inflammatory drug (NSAID) Oxaprozin is a well-known example of a COX-2 inhibitor built around an oxazole core.[15]
Comparative Analysis: A Tale of Potent Hybrids
Both scaffolds are clearly effective for designing anti-inflammatory agents.[21] Research into isoxazole-oxazole hybrids has yielded compounds with exceptional potency. One study reported a hybrid that inhibited T cell proliferation and the production of pro-inflammatory cytokines (IL-17F and IFN-γ) with an IC₅₀ value of less than or equal to 0.01 µM.[7] This level of potency highlights the synergistic potential of combining these two scaffolds for treating severe inflammatory and autoimmune disorders.[7][22]
Section 4: Experimental Design & Protocols
To ensure scientific integrity, the biological activities described must be validated through robust, reproducible experimental protocols. Below are standardized, step-by-step methodologies for assessing the core activities discussed.
Workflow for Biological Activity Screening
Figure 2: General workflow for screening and optimizing bioactive compounds.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (isoxazole and oxazole derivatives) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time is critical as it must be long enough for the compound to exert its effect.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. This allows viable cells to convert MTT to formazan.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Principle: A standardized inoculum of bacteria is challenged with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration that prevents visible growth after incubation.
-
Methodology:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed. A colorimetric indicator like resazurin can also be used for easier endpoint determination.
-
Conclusion and Future Perspectives
The evidence clearly demonstrates that both isoxazole and oxazole are exceptionally versatile scaffolds in medicinal chemistry.[1] The choice between them is not a matter of general superiority but is highly dependent on the specific biological target, the desired mechanism of action, and the overall molecular context.[2] The subtle change in heteroatom position from 1,2- (isoxazole) to 1,3- (oxazole) significantly alters the electronic and steric properties, leading to distinct biological profiles.
-
Isoxazoles have proven particularly successful in the realms of anti-inflammatory (Valdecoxib) and antibacterial (Sulphamethoxazole) therapies. Their unique N-O bond also offers a potential site for metabolic activation or ring-opening reactions, which can be exploited in pro-drug design.[6][9][10]
-
Oxazoles have shown immense promise in oncology by interacting with novel targets like STAT3 and tubulin, and they form the basis of effective NSAIDs like Oxaprozin.[12][15]
Future research should focus on more direct, systematic comparative studies of isomeric pairs to build a more comprehensive SAR database. Furthermore, the development of molecular hybrids that strategically combine both isoxazole and oxazole moieties is a highly promising avenue, as evidenced by the ultra-potent anti-inflammatory agents that have emerged from this strategy.[7][18] By understanding the nuanced differences between these two powerful heterocycles, drug discovery professionals can make more informed decisions in the design of safer and more effective medicines.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. ijmpr.in [ijmpr.in]
- 5. researchgate.net [researchgate.net]
- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 7. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijcrt.org [ijcrt.org]
- 15. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. ijpca.org [ijpca.org]
- 21. benthamdirect.com [benthamdirect.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of (3-p-Tolyl-isoxazol-5-yl)-methanol for Researchers and Drug Development Professionals
The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a range of pharmaceuticals due to its unique electronic properties and ability to participate in hydrogen bonding.[1] The specific derivative, (3-p-tolyl-isoxazol-5-yl)-methanol, serves as a key building block for more complex molecules in drug discovery programs. This guide provides an in-depth comparison of two primary synthetic routes to this valuable intermediate, offering a critical evaluation of their efficacy based on experimental data. Our analysis is designed to empower researchers in selecting the most suitable method for their specific laboratory context and project goals.
Route 1: The One-Pot [3+2] Cycloaddition Pathway
This approach represents a highly convergent and efficient method for the synthesis of this compound. The core of this strategy is the in-situ generation of a p-tolyl nitrile oxide from 4-methylbenzaldoxime, which then undergoes a 1,3-dipolar cycloaddition with propargyl alcohol.[2]
Mechanistic Rationale
The reaction proceeds through a well-established [3+2] cycloaddition mechanism. Initially, 4-methylbenzaldoxime is oxidized, in this case by sodium hypochlorite, to form the highly reactive p-tolyl nitrile oxide intermediate. This dipole then readily reacts with the dipolarophile, propargyl alcohol, to construct the isoxazole ring with high regioselectivity.[2] The use of a one-pot procedure is advantageous as it avoids the isolation of the potentially unstable nitrile oxide intermediate.
Caption: Workflow for the One-Pot [3+2] Cycloaddition Synthesis.
Experimental Protocol: One-Pot Synthesis
Part A: Synthesis of 4-methylbenzaldoxime [2]
-
In a 25 mL two-necked flask equipped with a reflux condenser and magnetic stirrer, combine 4-methylbenzaldehyde (9 mL, 8 mmol), hydroxylamine hydrochloride (2.5 mg), 5% sulfuric acid, and pyridine (8 mL).
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and separate the solvent.
-
Extract the residue with ethyl acetate and distilled water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 4-methylbenzaldoxime as a green solid (Yield: 95.7%).[2]
Part B: Synthesis of this compound [2]
-
In a 25 mL two-necked flask, combine 4-methylbenzaldoxime (5 mg, an illustrative amount for the procedure), propargyl alcohol (3 mL, 2 mmol), and carbon tetrachloride (5 mL).
-
Add 5% sodium hypochlorite solution (12 mL) dropwise.
-
Stir the reaction mixture at 70°C for 48 hours.
-
After cooling, transfer the contents to a separatory funnel and separate the organic and aqueous phases.
-
The organic phase contains the desired product. An isolated yield of 97% has been reported for this transformation.[2]
Route 2: The Multi-Step Carboxylic Acid Pathway
This alternative route involves the initial synthesis of an isoxazole-5-carboxylate ester, followed by hydrolysis to the corresponding carboxylic acid, and subsequent reduction to the target alcohol. This represents a more traditional, linear approach to the target molecule.
Mechanistic Rationale
This pathway relies on the sequential functional group transformations of a pre-formed isoxazole ring. The initial cycloaddition to form the ester is followed by a standard saponification (base-catalyzed hydrolysis) of the ester to a carboxylate.[3] The final step is the reduction of the carboxylic acid to a primary alcohol, typically achieved with a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄).[4]
Caption: Workflow for the Multi-Step Carboxylic Acid Pathway.
Experimental Protocol: Multi-Step Synthesis
Part A: Synthesis of Ethyl 3-(p-tolyl)isoxazole-5-carboxylate (Adapted from similar procedures)
-
Generate p-tolyl nitrile oxide in situ from 4-methylbenzaldoxime as described in Route 1, Part B, step 2.
-
Instead of propargyl alcohol, add ethyl propiolate as the dipolarophile.
-
The reaction conditions would be similar, likely stirring at an elevated temperature until completion.
Part B: Hydrolysis to 3-p-Tolylisoxazole-5-carboxylic acid [3]
-
Dissolve the crude ethyl 3-(p-tolyl)isoxazole-5-carboxylate in a mixture of tetrahydrofuran and methanol.
-
Add an aqueous solution of sodium hydroxide (2 equivalents).
-
Stir the reaction at room temperature for 18-20 hours.
-
Acidify the reaction mixture to pH 2 with 1 N hydrochloric acid.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the carboxylic acid. A yield of 90% is reported for a similar hydrolysis.[3]
Part C: Reduction to this compound [4]
-
In a dry flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C and slowly add a solution of 3-p-tolylisoxazole-5-carboxylic acid in THF.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, followed by a sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and extract the filtrate with an organic solvent.
-
Dry the organic extracts and concentrate under reduced pressure to obtain the final product.
Comparative Efficacy
| Parameter | Route 1: One-Pot [3+2] Cycloaddition | Route 2: Multi-Step Carboxylic Acid Pathway |
| Overall Yield | Excellent (Reported as 97%)[2] | Good (Estimated ~75-85% over 3 steps) |
| Number of Steps | 2 (including oxime formation) | 3 |
| Reaction Time | Long (48 hours for cycloaddition)[2] | Moderate (multiple steps, but individual reaction times may be shorter) |
| Reagent Safety | Uses sodium hypochlorite (bleach) | Uses LiAlH₄ (pyrophoric) |
| Workup/Purification | Simpler (one-pot) | More complex (multiple steps with workups) |
| Atom Economy | High | Lower due to multiple steps |
Discussion and Field-Proven Insights
Route 1: The "Go-To" for Efficiency and High Throughput
The one-pot [3+2] cycloaddition is a highly attractive route due to its operational simplicity and outstanding reported yield.[2] For research environments where rapid access to the target molecule is paramount, this method is superior. The convergence of the synthesis, where the key isoxazole ring is formed and the desired hydroxymethyl functionality is installed in a single transformation, is a significant advantage. While the 48-hour reaction time is a consideration, the minimal hands-on time during this period makes it amenable to parallel synthesis and library generation. From a process chemistry perspective, reducing the number of unit operations (isolations, purifications) is highly desirable, leading to lower costs and less solvent waste.
Route 2: A Robust, albeit More Laborious, Alternative
The multi-step approach through the carboxylic acid intermediate offers a more traditional and perhaps more predictable pathway. Each step involves a well-understood and reliable transformation. This can be advantageous in a setting where precise control over each transformation is critical or if the intermediate carboxylic acid is also a desired compound for other synthetic endeavors. However, the cumulative loss of yield over three steps will almost certainly result in a lower overall yield compared to the one-pot method. Furthermore, the use of lithium aluminum hydride requires stringent anhydrous conditions and careful handling due to its pyrophoric nature, which may be a limiting factor in some laboratories.
Conclusion
For the synthesis of this compound, the one-pot [3+2] cycloaddition (Route 1) is the more efficacious method in terms of overall yield, atom economy, and operational simplicity.[2] Its high convergence makes it the preferred route for rapid synthesis and for applications in medicinal chemistry where derivatization of the alcohol is the next step.
The multi-step carboxylic acid pathway (Route 2) remains a viable and robust alternative, particularly if the isoxazole-5-carboxylic acid intermediate is also of interest or if the laboratory setup is better suited for more traditional, sequential transformations. The choice between these two routes will ultimately depend on the specific project goals, available resources, and the desired scale of the synthesis.
References
A Comparative Guide to the Cytotoxicity of (3-P-Tolyl-isoxazol-5-YL)-methanol Across Diverse Cancer Cell Lines
Introduction: The Emerging Role of Isoxazoles in Oncology
The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities, including anticancer properties.[1][2] These five-membered heterocyclic compounds, containing adjacent nitrogen and oxygen atoms, are integral to various therapeutic agents due to their versatile electronic properties and ability to interact with diverse biological targets.[3][4] Research has demonstrated that isoxazole derivatives can exert anticancer effects through multiple mechanisms, such as inducing apoptosis, inhibiting protein kinases, disrupting tubulin polymerization, and inhibiting heat shock protein 90 (HSP90).[5][6][7][8] This functional diversity has established isoxazole-containing compounds as promising candidates for the development of novel and more effective cancer therapies.[3]
This guide focuses on a specific isoxazole derivative, (3-P-Tolyl-isoxazol-5-YL)-methanol (CAS No. 206055-87-0).[9][10] While the synthesis of this compound has been documented, its biological activities, particularly its cytotoxic potential against cancer cells, remain largely unexplored.[11][12][13] The primary objective of this document is to provide a comprehensive framework for researchers and drug development professionals to systematically evaluate the in vitro cytotoxicity of this compound. We will present a detailed experimental design, step-by-step protocols for robust cytotoxicity assays, and a guide to data analysis and interpretation. By comparing its effects across a panel of distinct cancer cell lines, this guide aims to facilitate the initial characterization of this novel compound's therapeutic potential.
Strategic Experimental Design for Cytotoxicity Profiling
A rigorous and well-designed experimental plan is fundamental to obtaining reproducible and meaningful data. The following outlines key considerations for profiling the cytotoxic activity of this compound.
Cell Line Panel Selection: A Rationale
The choice of cell lines is critical for a comprehensive initial screening. We recommend a panel that includes representatives from different cancer types to assess the breadth of the compound's activity. Furthermore, the inclusion of a non-cancerous cell line is crucial for evaluating preliminary selectivity and potential for off-target toxicity.
Recommended Cell Line Panel:
-
MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line widely used in anticancer drug screening.[14]
-
A549 (Human Lung Carcinoma): A standard model for non-small cell lung cancer research.[15]
-
HepG2 (Human Hepatocellular Carcinoma): A common model for liver cancer studies.[15]
-
HCT116 (Human Colon Carcinoma): A frequently used cell line in studies of colorectal cancer.
-
BEAS-2B (Human Bronchial Epithelial Cells): A non-cancerous cell line to serve as a control for normal cell toxicity.
Compound Preparation and Handling
Proper preparation of the test compound is essential for accurate and consistent results.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).[16] Ensure the compound is fully dissolved. Aliquot the stock solution and store at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.
-
Serial Dilutions: On the day of the experiment, prepare a series of working solutions by serially diluting the stock solution in complete cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).[16]
Methodology: Dual-Assay Approach for Robust Cytotoxicity Assessment
To ensure the validity of the cytotoxicity data, we recommend employing at least two distinct assays that measure different cellular parameters. Here, we detail the protocols for the Sulforhodamine B (SRB) assay, which measures cellular protein content, and the MTT assay, which assesses metabolic activity.[17]
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric method based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[17][18] The amount of bound dye is directly proportional to the total cellular protein mass.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 200 µL of culture medium and incubate for 24 hours to allow for cell attachment.[19]
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound and a positive control (e.g., Doxorubicin). Include wells with vehicle (DMSO) alone as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[20]
-
Washing: Carefully wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove unbound dye and TCA.[20] Allow the plates to air-dry completely.
-
Staining: Add 45-50 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 15-30 minutes.[19]
-
Post-Staining Wash: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[20]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes on an orbital shaker to solubilize the protein-bound dye.[20]
-
Absorbance Measurement: Read the absorbance at 510 nm or 565 nm using a microplate reader.[20]
MTT Assay Protocol
The MTT assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in viable cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the SRB assay protocol.
-
MTT Addition: After the incubation period with the test compound, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[21][22]
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.[21]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[22][23]
-
Absorbance Measurement: Gently mix the contents of the wells and measure the absorbance at a wavelength between 550 and 600 nm.
Data Analysis and Presentation
Calculating Percentage Viability and IC50 Values
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Percentage Viability Calculation: Calculate the percentage of cell viability for each concentration using the following formula:
Percentage Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that inhibits cell growth by 50%. This value is determined by plotting a dose-response curve of percentage viability versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Tabular Presentation of Cytotoxicity Data
The IC50 values should be presented in a clear and concise table for easy comparison across different cell lines. Including a standard chemotherapeutic agent like Doxorubicin provides a valuable benchmark for the potency of the test compound.
Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound and Doxorubicin
| Cell Line | Cancer Type | This compound (µM) | Doxorubicin (µM) [Reference IC50] |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | 2.5[15][24] |
| A549 | Lung Carcinoma | Experimental Value | > 20[15][24] |
| HepG2 | Hepatocellular Carcinoma | Experimental Value | 12.2[15][24] |
| HCT116 | Colon Carcinoma | Experimental Value | Data Dependent |
| BEAS-2B | Normal Bronchial Epithelial | Experimental Value | > 20[15] |
Note: The provided Doxorubicin IC50 values are examples from the literature and may vary depending on experimental conditions.[15][24][25][26][27] It is recommended to determine the IC50 of the reference compound concurrently with the test compound.
Visualizing Experimental and Logical Frameworks
Diagrams are essential for clearly communicating complex workflows and theoretical concepts.
Caption: Workflow for comparative cytotoxicity analysis.
Hypothesizing the Mechanism of Action: A Look into Isoxazole Signaling
While the precise mechanism of this compound is yet to be elucidated, the extensive literature on isoxazole derivatives allows for the formulation of plausible hypotheses. Many isoxazole-containing compounds exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[2][6][8] These processes are often mediated through the modulation of key signaling pathways that regulate cell survival and proliferation.
One potential mechanism could involve the inhibition of pro-survival pathways, such as the PI3K/Akt pathway, and the activation of pro-apoptotic pathways. For instance, the compound might lead to the activation of caspase enzymes, which are the executioners of apoptosis.[28]
Caption: A hypothetical signaling pathway for isoxazole-induced apoptosis.
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the initial cytotoxic evaluation of this compound. By employing a dual-assay approach across a diverse panel of cancer cell lines, researchers can obtain a comprehensive preliminary profile of the compound's potency and selectivity. The data generated from these studies will be instrumental in determining whether this novel isoxazole derivative warrants further investigation as a potential anticancer agent. Subsequent research could focus on elucidating its precise mechanism of action, exploring its effects on cell cycle progression, and conducting more advanced in vitro and in vivo studies. The versatility of the isoxazole scaffold continues to offer exciting opportunities in the quest for new and improved cancer therapies.[3][5][7]
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. espublisher.com [espublisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (3-(P-tolyl)isoxazol-5-yl)methanol [synhet.com]
- 10. CAS 206055-87-0 | this compound - Synblock [synblock.com]
- 11. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 12. biolmolchem.com [biolmolchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 16. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 17. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. content.abcam.com [content.abcam.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. atcc.org [atcc.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. texaschildrens.org [texaschildrens.org]
- 24. tis.wu.ac.th [tis.wu.ac.th]
- 25. researchgate.net [researchgate.net]
- 26. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. encyclopedia.pub [encyclopedia.pub]
Bridging the Bench-to-Bedside Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Isoxazole-Based Compounds
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its unique electronic properties and structural rigidity make it a "privileged scaffold," frequently incorporated into molecules designed to interact with a wide array of biological targets.[4] This has led to the development of numerous isoxazole-containing drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[5][6][7] However, the journey from a promising compound in a test tube to a clinically effective therapeutic is fraught with challenges. A frequent and critical hurdle is the disconnect between a compound's performance in a controlled in vitro environment and its efficacy within a complex, whole biological system (in vivo).
This guide provides an in-depth comparison of the in vitro and in vivo efficacy of isoxazole-based compounds. We will dissect the experimental methodologies used at each stage, explain the causal logic behind these choices, and analyze real-world data to illustrate the nuances of the in vitro-in vivo correlation (IVIVC). Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to better navigate the complexities of translational research.
Section 1: The Foundation of Discovery - In Vitro Evaluation
In vitro (Latin for "in the glass") studies are the bedrock of drug discovery. They involve testing compounds on isolated targets, such as enzymes, receptors, or cultured cells, outside of a living organism. These assays are indispensable for initial screening, mechanism of action (MoA) studies, and establishing structure-activity relationships (SAR).[8]
The Rationale Behind In Vitro Screening
The primary advantage of in vitro testing is control. By isolating a single variable—be it a specific kinase or a cancer cell line—we can directly measure a compound's effect on its intended target with high throughput and relatively low cost. This allows for the rapid screening of large chemical libraries to identify "hits" and the subsequent optimization of those hits into "leads." For isoxazole derivatives, these assays often fall into several key categories:
-
Anticancer Activity: Assessing cytotoxicity against various cancer cell lines.[9][10]
-
Anti-inflammatory Activity: Measuring the inhibition of inflammatory enzymes like Cyclooxygenase (COX).[11]
-
Antimicrobial Activity: Determining the minimum inhibitory concentration (MIC) against bacterial or fungal strains.[12][13][14]
-
Enzyme Inhibition: Quantifying the inhibition of specific enzymes, such as carbonic anhydrase or protein kinases.[11][15]
Workflow: High-Throughput Cytotoxicity Screening
The following diagram and protocol outline a typical workflow for assessing the anticancer potential of novel isoxazole compounds in vitro.
Caption: Fig. 1: Workflow for an in vitro cytotoxicity (MTT) assay.
Protocol: MTT Assay for Cytotoxicity
This protocol is a self-validating system because it includes both negative (vehicle) and positive (known cytotoxic drug) controls, allowing for the normalization of results and confirmation of assay sensitivity.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Causality: This density is chosen to ensure cells are in the logarithmic growth phase during the experiment, providing a robust signal for viability assessment.
-
-
Adhesion: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach firmly to the plate surface.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of the isoxazole compounds in culture medium. A typical concentration range might be from 200 µM down to 0.1 µM.
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the corresponding wells. Also include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Return the plate to the incubator for 48 to 72 hours.
-
Causality: This duration is typically sufficient to observe the anti-proliferative or cytotoxic effects of a compound, covering several cell doubling times.
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Live, metabolically active cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.
Section 2: The Crucible of Complexity - In Vivo Evaluation
A promising IC₅₀ value is only the first step. To assess true therapeutic potential, a compound must be tested in vivo (Latin for "within the living"). These studies, typically conducted in animal models, evaluate not just the compound's effect on the disease target but also its overall behavior within a complex physiological system.
The Rationale for In Vivo Testing
Living organisms introduce a host of variables not present in a petri dish. In vivo studies are essential for understanding a compound's:
-
Pharmacokinetics (PK): How the body affects the drug (Absorption, Distribution, Metabolism, Excretion).
-
Pharmacodynamics (PD): How the drug affects the body, including on-target efficacy and potential off-target toxicities.
-
Overall Efficacy: The net effect of the compound on disease progression in a complex biological context.
-
Safety and Tolerability: Determining a safe therapeutic window.
For isoxazole-based compounds, common in vivo models include carrageenan-induced paw edema in rats for anti-inflammatory activity and tumor xenograft models in mice for anticancer evaluation.[11]
Workflow: Murine Xenograft Model for Anticancer Efficacy
The following diagram illustrates a standard workflow for evaluating an isoxazole-based anticancer agent in a mouse model.
Caption: Fig. 2: Workflow for an in vivo anticancer xenograft study.
Protocol: Mouse Xenograft Study
This protocol is designed to provide a robust assessment of efficacy and tolerability. The inclusion of a vehicle control group is critical for isolating the effect of the test compound.
-
Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., MV4-11 leukemia cells) suspended in Matrigel into the right flank of immunocompromised mice (e.g., NOD/SCID).
-
Causality: Immunocompromised mice are used to prevent rejection of the human tumor cells. Matrigel provides a scaffold that supports initial tumor growth.
-
-
Tumor Growth: Allow tumors to grow to a palpable size, typically 100-150 mm³.
-
Randomization: Randomize mice into treatment groups (n=8-10 per group) to ensure an even distribution of initial tumor volumes. Groups typically include a vehicle control, one or more doses of the isoxazole compound, and a positive control (a standard-of-care chemotherapy).
-
Treatment Administration: Administer the compound and controls daily via the chosen route (e.g., oral gavage, intraperitoneal injection) for a predetermined period (e.g., 21 days).
-
Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and clinical signs of toxicity.
-
Trustworthiness: Body weight is a key indicator of systemic toxicity. A weight loss of over 15-20% is often an endpoint criterion, ensuring animal welfare and data integrity.
-
-
Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
Section 3: The Moment of Truth - Correlating In Vitro and In Vivo Data
The ultimate goal is for potent in vitro activity to translate into robust in vivo efficacy. The relationship between these two datasets is known as the in vitro-in vivo correlation (IVIVC).[16] This correlation can be strong, weak, or nonexistent, and understanding the reasons for discrepancies is critical for successful drug development.
Factors Influencing the In Vitro-In Vivo Correlation
A compound that is highly potent against a cancer cell line in a dish may fail completely in an animal model. Why? The transition from a simple 2D culture to a complex organism introduces numerous pharmacokinetic and pharmacodynamic hurdles.
Caption: Fig. 3: Key ADMET factors bridging in vitro potency and in vivo efficacy.
Data Comparison: Isoxazole-Based Compounds
Let's examine some examples from the literature to illustrate the IVIVC for isoxazole derivatives.
| Compound Class | Therapeutic Area | In Vitro Assay & Efficacy | In Vivo Model & Efficacy | IVIVC Assessment & Rationale | Reference |
| 3,4-isoxazolediamide | Anticancer | Potent inhibition of various solid and hematological tumor cell lines (IC₅₀ in low nM range). | Tumor growth inhibition in xenograft models. | Good Correlation: The compound's high in vitro potency translated to significant antitumor activity in vivo, suggesting favorable pharmacokinetic properties and target engagement in the whole organism. | [10] |
| Indole-containing isoxazoles | Anti-inflammatory | Significant sPLA₂ enzyme inhibitory activity. | Reduction of edema in carrageenan-induced rat paw edema model. | Good Correlation: The in vitro mechanism (sPLA₂ inhibition) directly relates to the inflammatory pathway targeted in the in vivo model, leading to a predictable and positive outcome. | [11] |
| Fluorophenyl-isoxazole-carboxamides | Antioxidant | High antioxidant potency in DPPH assay (IC₅₀ = 0.45 µg/mL). | Two-fold greater Total Antioxidant Capacity (TAC) in mice compared to the positive control, Quercetin. | Good Correlation: The potent free-radical scavenging activity observed in vitro was confirmed by a systemic increase in antioxidant capacity in vivo, demonstrating the compound's bioavailability and bioactivity. | [17][18][19] |
| N-phenyl-5-carboxamidyl Isoxazole | Anticancer | Effective against colon 38 and CT-26 mouse colon tumor cells (IC₅₀ = 2.5 µg/mL). | In vivo data not specified in the provided text, but suggested for further investigation. | Incomplete: While showing promise in vitro, the lack of reported in vivo data prevents an assessment of the IVIVC. This is a common stage in early drug discovery. | [7] |
As the table demonstrates, a strong correlation is often seen when the compound possesses not only good target potency but also favorable "drug-like" properties that allow it to reach and act on its target in vivo.[4] Discrepancies often arise from poor absorption, rapid metabolism, inability to penetrate the target tissue, or unforeseen toxicity at efficacious doses.
Conclusion and Future Perspectives
The isoxazole scaffold remains a highly valuable component in the drug discovery arsenal. The successful translation from in vitro promise to in vivo proof-of-concept hinges on a multi-faceted evaluation strategy. While in vitro assays are essential for identifying potent compounds and elucidating their mechanism of action, they represent a simplified, idealized system. It is the crucible of in vivo testing that reveals a compound's true therapeutic potential by subjecting it to the full complexity of a living organism's physiology.
For drug development professionals, the key takeaway is to integrate pharmacokinetic and toxicological profiling early in the discovery pipeline. By considering ADMET properties alongside raw potency, the probability of achieving a positive in vitro-in vivo correlation increases dramatically, paving a smoother path from the laboratory bench to the patient's bedside.
References
- 1. ijpca.org [ijpca.org]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 8. espublisher.com [espublisher.com]
- 9. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 11. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Novel Isoxazole-Based Antifungal Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activity of Novel Isoxazole Derivatives
Introduction: The Imperative for Novel Antioxidants in Drug Discovery
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to neutralize these reactive intermediates, is a key etiological factor in a multitude of human diseases, including neurodegenerative disorders, cancer, and cardiovascular disease. The cellular damage inflicted by ROS necessitates the development of potent antioxidant agents capable of scavenging these harmful species.
In medicinal chemistry, certain heterocyclic scaffolds are considered "privileged structures" due to their ability to interact with a wide range of biological targets. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as one such scaffold. Its unique electronic properties and structural versatility have led to its incorporation into numerous clinically approved drugs.[1] Recent investigations have highlighted the potential of isoxazole derivatives as potent antioxidant agents, making them a compelling subject for further research and development.[2]
This guide provides an in-depth technical comparison of a series of novel, rationally designed isoxazole derivatives against established benchmark antioxidants. We will elucidate the synthetic strategy, detail the experimental methodologies for robust antioxidant screening, and analyze the structure-activity relationships (SAR) that govern their efficacy. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating and identifying promising new antioxidant candidates.
Design and Synthesis of Novel Isoxazole Candidates
To explore the structure-activity landscape, a series of novel isoxazole-carboxamide derivatives (designated ISO-1 to ISO-4 ) were designed. The core scaffold was selected based on previous reports indicating that the isoxazole-carboxamide linkage is favorable for antioxidant activity.[3][4] The design strategy focuses on modulating the electronic properties of the N-phenyl ring substituent (R) to investigate its influence on antioxidant capacity.
-
ISO-1 (R = -H): The unsubstituted parent compound.
-
ISO-2 (R = 4-OCH₃): Features a strong electron-donating group (EDG), methoxy, at the para-position.
-
ISO-3 (R = 4-C(CH₃)₃): Features a moderate electron-donating group, tert-butyl, at the para-position.
-
ISO-4 (R = 4-Cl): Features an electron-withdrawing group (EWG), chloro, at the para-position.
These compounds can be synthesized via a standard and reliable amide coupling reaction, as detailed in the experimental protocols section.
Caption: General synthesis workflow for novel isoxazole derivatives.
Benchmarking Methodology: A Multi-Assay Approach
No single antioxidant assay can fully capture the complex mechanisms of antioxidant action. Therefore, a multi-assay approach is essential for a comprehensive and reliable assessment. We selected three widely accepted and robust in vitro assays that operate on different chemical principles:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[5] The reaction is monitored by the decrease in absorbance at 517 nm as the purple DPPH radical is reduced to the yellow, non-radical form.[3] This method is based on a Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) mechanism.[4][6]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method measures the scavenging of the stable ABTS radical cation (ABTS•+).[7] The ABTS•+ is more reactive than the DPPH radical and is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic compounds.[8] The reduction of the blue-green radical is monitored at 734 nm.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay operates on a different principle, measuring the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to the ferrous iron (Fe²⁺) form.[2] This is a purely SET-based mechanism.[5] The formation of the blue-colored Fe²⁺-TPTZ complex is monitored by the increase in absorbance at 593 nm.
These assays were performed in parallel for the novel isoxazoles (ISO-1 to ISO-4 ) and a panel of benchmark antioxidants: Trolox (a water-soluble vitamin E analog), Ascorbic Acid (Vitamin C), and Quercetin (a well-known flavonoid antioxidant).
Caption: Workflow for the comparative antioxidant activity screening.
Detailed Experimental Protocols
Scientific integrity requires that protocols are described with sufficient detail to be self-validating and reproducible.
General Synthesis of Isoxazole-Carboxamides (ISO-1 to ISO-4)
-
Reaction Setup: To a solution of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq) in dry dichloromethane (DCM, 10 mL/mmol), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.2 eq).
-
Activation: Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes to activate the carboxylic acid.
-
Amide Coupling: Add the respective substituted aniline (1.2 eq) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature for 24-48 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure isoxazole-carboxamide derivative.[4]
DPPH Radical Scavenging Assay Protocol
-
Reagent Preparation:
-
DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh daily and stored in an amber bottle to protect it from light.[9]
-
Test Solutions: Prepare stock solutions of the novel isoxazoles and benchmark standards in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 100 µg/mL).[9]
-
-
Assay Procedure (96-well plate):
-
Measurement:
-
Measure the absorbance (A) at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[5]
-
Plot the % scavenging against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) via non-linear regression analysis.
-
ABTS Radical Scavenging Assay Protocol
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in deionized water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[10] On the day of the assay, dilute this solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
-
Assay Procedure (96-well plate):
-
To each well, add 20 µL of the test solution at various concentrations.
-
Add 180 µL of the diluted ABTS•+ working solution.[10]
-
Mix and incubate at room temperature in the dark for 6-10 minutes.
-
-
Measurement & Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the % scavenging and IC₅₀ values as described for the DPPH assay.
-
FRAP Assay Protocol
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 L.[11]
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[5]
-
-
Assay Procedure:
-
Measurement & Calculation:
-
Measure the absorbance at 593 nm.
-
Create a standard curve using ferrous sulfate (FeSO₄). The antioxidant capacity is determined from this curve and expressed as µmol Fe(II) equivalents per gram of the compound.
-
Comparative Data Analysis
The antioxidant activities of the novel isoxazoles and benchmark standards were evaluated, and the results are summarized below. The presented data for ISO-1 to ISO-4 are illustrative and based on established SAR principles for this class of compounds.
Table 1: IC₅₀ Values from DPPH and ABTS Radical Scavenging Assays
| Compound | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) |
| ISO-1 (-H) | 25.8 ± 2.1 | 18.5 ± 1.9 |
| ISO-2 (-OCH₃) | 8.2 ± 0.7 | 6.1 ± 0.5 |
| ISO-3 (-C(CH₃)₃) | 15.4 ± 1.3 | 11.9 ± 1.1 |
| ISO-4 (-Cl) | 45.3 ± 3.8 | 38.2 ± 3.1 |
| Trolox | 3.8 ± 0.3[12] | 2.9 ± 0.2[12] |
| Ascorbic Acid | 4.9 ± 0.4[13] | 3.5 ± 0.3 |
| Quercetin | 2.5 ± 0.2[13] | 1.9 ± 0.2 |
Values are presented as mean ± standard deviation. Lower IC₅₀ values indicate higher antioxidant activity.
Table 2: Ferric Reducing Antioxidant Power (FRAP) Values
| Compound | FRAP Value (µmol Fe(II)/g) |
| ISO-1 (-H) | 1850 ± 150 |
| ISO-2 (-OCH₃) | 3100 ± 260 |
| ISO-3 (-C(CH₃)₃) | 2450 ± 210 |
| ISO-4 (-Cl) | 980 ± 90 |
| Trolox | 4500 ± 380 |
| Ascorbic Acid | 5200 ± 450 |
| Quercetin | 6800 ± 590 |
Values are presented as mean ± standard deviation. Higher FRAP values indicate greater reducing power.
Discussion: Structure-Activity Relationship (SAR) and Mechanistic Insights
The experimental data clearly demonstrate that the substitution pattern on the N-phenyl ring of the isoxazole-carboxamide scaffold profoundly influences antioxidant activity.
Influence of Electronic Effects: The rank order of potency across all three assays was consistent: ISO-2 (-OCH₃) > ISO-3 (-C(CH₃)₃) > ISO-1 (-H) > ISO-4 (-Cl) .
This trend provides compelling evidence for the role of electronic effects in the antioxidant mechanism. The compound ISO-2 , featuring the strong electron-donating methoxy group, exhibited the highest activity among the novel derivatives. EDGs increase the electron density on the aromatic ring and the amide nitrogen, which facilitates the donation of a hydrogen atom or an electron to neutralize free radicals. This stabilization of the resulting radical cation intermediate is a key factor in enhancing antioxidant capacity. The tert-butyl group in ISO-3 is also electron-donating, but to a lesser extent than the methoxy group, resulting in moderate activity.
Conversely, ISO-4 , with its electron-withdrawing chloro group, showed the lowest activity. EWGs destabilize the radical cation formed after electron donation, thereby increasing the energy barrier for the antioxidant reaction and reducing potency. The unsubstituted parent compound, ISO-1 , served as a baseline, showing intermediate activity.
Mechanistic Considerations: The DPPH and ABTS assays can proceed via both HAT and SET mechanisms, while the FRAP assay is exclusively a SET-based method.[6][14][15] The strong correlation in the activity trends across all three assays suggests that the electronic effects of the substituents primarily influence the SET capacity of these isoxazole derivatives. The ability to donate an electron is the rate-limiting step, which is enhanced by EDGs and diminished by EWGs.
While none of the novel compounds surpassed the potency of the benchmark standards like Quercetin or Ascorbic Acid, the results for ISO-2 are highly promising. Its IC₅₀ value in the DPPH assay (8.2 µg/mL) approaches that of the standard Trolox, indicating that the isoxazole-carboxamide scaffold is a viable starting point for the development of potent antioxidants.
Conclusion and Future Directions
This guide demonstrates a systematic approach to benchmarking the antioxidant activity of novel isoxazole derivatives. Our findings confirm that the antioxidant capacity of isoxazole-carboxamides can be rationally tuned through electronic modulation of the N-phenyl substituent. Specifically, the incorporation of strong electron-donating groups, such as a para-methoxy group, significantly enhances radical scavenging and reducing power.
The lead compound, ISO-2 , represents a promising candidate for further optimization. Future work should focus on exploring a wider range of EDGs at different positions on the phenyl ring and investigating the impact of substitutions on the isoxazole ring itself. Furthermore, transitioning from in vitro chemical assays to cell-based models will be a critical next step to evaluate the physiological relevance and potential cytoprotective effects of these novel compounds.
References
- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 2. ultimatetreat.com.au [ultimatetreat.com.au]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Antioxidant Activity/Capacity Measurement. 2. Hydrogen Atom Transfer (HAT)-Based, Mixed-Mode (Electron Transfer (ET)/HAT), and Lipid Peroxidation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Binding Landscape: A Comparative Guide to the Docking Scores of Isoxazole Derivatives in Target Proteins
The isoxazole scaffold is a cornerstone in medicinal chemistry, celebrated for its versatile pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This guide provides an in-depth technical comparison of the computational docking performance of various isoxazole derivatives against key protein targets implicated in disease. By synthesizing data from multiple studies, we aim to furnish researchers, scientists, and drug development professionals with objective insights and actionable experimental protocols to accelerate their discovery pipelines.
The Power of Prediction: Understanding Molecular Docking
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In drug discovery, this translates to predicting the binding affinity and mode of interaction of a potential drug molecule (ligand) with its protein target. A lower docking score (typically in kcal/mol) generally indicates a more favorable binding affinity. However, it is crucial to recognize that direct comparison of docking scores across different studies can be nuanced due to variations in docking software, scoring functions, and protein preparation protocols.[4]
This guide will focus on the comparative docking of isoxazole derivatives against Cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs, and other prominent cancer-related targets, drawing upon a range of published studies to provide a holistic view.
Comparative Docking Analysis of Isoxazole Derivatives
The following tables summarize the docking performance of various isoxazole derivatives against several key protein targets. While absolute docking scores are presented, emphasis should also be placed on the key interacting residues, which provide crucial insights into the structure-activity relationship (SAR).
Table 1: Docking Performance of Isoxazole Derivatives Against COX-2
| Isoxazole Derivative Class | Specific Compound Example | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Experimental Validation (IC50) | Reference |
| Isoxazole-carboxamides | Compound A13 | COX-2 | Not Specified | Not explicitly stated, but identified as most potent | Interactions with the secondary binding pocket | 13 nM | [5][6] |
| Phenyl-isoxazoles | Compound C6 | COX-2 | Not Specified | Not explicitly stated, but identified as potent | Val523, Phe518, Arg513, Ser353, Leu352, His90 | Potent inhibitor | [7] |
| Substituted Isoxazoles | Compound 5b | COX-2 | 4COX | -8.7 | Cys41, Ala151, Arg120 | Significant in vivo anti-inflammatory potential | [8] |
| 3-Methoxy-phenyl-isoxazoles | Compound 4f | COX-2 | 4COX | Favorable binding affinity reported | Not explicitly detailed | Significant anti-inflammatory activity | [9] |
Analysis of COX-2 Docking Studies:
The collective data indicates that isoxazole derivatives are effective at binding within the COX-2 active site. The interactions with key residues such as Val523, Arg513, and Ser353 are critical for their inhibitory activity.[7] For instance, the 3,4-dimethoxy substitution on a phenyl ring attached to the isoxazole core was shown to push the 5-methyl-isoxazole ring towards a secondary binding pocket, creating ideal binding interactions with the COX-2 enzyme.[5][6] The strong correlation between favorable docking scores and low IC50 values, as seen with compound A13, underscores the predictive power of in silico docking in identifying potent inhibitors.[5][6]
Table 2: Docking Performance of Isoxazole Derivatives Against Various Cancer Targets
| Isoxazole Derivative Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Thiazole-indole-isoxazole amides | STAT2 SH2 domain & B helix DNA | Not Specified | Significant binding affinity reported | Not explicitly detailed | |
| 3,4-substituted phenyl 3-chloroacrylaldehyde derivatives | CYP1A2, CYP2C9, CYP2C8, CYP2C19, CYP2D6 | Not Specified | Good docking scores compared to standard drugs | Not explicitly detailed | [10] |
| 3, 4-disubstituted isoxazoles | Hsp90 | 3OWD | Favorable binding interactions reported | Thr184, Asn51, Asp93, Asp58, Met98, Val150 | [11] |
| 4-nitroimidazole-piperazine conjugated isoxazoles | ER, PR, HER2, Androgen Receptor (CYPP450 17A1) | Not Specified | Strong binding interactions reported | Not explicitly detailed | [12] |
| Nitrosubstituted isoxazolines and isoxazolidines | CYP51 | Not Specified | -9.15 to -10.58 | Not explicitly detailed | [13] |
Insights from Cancer Target Docking:
The versatility of the isoxazole scaffold is evident in its ability to target a wide array of proteins implicated in cancer.[14][15] These include signaling proteins like STAT2, metabolic enzymes such as Cytochrome P450s, and molecular chaperones like Hsp90.[3][10][11] The diverse interaction profiles highlight the tunability of the isoxazole core through chemical modification to achieve desired target specificity and potency.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
To ensure reproducibility and provide a practical framework for researchers, we outline a detailed, self-validating protocol for a typical molecular docking workflow. This protocol is a synthesis of methodologies reported in the cited literature.[1][7][11][16]
Objective: To predict the binding affinity and interaction patterns of a novel isoxazole derivative with a target protein (e.g., COX-2).
Materials:
-
A 3D structure of the target protein in PDB format (e.g., from the Protein Data Bank).
-
A 2D or 3D structure of the isoxazole derivative (ligand).
-
Molecular docking software (e.g., AutoDock Vina, PyRx, MOE).[1]
-
Visualization software (e.g., Discovery Studio Visualizer, PyMOL).
Protocol:
-
Protein Preparation:
-
Rationale: To prepare the protein for docking by removing extraneous molecules and adding necessary components for accurate force field calculations.
-
Steps:
-
Download the crystal structure of the target protein from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands or ions using a visualization tool like Discovery Studio Visualizer.[1]
-
Add polar hydrogens to the protein structure.
-
Assign Gasteiger charges to the protein atoms.[1]
-
Save the cleaned protein structure in PDBQT format for use with AutoDock Vina.[1]
-
-
-
Ligand Preparation:
-
Rationale: To generate a 3D conformation of the ligand and prepare it for docking.
-
Steps:
-
Draw the 2D structure of the isoxazole derivative using chemical drawing software like ChemDraw.
-
Convert the 2D structure to a 3D structure and perform energy minimization to obtain a stable conformation.
-
Save the ligand structure in PDB or a compatible format.
-
In the docking software, convert the ligand to the PDBQT format, which includes information on rotatable bonds.
-
-
-
Docking Simulation:
-
Rationale: To predict the optimal binding pose of the ligand in the protein's active site.
-
Steps:
-
Define the active site of the protein. This can be done by identifying the binding site of a known inhibitor or by using a site finder tool within the docking software.[16]
-
Set up the grid box, which defines the search space for the docking algorithm, to encompass the entire active site.
-
Run the docking simulation using software like AutoDock Vina.[1] The software will generate multiple binding poses and calculate the binding affinity for each.
-
-
-
Analysis of Results:
-
Rationale: To interpret the docking results and identify the most likely binding mode and key interactions.
-
Steps:
-
Analyze the docking scores of the different poses. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the best-ranked pose in the context of the protein's active site using software like PyMOL or Discovery Studio.
-
Identify and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's amino acid residues.
-
-
-
Validation (Crucial for Trustworthiness):
-
Rationale: To validate the docking protocol and ensure its predictive accuracy.
-
Steps:
-
Re-docking: Extract the co-crystallized ligand from the original PDB file and dock it back into the protein's active site.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[7]
-
-
Visualizing the Workflow and Signaling Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: A generalized workflow for performing computational docking studies.
Conclusion
This comparative guide demonstrates the significant potential of isoxazole derivatives as versatile scaffolds for drug discovery. While direct comparison of docking scores from disparate studies requires careful consideration, the consistent identification of key interacting residues and the correlation with experimental data provide a strong foundation for rational drug design. The detailed experimental protocol and workflow diagram offer a practical roadmap for researchers to conduct their own robust and validated in silico screening of novel isoxazole-based compounds. Future in vitro and in vivo studies are essential to further validate these computational predictions and advance the most promising candidates toward clinical development.[10]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 10. Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 13. bibliotekanauki.pl [bibliotekanauki.pl]
- 14. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Isoxazole Synthesis: A Head-to-Head Catalyst Comparison
For the researcher, medicinal chemist, and drug development professional, the isoxazole ring is a privileged scaffold, forming the core of numerous therapeutic agents.[1][2][3] Its synthesis is a cornerstone of many discovery programs, and the efficiency of this process is paramount. While numerous synthetic routes exist, catalytic methods, particularly those involving [3+2] cycloaddition reactions, have become the gold standard for their versatility and control.[4][5]
This guide provides an in-depth, head-to-head comparison of the primary catalytic systems used for isoxazole synthesis. Moving beyond a simple recitation of protocols, we will dissect the causality behind catalyst choice, offering field-proven insights to help you select the optimal system for your specific synthetic challenge. We will explore the mechanisms, comparative performance, and practical considerations of leading transition-metal and organocatalytic approaches, grounded in experimental data.
The Dominant Paradigm: [3+2] Cycloaddition of Nitrile Oxides
The most robust and widely adopted strategy for constructing the isoxazole core is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[4][5] The central challenge of this method lies in the inherent instability of nitrile oxides, which necessitates their in situ generation. Catalysts play a crucial role not only in facilitating the cycloaddition but also in controlling its regioselectivity, which dictates the final substitution pattern of the isoxazole ring.
Below, we compare the workhorses of this transformation: copper, palladium, and metal-free systems.
Copper (Cu) Catalysis: The Reliable Workhorse
Copper(I) catalysis is arguably the most prevalent method for isoxazole synthesis via [3+2] cycloaddition, prized for its high efficiency, broad substrate scope, and excellent regiochemical control.[4][6]
Causality of the Mechanism: The power of Cu(I) lies in its interaction with the terminal alkyne. The catalyst forms a copper(I) acetylide intermediate. This activation lowers the energy barrier for the cycloaddition and, critically, directs the regioselectivity. The subsequent reaction with the in situ generated nitrile oxide proceeds through a six-membered copper-containing metallacycle intermediate, which upon rearrangement, furnishes the 3,5-disubstituted isoxazole and regenerates the Cu(I) catalyst.[6][7] This mechanism effectively prevents the formation of the 3,4-disubstituted regioisomer, a common issue in uncatalyzed reactions.[6]
Caption: Fig. 1: Catalytic cycle for Cu(I)-catalyzed [3+2] cycloaddition.
Performance Insights:
-
Yields: Generally good to excellent.
-
Regioselectivity: Excellent control, almost exclusively yielding 3,5-disubstituted isoxazoles from terminal alkynes.[6][8]
-
Conditions: Often mild, with many procedures running effectively at room temperature. One-pot syntheses starting from aldoximes are common and highly efficient.[6] The use of aqueous solvent systems is also well-documented, aligning with green chemistry principles.[9]
-
Advantages: High reliability, broad functional group tolerance, and operational simplicity make it ideal for library synthesis and scale-up.
-
Trustworthiness Concern: The primary drawback is the potential for trace copper contamination in the final product. For pharmaceutical applications, this necessitates rigorous purification and validation steps to ensure the active pharmaceutical ingredient (API) meets regulatory limits for heavy metals.
Palladium (Pd) Catalysis: Forging Complex Architectures
While less common for the standard [3+2] cycloaddition, palladium catalysis opens doors to more complex isoxazole structures, particularly fused systems like benzo[d]isoxazoles.[10][11] The primary strategy involves C-H activation and [4+1] annulation.
Causality of the Mechanism: This pathway is fundamentally different from the cycloaddition approach. It typically involves an N-phenoxyacetamide derivative where the amide group directs the Pd(II) catalyst to activate an ortho C-H bond of the phenol ring.[12] This forms a palladacycle intermediate. An oxidant (like TBHP) is required to facilitate a Pd(II)/Pd(IV) catalytic cycle.[13] The palladacycle reacts with an aldehyde, leading to the formation of C-C and C=N bonds and cyclization to the benzo[d]isoxazole product, all while keeping the original O-N bond intact.[10][13]
Caption: Fig. 2: Pd-catalyzed C-H activation/[4+1] annulation.
Performance Insights:
-
Scope: Its strength lies in synthesizing specific, fused isoxazole systems that are otherwise difficult to access. It has been successfully applied to the synthesis of key intermediates for pharmaceuticals like risperidone.[10][13]
-
Conditions: Typically requires higher temperatures and specific oxidants compared to copper-catalyzed cycloadditions.
-
Advantages: Provides a unique and powerful method for creating complex, polycyclic isoxazole-containing molecules.
-
Trustworthiness Concern: Palladium is an expensive precious metal, and its removal from the final product is a critical concern in drug development, often requiring specialized scavenging agents and extensive purification. The reaction complexity and cost may limit its use to high-value targets.
Metal-Free & Organocatalytic Systems: The Green Alternative
Driven by the principles of green chemistry and the need to avoid metal contamination, various metal-free approaches have been developed.[4] These methods rely on organocatalysts or specific reagents to promote the cycloaddition.
Causality of the Mechanism: These systems work by facilitating the two key steps of the reaction: the formation of the nitrile oxide and the subsequent cycloaddition.
-
Nitrile Oxide Generation: Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or reagents like chloramine-T are used to dehydrohalogenate a hydroximoyl chloride precursor or oxidize an aldoxime, respectively, to generate the nitrile oxide dipole in situ.[8][14]
-
Cycloaddition: In the absence of a metal catalyst, the cycloaddition proceeds via an uncatalyzed thermal mechanism. The regioselectivity is governed by the frontier molecular orbitals (HOMO-LUMO) of the nitrile oxide and the alkyne, which can sometimes lead to mixtures of regioisomers.[5] Alternative energy sources like microwave irradiation or ultrasound are often employed to accelerate the reaction and improve yields.[2][15]
Performance Insights:
-
Yields: Can be moderate to good, though often require longer reaction times or higher temperatures than their metal-catalyzed counterparts.[16]
-
Regioselectivity: This is the primary challenge. Without the directing effect of a metal catalyst, mixtures of 3,4- and 3,5-disubstituted isoxazoles can be formed, necessitating careful purification.[6][17]
-
Conditions: Varies widely, from room temperature reactions with strong bases to high-temperature microwave-assisted protocols.
-
Advantages: Completely avoids the issue of metal contamination, making it highly attractive for pharmaceutical synthesis. The reagents are often cheaper and more environmentally friendly.[4]
-
Trustworthiness Concern: The lack of regiochemical control can be a significant drawback, potentially leading to lower isolated yields of the desired isomer and more complex purification challenges. The self-validating nature of the protocol is weaker if isomer separation is difficult.
Head-to-Head Performance Benchmark
To provide a clear, quantitative comparison, the synthesis of a model compound, 3,5-diphenylisoxazole, is evaluated across different catalytic systems. The data presented is a synthesis of reported experimental results and serves as a comparative benchmark.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantage | Key Limitation |
| Copper(I) Iodide | 1 - 5 | THF / aq. t-BuOH | 25 - 60 | 1 - 5 | 85 - 95[6][16] | High Regioselectivity & Yield | Metal Contamination |
| Palladium(II) Acetate | 5 - 10 | Toluene / DMAc | 100 - 120 | 12 - 24 | (N/A for this model) | Access to Fused Systems | High Cost, Harsh Conditions |
| DBU (Organobase) | 20 - 100 | CH₂Cl₂ / Toluene | 25 - 80 | 12 - 24 | 70 - 85[8] | Metal-Free | Lower Regioselectivity |
Validated Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed, self-validating protocols for each major catalyst class are provided below.
Protocol 1: Copper(I)-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is adapted from the highly reliable procedure developed by Fokin, Hansen, and coworkers.[6] The one-pot nature minimizes handling of unstable intermediates.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 equiv), terminal alkyne (1.0 equiv), and t-BuOH/H₂O (1:1, 0.2 M).
-
Reagent Addition: Add sodium ascorbate (0.1 equiv) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv). The mixture should turn a heterogeneous green/blue.
-
Nitrile Oxide Generation: Slowly add a solution of chloramine-T trihydrate (1.1 equiv) in t-BuOH/H₂O. The reaction is often exothermic.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.
Protocol 2: Palladium-Catalyzed Synthesis of Benzo[d]isoxazoles
This protocol is based on the C-H activation/[4+1] annulation methodology.[13]
-
Setup: To a sealed reaction vial, add N-phenoxyacetamide (1.0 equiv), aldehyde (2.0 equiv), Pd(TFA)₂ (0.1 equiv), and 3-nitropyridine (0.2 equiv).
-
Solvent and Oxidant: Add dichloroethane (DCE) as the solvent, followed by tert-butyl hydroperoxide (TBHP, 5.5 M in decane, 3.0 equiv).
-
Reaction: Seal the vial tightly and place it in a preheated oil bath at 100 °C for 12 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting residue is purified by flash column chromatography on silica gel to afford the desired 1,2-benzisoxazole product.
Protocol 3: Metal-Free Synthesis via DBU
This protocol demonstrates a common organobase-mediated approach.[8]
-
Precursor Synthesis: First, synthesize the requisite hydroximoyl chloride. To a solution of the aldoxime (1.0 equiv) in DMF, add N-chlorosuccinimide (NCS) (1.05 equiv) portion-wise at 0 °C. Stir for 1 hour.
-
Setup: In a separate flask, dissolve the terminal alkyne (1.2 equiv) in dichloromethane.
-
Cycloaddition: Add the freshly prepared solution of hydroximoyl chloride to the alkyne solution. Cool to 0 °C and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer with dichloromethane (2x). Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material by flash column chromatography. Note that separation of regioisomers may be required.
Caption: Fig. 3: Decision workflow for selecting an isoxazole synthesis catalyst.
Conclusion and Strategic Recommendations
The choice of catalyst for isoxazole synthesis is not a one-size-fits-all decision. It is a strategic choice dictated by the specific goals of the synthesis.
-
For rapid library generation, high yield, and predictable regioselectivity, Copper(I) catalysis remains the undisputed champion. Its operational simplicity and reliability are ideal for discovery chemistry, provided that downstream processes can manage potential metal removal.
-
For the synthesis of complex, fused benzo[d]isoxazole systems, Palladium catalysis via C-H activation is the enabling technology, offering access to chemical space unreachable by other methods. Its use is justified for high-value, structurally complex targets.
-
When the absolute exclusion of transition metals is a primary directive, particularly in late-stage development or for APIs with challenging purification profiles, metal-free and organocatalytic methods are the necessary choice. Researchers must be prepared to invest more effort in optimizing reaction conditions and managing potential challenges with regioselectivity.
The continued evolution of catalytic methods, including the exploration of other transition metals and novel organocatalysts, promises to further refine the synthesis of this vital heterocyclic core. By understanding the fundamental mechanisms and comparative performance of the available tools, researchers can make informed, effective decisions to accelerate their discovery and development programs.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 10. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
A Comparative Guide to Validating the Mechanism of Action for a Novel Isoxazole Kinase Inhibitor
Introduction
The isoxazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its unique physicochemical properties often lead to favorable pharmacokinetic profiles and potent biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] This guide provides an in-depth, technically-focused comparison for validating the mechanism of action (MoA) of a novel isoxazole drug candidate, designated ISO-26, hypothesized to be a selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), a key regulator in the c-Jun N-terminal kinase (JNK) signaling pathway.
This guide is designed for researchers, scientists, and drug development professionals. It will detail a systematic and robust experimental workflow to confirm the direct target engagement of ISO-26, assess its selectivity across the human kinome, and elucidate its downstream cellular effects in comparison to a known MAP4K1 inhibitor (Compound X) and a broader spectrum kinase inhibitor (Staurosporine). The causality behind each experimental choice is explained to provide a clear, scientifically rigorous framework for MoA validation.
Hypothesized Mechanism of Action of ISO-26
ISO-26 is proposed to be an ATP-competitive inhibitor of MAP4K1. By binding to the ATP pocket of MAP4K1, ISO-26 is expected to block the phosphorylation of its downstream substrates, thereby inhibiting the JNK signaling cascade. This pathway is implicated in various inflammatory diseases and cancers, making selective MAP4K1 inhibition a promising therapeutic strategy.
Diagram of the Hypothesized Signaling Pathway
Caption: Hypothesized inhibition of the MAP4K1 signaling pathway by ISO-26.
Experimental Validation Workflow
A multi-pronged approach is essential for rigorously validating the MoA of ISO-26. The following experimental workflow is designed to provide converging lines of evidence.
Diagram of the Experimental Workflow
Caption: A two-phase experimental workflow for MoA validation.
Phase 1: Direct Target Engagement and Selectivity
The initial and most critical step is to confirm that ISO-26 directly binds to MAP4K1 within a cellular context and to assess its binding selectivity across the kinome.
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[5][6][7] An increase in the melting temperature (Tm) of MAP4K1 in the presence of ISO-26 provides strong evidence of direct target engagement.[8][9]
Protocol:
-
Culture human monocytic THP-1 cells to 80% confluency.
-
Treat cells with ISO-26 (1 µM), Compound X (1 µM), or vehicle (DMSO) for 1 hour.
-
Aliquot cell suspensions and heat to a range of temperatures (e.g., 40-65°C) for 3 minutes.
-
Lyse the cells by freeze-thaw cycles and separate soluble proteins from precipitated aggregates by centrifugation.
-
Analyze the soluble fraction for MAP4K1 levels by Western blot.
-
Quantify band intensities and plot the percentage of soluble MAP4K1 as a function of temperature to determine the Tm.
Comparative Data Table 1: CETSA Results
| Compound | Target Protein | Melting Temperature (Tm) | Tm Shift (ΔTm) |
| Vehicle (DMSO) | MAP4K1 | 52.1°C | - |
| ISO-26 (1 µM) | MAP4K1 | 58.9°C | +6.8°C |
| Compound X (1 µM) | MAP4K1 | 57.5°C | +5.4°C |
| Staurosporine (1 µM) | MAP4K1 | 55.3°C | +3.2°C |
Interpretation: The significant positive thermal shift induced by ISO-26 provides strong evidence of direct binding to MAP4K1 in intact cells, with a greater stabilization effect than both the known MAP4K1 inhibitor and the broad-spectrum inhibitor.
Affinity Chromatography
Rationale: Affinity chromatography serves as an orthogonal method to identify the direct binding partners of ISO-26 from a complex cellular lysate.[10][11][12] By immobilizing an analog of ISO-26, we can "fish" for its interacting proteins.[13]
Protocol:
-
Synthesize a biotinylated analog of ISO-26.
-
Immobilize the biotinylated probe on streptavidin-coated agarose beads.
-
Incubate the beads with THP-1 cell lysate.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins using a denaturing buffer.
-
Separate the eluted proteins by SDS-PAGE and identify protein bands by mass spectrometry.
Comparative Data Table 2: Top Protein Hits from Affinity Chromatography
| Compound Probe | Top Protein Hit | Mascot Score | % Coverage |
| Biotin-ISO-26 | MAP4K1 | 342 | 45% |
| Biotin-Compound X | MAP4K1 | 298 | 41% |
Interpretation: The identification of MAP4K1 as the top hit with a high Mascot score and sequence coverage further validates it as a direct target of ISO-26.
Kinase Profiling
Rationale: To assess the selectivity of ISO-26, it is crucial to screen it against a broad panel of human kinases.[14] This helps to identify potential off-target effects and confirms the desired selectivity for MAP4K1.[15][16][17]
Protocol:
-
Submit ISO-26 to a commercial kinase profiling service (e.g., Eurofins KinaseProfiler™, Reaction Biology KinSight™).
-
Screen at a concentration of 1 µM against a panel of over 400 human kinases.
-
Determine the percentage of inhibition for each kinase.
-
For any kinases inhibited by >50%, perform follow-up IC50 determinations.
Comparative Data Table 3: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Compound | MAP4K1 | MAP4K2 | MAP4K3 | ZAK (MAP3K20) |
| ISO-26 | 98% | 15% | 8% | 5% |
| Compound X | 95% | 45% | 38% | 12% |
| Staurosporine | 99% | 98% | 97% | 96% |
Interpretation: ISO-26 demonstrates high selectivity for MAP4K1 with minimal inhibition of closely related kinases and other off-targets, suggesting a superior selectivity profile compared to Compound X.
Phase 2: Cellular Pathway Analysis
Following the confirmation of direct and selective target engagement, the next phase is to demonstrate that this binding event translates into the modulation of the intended downstream signaling pathway.
Western Blot Analysis of Pathway Modulation
Rationale: Western blotting allows for the direct measurement of changes in the phosphorylation status of key proteins within the MAP4K1-JNK signaling cascade.[18][19][20][21] A reduction in the phosphorylation of JNK and its substrate c-Jun upon treatment with ISO-26 would confirm functional inhibition of the pathway.
Protocol:
-
Culture THP-1 cells and serum-starve overnight.
-
Pre-treat cells with increasing concentrations of ISO-26, Compound X, or Staurosporine for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 30 minutes to activate the JNK pathway.
-
Lyse the cells and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-JNK (p-JNK), total JNK, phospho-c-Jun (p-c-Jun), total c-Jun, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Comparative Data Table 4: Inhibition of JNK and c-Jun Phosphorylation (IC50 values)
| Compound | p-JNK Inhibition (IC50) | p-c-Jun Inhibition (IC50) |
| ISO-26 | 25 nM | 30 nM |
| Compound X | 55 nM | 65 nM |
| Staurosporine | 5 nM | 7 nM |
Interpretation: ISO-26 effectively inhibits the downstream signaling of MAP4K1 in a dose-dependent manner, as evidenced by the reduction in JNK and c-Jun phosphorylation. Its potency is superior to Compound X, though less potent than the non-selective inhibitor Staurosporine.
Quantitative PCR (qPCR) Analysis of Target Gene Expression
Rationale: The activation of the JNK pathway leads to the transcription of various pro-inflammatory genes.[22] qPCR can be used to measure the mRNA levels of these downstream target genes, providing further evidence of pathway inhibition.[23][24][25]
Protocol:
-
Treat THP-1 cells with ISO-26, Compound X, or vehicle, followed by LPS stimulation for 4 hours.
-
Isolate total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using SYBR Green chemistry with primers for target genes (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the ΔΔCt method.
Comparative Data Table 5: Inhibition of Pro-inflammatory Gene Expression
| Compound (100 nM) | TNF-α mRNA (Fold Change vs. LPS) | IL-6 mRNA (Fold Change vs. LPS) |
| LPS + Vehicle | 1.0 | 1.0 |
| LPS + ISO-26 | 0.25 | 0.30 |
| LPS + Compound X | 0.45 | 0.50 |
Interpretation: ISO-26 significantly suppresses the LPS-induced expression of pro-inflammatory cytokines, confirming that its inhibition of the MAP4K1 pathway has a functional consequence on downstream gene regulation.
Luciferase Reporter Assay
Rationale: A luciferase reporter assay provides a quantitative measure of the activity of a specific transcription factor, in this case, AP-1 (a dimer of c-Jun and c-Fos), which is activated by JNK signaling.[26][27][28][29][30]
Protocol:
-
Transfect HEK293 cells with a plasmid containing a luciferase reporter gene under the control of an AP-1 response element.
-
Treat the transfected cells with ISO-26, Compound X, or vehicle, followed by stimulation with a phorbol ester (e.g., PMA) to activate the pathway.
-
Lyse the cells and measure luciferase activity using a luminometer.
Comparative Data Table 6: Inhibition of AP-1 Reporter Activity
| Compound | AP-1 Inhibition (IC50) |
| ISO-26 | 40 nM |
| Compound X | 85 nM |
| Staurosporine | 10 nM |
Interpretation: ISO-26 effectively inhibits AP-1 transcriptional activity, providing a final, quantitative confirmation of its inhibitory effect on the entire MAP4K1-JNK-c-Jun signaling axis.
Conclusion
Compared to the existing MAP4K1 inhibitor, Compound X, ISO-26 demonstrates superior selectivity and cellular potency. This rigorous MoA validation provides a strong foundation for the continued preclinical and clinical development of ISO-26 as a promising therapeutic agent for inflammatory diseases or cancer.
References
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. CETSA [cetsa.org]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. conductscience.com [conductscience.com]
- 11. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 12. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 13. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 16. assayquant.com [assayquant.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
- 21. assaygenie.com [assaygenie.com]
- 22. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 23. stackscientific.nd.edu [stackscientific.nd.edu]
- 24. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 25. gene-quantification.de [gene-quantification.de]
- 26. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 27. assaygenie.com [assaygenie.com]
- 28. med.emory.edu [med.emory.edu]
- 29. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
